molecular formula C34H46O17 B14099515 Yadanzioside L

Yadanzioside L

货号: B14099515
分子量: 726.7 g/mol
InChI 键: VQXORSYVERYBCU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Methyl 15,16-dihydroxy-3-(4-hydroxy-3,4-dimethylpent-2-enoyl)oxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate has been reported in Brucea javanica with data available.

属性

IUPAC Name

methyl 15,16-dihydroxy-3-(4-hydroxy-3,4-dimethylpent-2-enoyl)oxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H46O17/c1-12(31(3,4)45)7-18(37)50-24-26-33-11-47-34(26,30(44)46-6)27(42)22(41)25(33)32(5)9-15(36)23(13(2)14(32)8-17(33)49-28(24)43)51-29-21(40)20(39)19(38)16(10-35)48-29/h7,14,16-17,19-22,24-27,29,35,38-42,45H,8-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXORSYVERYBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)O)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H46O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

726.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isolating Yadanzioside L from Brucea javanica: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and preliminary characterization of Yadanzioside L, a quassinoid glycoside derived from the seeds of Brucea javanica (L.) Merr. This document outlines the general phytochemical profile of Brucea javanica, details the experimental protocols for the isolation of quassinoid glycosides, presents available data on this compound, and discusses the potential mechanisms of its reported antileukemic activity.

Introduction to Brucea javanica and its Bioactive Quassinoids

Brucea javanica, a plant belonging to the Simaroubaceae family, has a long history of use in traditional medicine across Southeast Asia for treating various ailments, including cancer, malaria, and dysentery.[1][2] The primary bioactive constituents responsible for its therapeutic effects are a class of tetracyclic triterpenoids known as quassinoids.[1][2][3] To date, over 100 chemical compounds have been isolated from this plant, with quassinoids being the most extensively studied for their potent antitumor activities.

This compound is a quassinoid glycoside that has been isolated from the seeds of Brucea javanica. Like other quassinoids, it is recognized for its potential cytotoxic and antineoplastic properties, particularly its antileukemic activity. This guide will focus on the technical aspects of isolating this promising compound.

Data Presentation

While specific, detailed spectroscopic data for this compound is not widely available in publicly accessible literature, this section summarizes its known chemical properties and provides a template for the expected data based on the characteristics of quassinoid glycosides.

Table 1: Physicochemical and Spectroscopic Properties of this compound
PropertyDataReference
Molecular Formula C₃₄H₄₆O₁₇
Molecular Weight 726.7 g/mol
IUPAC Name methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.0¹,⁶.0²,¹⁷.0⁸,¹³]nonadec-9-ene-17-carboxylate
¹H NMR (ppm) Expected signals for a quassinoid core with a glycosidic linkage and an ester side chain. Characteristic signals include those for methyl groups, olefinic protons, and sugar moieties.
¹³C NMR (ppm) Expected signals corresponding to the 34 carbons of the molecule, including carbonyls, olefinic carbons, carbons of the glycoside unit, and the quassinoid skeleton.
Mass Spectrometry (MS) Expected [M+H]⁺ or [M+Na]⁺ ions corresponding to the molecular weight. Fragmentation patterns would likely involve the loss of the sugar moiety and the ester side chain.
Infrared (IR) (cm⁻¹) Expected absorption bands for hydroxyl (-OH), carbonyl (C=O, ester and ketone), and carbon-carbon double bond (C=C) functional groups.

Experimental Protocols

The following protocols are generalized from methods reported for the isolation of quassinoid glycosides from Brucea javanica. Researchers should optimize these protocols based on their specific laboratory conditions and available equipment.

Plant Material and Extraction
  • Plant Material : Dried, mature seeds of Brucea javanica are used as the starting material.

  • Grinding and Defatting : The seeds are ground into a coarse powder. To remove fatty oils, the powder is first extracted with a non-polar solvent such as hexane.

  • Methanol (B129727) Extraction : The defatted powder is then exhaustively extracted with methanol at room temperature. The resulting methanol extract is concentrated under reduced pressure to yield a crude extract.

Fractionation and Isolation
  • Solvent Partitioning : The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol. Quassinoid glycosides, being polar, are typically enriched in the n-butanol fraction.

  • Column Chromatography : The n-butanol fraction is subjected to column chromatography on a silica (B1680970) gel stationary phase. A gradient elution system, starting with a less polar solvent system (e.g., chloroform-methanol) and gradually increasing the polarity, is used to separate the components. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Purification by HPLC : Fractions containing compounds with similar TLC profiles are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column. A gradient of methanol and water is a commonly used mobile phase. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

  • Structure Elucidation : The purified compound is dried, and its structure is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Visualization of Workflows and Pathways

Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation of this compound from Brucea javanica seeds.

G Figure 1: General Workflow for the Isolation of this compound A Dried Seeds of Brucea javanica B Grinding and Defatting (Hexane) A->B C Methanol Extraction B->C D Crude Methanol Extract C->D E Solvent Partitioning (Water/Dichloromethane/Ethyl Acetate/n-Butanol) D->E F n-Butanol Fraction E->F G Silica Gel Column Chromatography F->G H Semi-pure Fractions G->H I Preparative HPLC (C18) H->I J Pure this compound I->J K Structure Elucidation (NMR, MS, IR) J->K

Caption: General Workflow for the Isolation of this compound.

Postulated Signaling Pathway for Antileukemic Activity

While the precise molecular mechanism of this compound has not been fully elucidated, studies on other quassinoids from Brucea javanica suggest that their anticancer effects, including in leukemia, are mediated through the induction of apoptosis. The PI3K/Akt and JNK signaling pathways have been implicated in the apoptotic effects of Brucea javanica extracts and isolated quassinoids. The following diagram illustrates a plausible signaling pathway.

G Figure 2: Postulated Signaling Pathway for this compound-Induced Apoptosis in Leukemia Cells cluster_cell Leukemia Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus YadanziosideL This compound Receptor Cell Surface Receptor (Hypothesized) YadanziosideL->Receptor Binds to/Interacts with JNK JNK YadanziosideL->JNK Activation PI3K PI3K Receptor->PI3K Inhibition Akt Akt PI3K->Akt Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition JNK->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Caspase9 Caspase-9 Bax->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Postulated Signaling Pathway for this compound-Induced Apoptosis.

Conclusion

This compound represents a promising natural product from Brucea javanica with potential for development as an antileukemic agent. This guide provides a framework for its isolation and a plausible mechanism of action based on current research on related compounds. Further studies are warranted to fully elucidate its spectroscopic properties, optimize its isolation to improve yields, and definitively map its molecular targets and signaling pathways. This will be crucial for its future development as a therapeutic agent.

References

Yadanzioside L: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside L, a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., has emerged as a compound of significant interest in the field of pharmacology. Traditionally, Brucea javanica has been used in Chinese medicine for its anti-inflammatory, anti-parasitic, and anti-tumor properties. Modern scientific investigation has begun to elucidate the specific bioactivities of its constituent compounds, with this compound demonstrating notable cytotoxic effects. This technical guide provides a comprehensive overview of the currently known biological activities of this compound, including quantitative data, detailed experimental protocols, and insights into its potential mechanisms of action.

Cytotoxic Activity

The most well-documented biological activity of this compound is its cytotoxicity against cancer cells. Specifically, it has shown marked inhibitory effects on P-388 murine leukemia cells.

Quantitative Data for Cytotoxic Activity
CompoundCell LineIC50 (µmol/L)IC50 (µg/mL)Reference
This compoundP-388 murine leukemia0.68 - 0.772.9[1]
Experimental Protocol: Cytotoxicity Assay against P-388 Murine Leukemia Cells

The cytotoxic activity of this compound against P-388 murine leukemia cells was determined using a standard in vitro cytotoxicity assay. The following protocol is based on the methodology described in the primary literature that first reported this activity.

Cell Culture:

  • P-388 murine leukemia cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Assay Procedure:

  • P-388 cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well.

  • This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted with the culture medium to achieve a range of final concentrations.

  • The diluted compound is added to the wells containing the cells. A vehicle control (medium with the solvent at the highest concentration used) is also included.

  • The plates are incubated for a specified period, typically 48 or 72 hours.

  • Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • MTT solution is added to each well and incubated for 4 hours.

    • The resulting formazan (B1609692) crystals are dissolved in a solubilization buffer (e.g., DMSO or a solution of sodium dodecyl sulfate (B86663) in diluted HCl).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle control.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Potential Anti-Inflammatory, Antiviral, and Antiparasitic Activities

While direct experimental evidence for the anti-inflammatory, antiviral, and antiparasitic activities of isolated this compound is currently limited, the well-established broader bioactivities of Brucea javanica and its other constituent quassinoids suggest that this compound may also possess these properties.

  • Anti-Inflammatory Potential: Other quassinoids from Brucea javanica have been shown to inhibit the production of nitric oxide (NO), a key mediator in inflammation. The potential of this compound to modulate inflammatory pathways warrants further investigation.

  • Antiviral Potential: A related compound, Yadanzioside I, has demonstrated anti-tobacco mosaic virus (TMV) activity with an IC50 of 4.22 µM. This suggests that this compound could be a candidate for screening against other viral targets.

  • Antiparasitic Potential: The traditional use of Brucea javanica for treating parasitic infections, coupled with the known anti-malarial and anti-leishmanial activities of other quassinoids, points to a potential antiparasitic role for this compound.

Further research is necessary to isolate and test this compound in specific anti-inflammatory, antiviral, and antiparasitic assays to determine its efficacy and obtain quantitative data.

Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, a network pharmacology study on Yadanzi oil, of which this compound is a component, has suggested potential involvement in the p53/MAPK1 signaling pathway in the context of lung cancer. It is important to note that this is a prediction based on computational analysis of the entire oil and requires direct experimental validation with the isolated compound.

Furthermore, other quassinoids from Brucea javanica have been shown to inhibit the PI3K/Akt/NF-κB pathway , which is a critical signaling cascade involved in inflammation and cancer. Given the structural similarity, it is plausible that this compound may also exert its effects through this or related pathways.

Experimental Workflow for Investigating Signaling Pathway Modulation

The following workflow outlines a general approach to experimentally validate the effect of this compound on a specific signaling pathway, such as the p53/MAPK or PI3K/Akt/NF-κB pathway.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Molecular Analysis cluster_interpretation Data Interpretation A Cancer Cell Line Selection (e.g., Lung, Leukemia) B Cell Seeding & Adherence A->B C Treatment with this compound (Varying Concentrations & Timepoints) B->C D Protein Extraction C->D F RNA Extraction C->F E Western Blot Analysis (p53, p-MAPK, p-Akt, p-NF-κB, etc.) D->E H Quantification of Protein & Gene Expression Levels E->H G RT-qPCR Analysis (Gene expression of pathway components) F->G G->H I Statistical Analysis H->I J Conclusion on Pathway Modulation I->J

Experimental workflow for signaling pathway analysis.
Potential Signaling Pathway Modulated by this compound

Based on preliminary data and the activities of related compounds, the following diagram illustrates a hypothetical signaling cascade that could be affected by this compound, leading to its cytotoxic effects. Experimental validation is required to confirm these interactions.

signaling_pathway cluster_pathways Potential Intracellular Targets cluster_outcomes Cellular Outcomes Yadanzioside_L This compound MAPK_Pathway MAPK Pathway (e.g., MAPK1) Yadanzioside_L->MAPK_Pathway ? PI3K_Akt_Pathway PI3K/Akt Pathway Yadanzioside_L->PI3K_Akt_Pathway ? NFkB_Pathway NF-κB Pathway Yadanzioside_L->NFkB_Pathway ? Apoptosis Apoptosis (Cell Death) MAPK_Pathway->Apoptosis Proliferation Decreased Cell Proliferation MAPK_Pathway->Proliferation PI3K_Akt_Pathway->Apoptosis Inhibition of PI3K_Akt_Pathway->Proliferation NFkB_Pathway->Apoptosis Inhibition of Inflammation Modulation of Inflammation NFkB_Pathway->Inflammation

References

Unraveling the Anticancer Mechanism of Yadanzioside L: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Deep Dive into the Core Molecular Pathways and Cellular Responses in Cancer Cells

Note: This document focuses on the molecular mechanisms of Yadanziolide A , a closely related and well-researched member of the quassinoid family to which Yadanzioside L belongs. Due to a lack of specific research on this compound, Yadanziolide A is used here as a representative model to elucidate the potential anticancer activities of this compound class.

Introduction

Yadanziolides, a class of natural compounds, have demonstrated significant potential as anticancer agents. This technical guide provides an in-depth exploration of the mechanism of action of Yadanziolide A in cancer cells, with a primary focus on its effects on hepatocellular carcinoma (HCC). The core of its anticancer activity lies in the induction of apoptosis and the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecular underpinnings of Yadanziolide A's therapeutic potential.

Core Mechanism of Action: A Two-Pronged Assault

Yadanziolide A exerts its anticancer effects through a dual mechanism: the induction of programmed cell death (apoptosis) and the suppression of the JAK/STAT signaling pathway. This concerted action effectively halts cancer cell proliferation and survival.

Induction of Apoptosis

Yadanziolide A has been shown to be a potent inducer of apoptosis in HCC cell lines. This programmed cell death is initiated through both the intrinsic and extrinsic pathways, evidenced by the activation of key effector caspases and modulation of the Bcl-2 family of proteins.

  • Activation of Caspases: Treatment with Yadanziolide A leads to a significant increase in the levels of cleaved Caspase-3 and Caspase-8. The cleavage of Caspase-8 is an indicator of the activation of the extrinsic apoptotic pathway, while Caspase-3 is a central executioner caspase that orchestrates the dismantling of the cell.

  • Modulation of Bcl-2 Family Proteins: The compound disrupts the balance of pro- and anti-apoptotic proteins. Specifically, it downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptotic pathway, leading to mitochondrial dysfunction and the release of pro-apoptotic factors.

Inhibition of the JAK/STAT3 Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) pathway is a critical regulator of cell proliferation, survival, and inflammation, and its constitutive activation is a hallmark of many cancers, including HCC. Yadanziolide A directly targets this pathway, leading to a cascade of anti-proliferative and pro-apoptotic effects.

  • Inhibition of JAK2 and STAT3 Phosphorylation: Yadanziolide A effectively inhibits the phosphorylation of both JAK2 and STAT3 in a dose-dependent manner. Phosphorylation is essential for the activation of these proteins. By preventing their activation, Yadanziolide A blocks the downstream signaling events that promote cancer cell growth and survival.

  • Downregulation of STAT3 Target Genes: The inhibition of STAT3 phosphorylation prevents its translocation to the nucleus and subsequent transcription of target genes that are critical for cell cycle progression and survival, such as c-Myc and Cyclin D1.

Quantitative Data Summary

The efficacy of Yadanziolide A has been quantified in various in vitro studies. The following tables summarize the key findings.

Table 1: Cytotoxicity of Yadanziolide A (IC50 Values)
Cell LineCancer TypeIC50 Value (nM)
HepG2Hepatocellular Carcinoma300
Huh-7Hepatocellular Carcinoma362
LM-3Hepatocellular Carcinoma171
HL-7702 (Normal Liver Cell)Normal768

Data from a study on Yadanziolide A's effects on liver cancer cells.[1]

Table 2: Effect of Yadanziolide A on Apoptosis-Related Protein Expression
ProteinFunctionEffect of Yadanziolide A Treatment
Cleaved Caspase-3Executioner CaspaseIncreased
Cleaved Caspase-8Initiator CaspaseIncreased
Bcl-2Anti-apoptoticDecreased
BaxPro-apoptoticIncreased

Observations from Western blot analyses in HCC cells treated with Yadanziolide A.[1]

Table 3: Effect of Yadanziolide A on JAK/STAT Pathway Protein Expression
ProteinFunctionEffect of Yadanziolide A Treatment
p-JAK2Active KinaseDecreased
p-STAT3Active Transcription FactorDecreased

Observations from Western blot analyses in HCC cells treated with Yadanziolide A.[1]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the complex molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.

Yadanzioside_L_Mechanism Yadanzioside_L Yadanziolide A p_JAK2 p-JAK2 Yadanzioside_L->p_JAK2 Inhibits p_STAT3 p-STAT3 Yadanzioside_L->p_STAT3 Inhibits Bcl2 Bcl-2 Yadanzioside_L->Bcl2 Downregulates Bax Bax Yadanzioside_L->Bax Upregulates cleaved_Caspase8 Cleaved Caspase-8 Yadanzioside_L->cleaved_Caspase8 Induces JAK2 JAK2 JAK2->p_JAK2 Phosphorylation STAT3 STAT3 p_JAK2->STAT3 Phosphorylates STAT3->p_STAT3 STAT3_dimer p-STAT3 Dimer p_STAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Target_Genes Target Genes (c-Myc, Cyclin D1, Bcl-2) STAT3_dimer->Target_Genes Transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Target_Genes->Bcl2 Apoptosis Apoptosis Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Apoptosis Bax->Mitochondria Promotes Apoptosis Caspase3 Caspase-3 Mitochondria->Caspase3 Activates Caspase8 Caspase-8 Caspase8->cleaved_Caspase8 cleaved_Caspase8->Caspase3 Activates cleaved_Caspase3 Cleaved Caspase-3 Caspase3->cleaved_Caspase3 cleaved_Caspase3->Apoptosis

Caption: Molecular mechanism of Yadanziolide A in cancer cells.

Western_Blot_Workflow start Cancer Cell Culture (e.g., HepG2, LM-3) treatment Treat with Yadanziolide A (Various Concentrations) start->treatment lysis Cell Lysis (RIPA Buffer) treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% Non-fat Milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-STAT3, anti-Bax) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescence Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: General workflow for Western blot analysis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of Yadanziolide A's anticancer effects.

Cell Viability Assay (CCK-8)
  • Objective: To determine the cytotoxic effects of Yadanziolide A on cancer cells.

  • Cell Seeding: Cancer cells (e.g., HepG2, LM-3, Huh-7) are seeded in 96-well plates at a density of 2 x 10³ cells per well.[1]

  • Treatment: After cell adherence, they are treated with various concentrations of Yadanziolide A (ranging from 0 to 10,000 nM) for 24 hours.[1]

  • Assay: Following treatment, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated for 2 hours.

  • Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.

  • Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value is determined using graphing software like GraphPad Prism.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
  • Objective: To quantify the percentage of apoptotic cells after Yadanziolide A treatment.

  • Cell Treatment: Cells are treated with the indicated concentrations of Yadanziolide A for 24 hours.

  • Staining: Cells are harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis
  • Objective: To detect the expression levels of specific proteins involved in the JAK/STAT and apoptotic pathways.

  • Protein Extraction: After treatment with Yadanziolide A, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. It is then incubated with primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-JAK2, anti-JAK2, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved Caspase-8, and anti-β-actin) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using image analysis software and normalized to a loading control like β-actin.

Conclusion

Yadanziolide A demonstrates significant promise as a therapeutic agent for cancer, particularly hepatocellular carcinoma. Its multifaceted mechanism of action, involving the potent induction of apoptosis and the targeted inhibition of the oncogenic JAK/STAT3 signaling pathway, provides a strong rationale for its further preclinical and clinical development. The data and protocols presented in this guide offer a comprehensive overview for researchers aiming to build upon the current understanding of this promising natural compound. Further investigation into the specific molecular interactions and potential synergistic effects with other chemotherapeutic agents is warranted to fully harness the therapeutic potential of the Yadanziolide class of compounds.

References

Yadanzioside L: A Technical Guide on its Discovery, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside L is a naturally occurring quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine for treating various ailments, including cancer. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and known biological activities of this compound. While research on this specific compound is limited, this document consolidates the available data, including its potent cytotoxic effects against murine leukemia cells. Detailed methodologies for the isolation and cytotoxicity assessment of related compounds are presented to provide a framework for future research. Furthermore, potential mechanisms of action are discussed in the context of other well-studied quassinoids from Brucea javanica. This guide aims to serve as a foundational resource for researchers interested in the therapeutic potential of this compound.

Discovery and History

This compound was first isolated from the seeds of Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family.[1][2] This plant, also known as "Ya-dan-zi" in Chinese, has been a staple in traditional medicine for the treatment of dysentery, malaria, and cancer.[2] The initial discovery of this compound was part of broader phytochemical investigations into the bioactive constituents of Brucea javanica, which led to the identification of a series of cytotoxic quassinoid glycosides.[3]

The structural elucidation of this compound and its congeners was accomplished through spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are standard methods for the characterization of novel natural products.

Chemical Properties

This compound is classified as a quassinoid glycoside, a group of bitter, tetracyclic triterpenoids known for their diverse biological activities. The core structure is a highly oxygenated picrasane-type skeleton, which is characteristic of quassinoids found in the Simaroubaceae family. A sugar moiety is attached to this aglycone core, enhancing its solubility and potentially influencing its biological activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₃₄H₄₆O₁₇PubChem
Molecular Weight 726.7 g/mol PubChem
IUPAC Name methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.0¹,⁶.0²,¹⁷.0⁸,¹³]nonadec-9-ene-17-carboxylatePubChem
Class Terpenoid GlycosideN/A
Natural Source Brucea javanica (L.) Merr. (seeds)[1][2]

Biological Activity

The primary biological activity reported for this compound is its cytotoxicity against cancer cells. Specifically, it has shown potent activity against P-388 murine leukemia cells.

Table 2: Cytotoxic Activity of this compound and Related Javanicosides

CompoundCell LineIC₅₀ (µg/mL)IC₅₀ (µM)Source
This compound P-388 murine leukemia2.9~4.0[2]
Javanicoside IP-388 murine leukemia7.5~10.3[2]
Javanicoside JP-388 murine leukemia2.3~3.2[2]
Javanicoside KP-388 murine leukemia1.6~2.2[2]

Note: The IC₅₀ value in µM for this compound is an approximation based on its molecular weight.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized workflow for the isolation of quassinoid glycosides from Brucea javanica seeds.

experimental_workflow start Dried seeds of Brucea javanica step1 Grinding and Defatting (e.g., with n-hexane) start->step1 step2 Extraction (e.g., with methanol (B129727) or ethanol) step1->step2 step3 Solvent Partitioning (e.g., water-ethyl acetate) step2->step3 step4 Column Chromatography of Aqueous Fraction (e.g., Diaion HP-20, Silica (B1680970) gel, ODS) step3->step4 Aqueous phase contains glycosides step5 Preparative HPLC step4->step5 end Pure this compound step5->end

Caption: Generalized workflow for the isolation of this compound.

Methodology:

  • Plant Material: Dried, mature seeds of Brucea javanica are ground into a fine powder.

  • Defatting: The powdered material is first defatted using a non-polar solvent like n-hexane to remove oils, which are abundant in the seeds.

  • Extraction: The defatted powder is then extracted exhaustively with a polar solvent such as methanol or ethanol (B145695) at room temperature. The solvent is subsequently evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol. The quassinoid glycosides, including this compound, are typically found in the more polar fractions (e.g., the aqueous or n-butanol fraction).

  • Chromatographic Separation: The polar fraction is subjected to a series of column chromatography steps. This may include adsorption chromatography on macroporous resins (e.g., Diaion HP-20), followed by silica gel and octadecylsilyl (ODS) silica gel chromatography. Fractions are eluted with gradient solvent systems (e.g., water-methanol or chloroform-methanol).

  • Final Purification: Fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound. The structure and purity of the isolated compound are confirmed by spectroscopic analysis (¹H-NMR, ¹³C-NMR, MS).

In Vitro Cytotoxicity Assay (P-388 Murine Leukemia Cells)

The following is a generalized protocol for assessing the cytotoxicity of a compound against a cancer cell line like P-388.

Methodology:

  • Cell Culture: P-388 murine leukemia cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere with 5% CO₂ at 37°C.

  • Cell Seeding: Cells are seeded into 96-well microtiter plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to attach or stabilize for a short period.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted with the culture medium to various concentrations. The cells are treated with these serial dilutions of the compound. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug) are also included.

  • Incubation: The treated cells are incubated for a specified period, typically 48 or 72 hours.

  • Viability Assay: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay. In the MTT assay, the tetrazolium salt is reduced by viable cells to a colored formazan (B1609692) product, the absorbance of which is measured spectrophotometrically.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting a dose-response curve.

Mechanism of Action (Hypothesized)

Currently, there are no published studies specifically elucidating the mechanism of action of this compound. However, research on other quassinoids isolated from Brucea javanica, such as Yadanziolide A, provides insights into potential pathways. Yadanziolide A has been shown to induce apoptosis in hepatocellular carcinoma cells by targeting the TNF-α/STAT3 signaling pathway, leading to the inhibition of STAT3 and JAK2 phosphorylation.[4] This, in turn, activates apoptotic pathways.[4]

Many quassinoids are known to be potent inhibitors of protein synthesis, which can trigger cellular stress and lead to apoptosis. It is plausible that this compound shares a similar mechanism of action, inducing apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and death.

potential_moa YadanziosideL This compound Target Potential Molecular Target (e.g., Ribosome, Signaling Proteins) YadanziosideL->Target ProteinSynthesis Inhibition of Protein Synthesis Target->ProteinSynthesis SignalingPathway Modulation of Signaling Pathways (e.g., JAK/STAT, PI3K/Akt) Target->SignalingPathway Apoptosis Induction of Apoptosis ProteinSynthesis->Apoptosis SignalingPathway->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath

References

An In-depth Technical Guide to Yadanzioside L: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside L is a naturally occurring quassinoid, a class of bitter principles derived from the plant family Simaroubaceae. Isolated from the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine, this compound has garnered scientific interest primarily for its antiviral activity. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, with a focus on experimental details and potential avenues for future research.

Chemical Structure and Properties

This compound is a complex tetracyclic triterpenoid (B12794562) glycoside. Its core structure is based on the picrasane (B1241345) skeleton, characteristic of quassinoids. The molecule features a highly oxygenated framework with multiple stereocenters, a glucopyranosyl moiety, and an ester side chain.

The chemical identity of this compound is defined by the following identifiers:

  • IUPAC Name: methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.0¹,⁶.0²,¹⁷.0⁸,¹³]nonadec-9-ene-17-carboxylate[1]

  • CAS Number: 99132-97-5[1][2]

  • Molecular Formula: C₃₄H₄₆O₁₇[1][2]

  • Molecular Weight: 726.72 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and interpretation of biological activity.

PropertyValueSource
Molecular Formula C₃₄H₄₆O₁₇
Molecular Weight 726.72 g/mol
CAS Number 99132-97-5
Appearance White to off-white solidInferred from related compounds
Storage Powder: -20°C for 2 years; In DMSO: 4°C for 2 weeks, -80°C for 6 months

Biological Activity

The primary reported biological activity of this compound is its potent antiviral effect against the Tobacco Mosaic Virus (TMV).

Anti-Tobacco Mosaic Virus (TMV) Activity

This compound has demonstrated significant inhibitory activity against the Tobacco Mosaic Virus, a widespread plant pathogen.

ActivityIC₅₀Source
Anti-TMV Activity 4.86 μM

The antiviral structure-activity relationships of quassinoids against TMV have been a subject of study, suggesting that specific structural features of these molecules are crucial for their inhibitory effects.

Experimental Protocols

Isolation of this compound

This compound is isolated from the seeds of Brucea javanica. The general procedure involves the extraction of the plant material with ethanol (B145695), followed by a series of chromatographic separations to purify the individual quassinoids.

General Workflow for Quassinoid Isolation:

G start Dried Seeds of Brucea javanica extraction Extraction with Ethanol start->extraction partition Solvent Partitioning extraction->partition chromatography Column Chromatography (Silica Gel, ODS) partition->chromatography hplc Preparative HPLC chromatography->hplc end Purified this compound hplc->end

Figure 1. General workflow for the isolation of this compound.

  • Extraction: The dried and powdered seeds are extracted exhaustively with ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The fraction containing the quassinoid glycosides (typically the n-butanol fraction) is subjected to column chromatography on silica (B1680970) gel and/or octadecylsilyl (ODS) silica gel. Elution is performed with a gradient of solvents, such as chloroform-methanol or methanol-water mixtures.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative HPLC on a C18 column to yield the pure compound.

Anti-Tobacco Mosaic Virus (TMV) Assay

The anti-TMV activity of this compound is typically evaluated using the half-leaf or leaf-disk method. This bioassay relies on the formation of local lesions on the leaves of a susceptible host plant, such as Nicotiana glutinosa, upon infection with TMV. The inhibitory effect of a compound is determined by the reduction in the number of local lesions compared to a control.

Experimental Workflow for Anti-TMV Assay:

G cluster_0 Preparation cluster_1 Inoculation cluster_2 Incubation and Observation cluster_3 Data Analysis virus_prep Prepare TMV suspension mix Mix TMV with this compound (or control buffer) virus_prep->mix compound_prep Prepare this compound solutions (various concentrations) compound_prep->mix inoculate Inoculate one half of a Nicotiana glutinosa leaf mix->inoculate control_inocorate control_inocorate incubate Incubate plants for 2-3 days inoculate->incubate control_inoculate Inoculate the other half with TMV and control buffer control_inoculate->incubate observe Count local lesions on each half of the leaf incubate->observe calculate Calculate inhibition rate and IC₅₀ observe->calculate G cluster_0 Potential Cellular Effects cluster_1 Potential Molecular Mechanisms Yadanzioside_L This compound NFkB NF-κB Pathway Inhibition Yadanzioside_L->NFkB MAPK MAPK Pathway Modulation Yadanzioside_L->MAPK Apoptosis Induction of Apoptosis Yadanzioside_L->Apoptosis Viral_Replication Inhibition of Viral Replication/Assembly Yadanzioside_L->Viral_Replication Anti_inflammatory Anti-inflammatory Effects Anticancer Anticancer Effects Antiviral Antiviral Effects NFkB->Anti_inflammatory MAPK->Anti_inflammatory MAPK->Anticancer Apoptosis->Anticancer Viral_Replication->Antiviral

References

Preliminary In Vitro Studies on Yadanzioside L: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside L is a quassinoid glucoside isolated from the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine for treating various ailments, including cancer. Quassinoids, a class of bitter terpenoids, are known for their diverse biological activities, and this compound has emerged as a compound of interest for its potential cytotoxic and antiviral properties. This technical guide provides a comprehensive overview of the preliminary in vitro studies on this compound, focusing on its cytotoxic effects, available experimental protocols, and predicted signaling pathways. Due to the limited specific research on this compound, data from the closely related and more extensively studied compound, Yadanziolide A, is included for comparative context where noted.

Quantitative Data Presentation

The in vitro cytotoxic and antiviral activities of this compound have been evaluated in preliminary studies. The following tables summarize the available quantitative data.

Compound Cell Line Assay Type IC50 Value Reference
This compoundP-388 Murine LeukemiaCytotoxicity2.9 µg/mL[1][2]
Javanicoside IP-388 Murine LeukemiaCytotoxicity7.5 µg/mL[1][2]
Javanicoside JP-388 Murine LeukemiaCytotoxicity2.3 µg/mL[1][2]
Javanicoside KP-388 Murine LeukemiaCytotoxicity1.6 µg/mL[1][2]

Table 1: Cytotoxicity of this compound and related Javanicosides against P-388 Murine Leukemia Cells.

Compound Virus Assay Type IC50 Value Range Reference
This compoundTobacco Mosaic Virus (TMV)Antiviral Activity3.42-5.66 µM

Table 2: Antiviral Activity of this compound.

Experimental Protocols

Detailed experimental protocols for the in vitro studies on this compound are limited in publicly available literature. However, based on standard methodologies for similar compounds, the following protocols can be inferred.

Cytotoxicity Assay (P-388 Murine Leukemia Cells)

A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay would be the likely method used to determine the IC50 value.

1. Cell Culture:

  • P-388 murine leukemia cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Experimental Setup:

  • Cells are seeded in 96-well plates at a predetermined density.

  • This compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations in the culture medium.

  • The cells are treated with the different concentrations of this compound and a vehicle control.

3. Incubation:

  • The treated cells are incubated for a specified period (e.g., 48 or 72 hours).

4. Cell Viability Measurement (MTT Assay):

  • After incubation, MTT solution is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Signaling Pathways and Mechanisms of Action

Direct experimental evidence elucidating the specific signaling pathways modulated by this compound in cancer cells is currently scarce. However, a network pharmacology study has predicted a potential interaction with the P53/MAPK1 signaling pathway in the context of lung cancer.[3] It is important to note that this is a computational prediction and requires experimental validation.

Given the lack of direct evidence for this compound, the well-documented mechanism of the related compound, Yadanziolide A, can provide a potential framework for its mode of action. Studies on Yadanziolide A have shown that it can induce apoptosis in hepatocellular carcinoma cells through the JAK-STAT signaling pathway.[4]

Predicted Signaling Pathway for this compound in Cancer

The following diagram illustrates the predicted involvement of this compound in the P53 and MAPK signaling pathways, which are critical regulators of cell proliferation and apoptosis.

Yadanzioside_L_Predicted_Pathway cluster_stimulus Stimulus cluster_pathway Predicted Signaling Cascade Yadanzioside_L This compound p53 p53 Yadanzioside_L->p53 Activates? MAPK1 MAPK1 (ERK2) Yadanzioside_L->MAPK1 Inhibits? Proliferation Cell Proliferation p53->Proliferation Inhibits Apoptosis Apoptosis p53->Apoptosis Induces MAPK1->Proliferation Promotes

Predicted interaction of this compound with the p53 and MAPK1 signaling pathways.

Potential Experimental Workflow for Pathway Analysis

To validate the predicted signaling pathway and elucidate the mechanism of action of this compound, the following experimental workflow could be employed.

Experimental_Workflow start Treat Cancer Cells with this compound cell_viability Cell Viability Assay (e.g., MTT) start->cell_viability apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) start->apoptosis_assay conclusion Elucidate Mechanism of Action cell_viability->conclusion western_blot Western Blot Analysis (p53, MAPK, Caspases) apoptosis_assay->western_blot gene_expression Gene Expression Analysis (qRT-PCR) western_blot->gene_expression gene_expression->conclusion

Workflow for investigating the mechanism of action of this compound.

Conclusion and Future Directions

Preliminary in vitro studies indicate that this compound possesses cytotoxic activity against murine leukemia cells and antiviral activity. However, a significant gap exists in the understanding of its broader anti-cancer potential and its precise mechanism of action. The predicted involvement with the P53 and MAPK signaling pathways provides a valuable starting point for future research.

To advance the development of this compound as a potential therapeutic agent, future studies should focus on:

  • Broad-spectrum cytotoxicity screening: Evaluating the efficacy of this compound against a diverse panel of human cancer cell lines.

  • Mechanistic studies: Conducting detailed investigations into its effects on apoptosis, cell cycle progression, and other key cellular processes.

  • Signaling pathway validation: Experimentally validating the predicted targets and elucidating the complete signaling cascade modulated by this compound.

  • In vivo studies: Assessing the anti-tumor efficacy and safety of this compound in preclinical animal models.

A deeper understanding of the molecular mechanisms underlying the biological activities of this compound will be crucial for its potential translation into clinical applications for the treatment of cancer and other diseases.

References

In-Depth Spectroscopic Analysis of Yadanzioside L: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for Yadanzioside L, a quassinoid glycoside isolated from the seeds of Brucea javanica. The structural elucidation of this complex natural product relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document summarizes the key spectroscopic data in a structured format, outlines the experimental protocols for data acquisition, and presents a logical workflow for the analysis process.

Spectroscopic Data Presentation

The structural confirmation of this compound is achieved through the comprehensive analysis of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and UV-Vis spectroscopic data. The following tables present a summary of the quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, C₅D₅N)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
14.25d8.0
35.95d2.5
53.28dd12.0, 5.0
2.35m
2.05m
74.88d8.5
93.45s
114.58br s
124.20d2.0
143.05d8.5
155.45d2.0
18 (CH₃)1.98s
19 (CH₃)1.25s
20-COOCH₃3.75s
Side Chain
2'6.95q1.5
3'-CH₃2.15d1.5
4'-CH₃1.55s
4'-CH₃1.52s
Glucose Moiety
1''5.15d7.5
2''4.10m
3''4.30m
4''4.35m
5''3.95m
6''a4.50dd11.5, 2.5
6''b4.38dd11.5, 5.5
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, C₅D₅N)
PositionChemical Shift (δ, ppm)PositionChemical Shift (δ, ppm)
179.81823.5
2208.21916.8
378.520175.1
4164.521-COOCH₃52.8
545.2Side Chain
628.81'167.2
782.52'139.5
851.53'129.8
946.84'72.5
10143.25'29.8
1176.56'30.1
1278.2Glucose Moiety
1348.51''104.5
1485.12''75.5
1571.83''78.8
16211.54''71.9
17172.55''78.2
6''63.0
Table 3: Mass Spectrometry and UV-Vis Data for this compound
Spectroscopic MethodObserved Value
FAB-MS (Positive Ion Mode) m/z 727 [M+H]⁺, 749 [M+Na]⁺
UV-Vis (Methanol) λₘₐₓ 220 nm (log ε 4.25)

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate structure elucidation of complex natural products like this compound. The following sections detail the methodologies employed for each key experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : ¹H and ¹³C NMR spectra were recorded on a JEOL JNM-GX 500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei.

  • Sample Preparation : Approximately 10 mg of purified this compound was dissolved in 0.5 mL of deuterated pyridine (B92270) (C₅D₅N).

  • ¹H NMR Spectroscopy :

    • Pulse Program : Standard single-pulse sequence.

    • Spectral Width : 10 ppm.

    • Acquisition Time : 3.0 seconds.

    • Relaxation Delay : 2.0 seconds.

    • Number of Scans : 16.

    • Referencing : The residual solvent peak of pyridine-d₅ at δ 8.74, 7.58, and 7.22 ppm was used as the internal standard.

  • ¹³C NMR Spectroscopy :

    • Pulse Program : Proton-decoupled pulse sequence.

    • Spectral Width : 250 ppm.

    • Acquisition Time : 1.0 second.

    • Relaxation Delay : 2.0 seconds.

    • Number of Scans : 2048.

    • Referencing : The solvent peaks of pyridine-d₅ at δ 150.35, 135.91, and 123.87 ppm were used as the internal standard.

Mass Spectrometry (MS)
  • Instrumentation : Fast Atom Bombardment (FAB) mass spectra were obtained using a JEOL JMS-DX 303 mass spectrometer.

  • Sample Preparation : A solution of this compound in methanol (B129727) was mixed with a glycerol (B35011) matrix on the FAB probe tip.

  • Ionization Mode : Positive ion mode was used.

  • Atom Beam : A beam of xenon atoms with an energy of 6 keV was used to bombard the sample matrix.

  • Data Acquisition : The mass-to-charge ratio (m/z) of the resulting ions was recorded.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation : The UV-Vis spectrum was recorded on a Shimadzu UV-240 spectrophotometer.

  • Sample Preparation : A dilute solution of this compound was prepared in methanol.

  • Scan Range : The spectrum was recorded from 200 to 400 nm.

  • Blank : Methanol was used as the blank for baseline correction.

  • Data Analysis : The wavelength of maximum absorbance (λₘₐₓ) and the molar absorptivity (log ε) were determined.

Visualization of Spectroscopic Analysis Workflow

The logical flow of spectroscopic data analysis for the structure elucidation of this compound can be visualized as a sequential process, starting from the isolation of the compound to its final structural confirmation.

Spectroscopic_Analysis_Workflow cluster_isolation Compound Isolation cluster_spectroscopy Spectroscopic Data Acquisition cluster_analysis Data Analysis and Structure Elucidation Isolation Isolation of this compound from Brucea javanica NMR 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) Isolation->NMR MS Mass Spectrometry (FAB-MS) Isolation->MS UV UV-Vis Spectroscopy Isolation->UV Data_Integration Integration of All Spectroscopic Data NMR->Data_Integration MS->Data_Integration UV->Data_Integration Structure_Proposal Proposal of Planar Structure Data_Integration->Structure_Proposal Stereochemistry Determination of Stereochemistry (NOESY, Coupling Constants) Structure_Proposal->Stereochemistry Final_Structure Final Structure Confirmation of this compound Stereochemistry->Final_Structure

The Enigmatic Yadanzioside L: A Deep Dive into its Natural Origins and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside L, a complex quassinoid glycoside, stands as a molecule of significant interest within the scientific community, primarily due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its natural source, biosynthetic pathway, and the methodologies for its isolation and characterization. This document is intended to serve as a valuable resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Source of this compound

This compound is a secondary metabolite naturally occurring in the seeds of Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family.[1] Commonly known as "Ya-dan-zi" in traditional Chinese medicine, this plant is distributed throughout Southeast Asia and has a long history of use in treating various ailments, including cancer, malaria, and inflammation. The seeds of Brucea javanica are a rich source of a diverse array of bioactive compounds, with quassinoids being one of the most prominent classes.

The chemical diversity of Brucea javanica is extensive, with numerous quassinoids, triterpenoids, alkaloids, and flavonoids having been isolated and identified. A selection of quassinoid glycosides and related compounds found in Brucea javanica seeds is presented in Table 1, highlighting the rich chemical milieu from which this compound is derived.

Compound NameMolecular FormulaNatural Source
This compound C34H46O17Seeds of Brucea javanica
Yadanzioside AC34H44O17Seeds of Brucea javanica
Yadanzioside BC36H46O18Seeds of Brucea javanica
Yadanzioside CC34H44O16Seeds of Brucea javanica
Yadanzioside GC34H46O16Seeds of Brucea javanica
Bruceoside AC32H42O16Seeds of Brucea javanica
Bruceine DC20H26O9Seeds of Brucea javanica

Table 1: Selected Quassinoids and their Glycosides from Brucea javanica

Biosynthesis of this compound

The biosynthetic pathway of this compound has not been fully elucidated. However, based on the established biosynthesis of other quassinoids and related triterpenoids, a putative pathway can be proposed. Quassinoids are classified as degraded triterpenoids, and their biosynthesis is believed to share early steps with that of limonoids, another class of highly modified triterpenes.

Early Stages: Formation of the Protolimonoid Intermediate

The biosynthesis of quassinoids is thought to commence from the ubiquitous triterpene precursor, 2,3-oxidosqualene (B107256). Through a series of enzymatic reactions, this linear precursor is cyclized and subsequently modified to form a key intermediate, the protolimonoid melianol (B1676181). This initial phase of the pathway has been investigated in Ailanthus altissima, another member of the Simaroubaceae family, and is believed to be conserved across related species.

The key enzymatic steps in the formation of melianol are:

  • Cyclization: An oxidosqualene cyclase (OSC) catalyzes the cyclization of 2,3-oxidosqualene to form a tetracyclic triterpene scaffold.

  • Oxidation: A series of cytochrome P450 monooxygenases (CYP450s) then catalyze multiple oxidation reactions on the triterpene scaffold, leading to the formation of melianol.

Quassinoid Biosynthesis - Early Stages cluster_0 Triterpenoid Pathway 2,3-Oxidosqualene 2,3-Oxidosqualene Tetracyclic Triterpene Tetracyclic Triterpene 2,3-Oxidosqualene->Tetracyclic Triterpene Oxidosqualene Cyclase Melianol Melianol Tetracyclic Triterpene->Melianol Cytochrome P450s

Caption: Early stages of quassinoid biosynthesis leading to the protolimonoid melianol.

Hypothetical Late Stages: Tailoring to this compound

The conversion of melianol to the highly complex structure of this compound involves a series of speculative tailoring reactions. These modifications are catalyzed by a variety of enzymes, including oxidoreductases, glycosyltransferases, and acyltransferases. The exact sequence of these reactions and the specific enzymes involved remain to be experimentally verified.

The proposed late-stage modifications include:

  • Oxidative Cleavage and Rearrangement: Further oxidative modifications of the triterpene backbone, leading to the characteristic degraded scaffold of quassinoids.

  • Hydroxylations: Introduction of multiple hydroxyl groups at specific positions on the quassinoid core.

  • Glycosylation: Attachment of a glucose moiety to the aglycone, a reaction catalyzed by a glycosyltransferase.

  • Acylation: Esterification of hydroxyl groups with specific acyl moieties.

Hypothetical Late Stages of this compound Biosynthesis cluster_1 Hypothetical Pathway Melianol Melianol Quassinoid Aglycone Quassinoid Aglycone Melianol->Quassinoid Aglycone Oxidoreductases, etc. (putative) This compound This compound Quassinoid Aglycone->this compound Glycosyltransferases, Acyltransferases (putative)

Caption: A hypothetical pathway for the late stages of this compound biosynthesis.

Experimental Protocols

The isolation and characterization of this compound from Brucea javanica seeds involve a multi-step process that combines extraction, fractionation, and chromatographic purification, followed by structural elucidation using spectroscopic techniques.

Isolation and Purification of this compound

The following is a representative protocol for the isolation of this compound, based on established methods for separating quassinoid glycosides from Brucea javanica.

Materials:

  • Dried seeds of Brucea javanica

  • Methanol (B129727) (analytical grade)

  • n-Hexane (analytical grade)

  • Ethyl acetate (B1210297) (analytical grade)

  • n-Butanol (analytical grade)

  • Silica (B1680970) gel for column chromatography

  • Reversed-phase C18 silica gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Extraction:

    • Grind the dried seeds of Brucea javanica to a fine powder.

    • Macerate the powdered seeds with methanol at room temperature for 72 hours, with periodic agitation.

    • Filter the extract and concentrate under reduced pressure to obtain a crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in water and partition successively with n-hexane, ethyl acetate, and n-butanol.

    • Collect the n-butanol fraction, which is typically enriched with polar glycosides like this compound.

  • Column Chromatography:

    • Subject the n-butanol fraction to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol.

    • Monitor the fractions by Thin Layer Chromatography (TLC) and combine those containing compounds with similar polarity.

  • Reversed-Phase Chromatography:

    • Further purify the fractions containing this compound using reversed-phase C18 column chromatography, eluting with a gradient of methanol and water.

  • Preparative HPLC:

    • Perform final purification of this compound using preparative HPLC on a C18 column with a suitable mobile phase (e.g., acetonitrile-water or methanol-water gradient).

Experimental Workflow for this compound Isolation Start Start Extraction Extraction of B. javanica seeds with Methanol Start->Extraction Partitioning Solvent Partitioning (n-Hexane, EtOAc, n-BuOH) Extraction->Partitioning Silica_Gel_CC Silica Gel Column Chromatography Partitioning->Silica_Gel_CC n-Butanol Fraction C18_CC Reversed-Phase C18 Column Chromatography Silica_Gel_CC->C18_CC Prep_HPLC Preparative HPLC C18_CC->Prep_HPLC Yadanzioside_L Pure this compound Prep_HPLC->Yadanzioside_L

Caption: A typical experimental workflow for the isolation of this compound.

Structural Elucidation

The structure of the isolated this compound is determined using a combination of spectroscopic techniques.

Spectroscopic TechniqueInformation Obtained
Mass Spectrometry (MS) Provides the molecular weight and molecular formula of the compound. High-resolution mass spectrometry (HRMS) is crucial for accurate mass determination.
¹H Nuclear Magnetic Resonance (NMR) Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.
¹³C Nuclear Magnetic Resonance (NMR) Provides information about the number and types of carbon atoms in the molecule.
2D NMR (COSY, HSQC, HMBC) Establishes the connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range correlations between protons and carbons (HMBC), which is essential for assembling the complete molecular structure.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ester (C-O-C) groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy Provides information about the presence of chromophores, such as conjugated double bonds, in the molecule.

Table 2: Spectroscopic Techniques for the Characterization of this compound

Quantitative Data

Conclusion

This compound represents a fascinating and potentially valuable natural product from Brucea javanica. While its natural source is well-established, its biosynthesis remains an area of active investigation, with the complete enzymatic pathway yet to be unraveled. The experimental protocols outlined in this guide provide a solid foundation for its isolation and characterization, which are essential steps for further pharmacological and clinical studies. Future research, including genomic and transcriptomic analysis of Brucea javanica, will be instrumental in identifying the specific genes and enzymes responsible for the biosynthesis of this complex molecule, potentially opening avenues for its biotechnological production.

References

The Untapped Potential of Yadanzioside L: A Technical Guide for Antileukemic Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively documents the antineoplastic properties of various compounds isolated from the plant Brucea javanica. However, specific studies detailing the antileukemic activity of Yadanzioside L, including its mechanism of action and relevant signaling pathways, are not available in the current body of published research. This guide, therefore, presents a hypothetical framework based on the known activities of related natural compounds and established methodologies in leukemia research. It is intended to serve as a technical blueprint for investigating the potential of this compound as a novel antileukemic agent.

Executive Summary

Leukemia, a group of cancers affecting the blood and bone marrow, remains a significant therapeutic challenge. The exploration of natural compounds for novel anticancer agents is a promising avenue for drug development. This document outlines a proposed research framework to evaluate the potential of this compound, a quassinoid compound, as an antileukemic agent. We will detail hypothetical experimental protocols, potential mechanisms of action, and data presentation formats to guide future investigations. This guide is structured to provide a comprehensive overview for researchers and drug development professionals interested in pioneering the study of this compound in the context of leukemia.

Quantitative Data Summary: Hypothetical Efficacy of this compound

To systematically evaluate the antileukemic potential of this compound, its cytotoxic and apoptotic effects would need to be quantified across various leukemia cell lines. The following tables represent the expected data structure for such an investigation.

Table 1: In Vitro Cytotoxicity of this compound against Human Leukemia Cell Lines

Cell LineLeukemia TypeIncubation Time (hours)IC50 (µM)
HL-60Acute Promyelocytic Leukemia24Data to be determined
48Data to be determined
72Data to be determined
K562Chronic Myelogenous Leukemia24Data to be determined
48Data to be determined
72Data to be determined
MOLM-13Acute Myeloid Leukemia24Data to be determined
48Data to be determined
72Data to be determined
CCRF-CEMAcute Lymphoblastic Leukemia24Data to be determined
48Data to be determined
72Data to be determined

Table 2: Apoptosis Induction by this compound in HL-60 Cells (Hypothetical Data)

Treatment Concentration (µM)Percentage of Apoptotic Cells (Annexin V+/PI-)Caspase-3 Activity (Fold Change vs. Control)
0 (Control)Data to be determined1.0
0.5 x IC50Data to be determinedData to be determined
1.0 x IC50Data to be determinedData to be determined
2.0 x IC50Data to be determinedData to be determined

Detailed Experimental Protocols

The following are standard experimental protocols that would be essential for elucidating the antileukemic activity of this compound.

Cell Culture and Maintenance

Human leukemia cell lines (e.g., HL-60, K562, MOLM-13, CCRF-CEM) would be obtained from a certified cell bank. Cells would be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures would be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Seed leukemia cells in 96-well plates at a density of 1 x 10^4 cells/well.

  • After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate, remove the supernatant, and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
  • Treat leukemia cells with this compound at concentrations corresponding to 0.5x, 1x, and 2x the IC50 value for 48 hours.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells using a flow cytometer.

Western Blot Analysis for Signaling Pathway Proteins
  • Lyse this compound-treated and untreated leukemia cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against key signaling proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing Potential Mechanisms of Action

Based on the known mechanisms of other natural antileukemic compounds, this compound could potentially induce apoptosis and modulate key survival signaling pathways.

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the investigation of this compound's antileukemic properties.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation cell_culture Leukemia Cell Lines (HL-60, K562, etc.) mtt_assay MTT Assay for Cytotoxicity (IC50) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) mtt_assay->apoptosis_assay Select IC50 concentrations western_blot Western Blot for Signaling Proteins apoptosis_assay->western_blot data_analysis Quantitative Analysis and Pathway Mapping western_blot->data_analysis

Caption: Proposed workflow for evaluating the antileukemic potential of this compound.
Hypothetical Signaling Pathway: Induction of Apoptosis

This compound may induce apoptosis in leukemia cells by modulating the intrinsic (mitochondrial) pathway, a common mechanism for anticancer agents.

G cluster_Mitochondria Mitochondrial Pathway Yadanzioside_L This compound Bcl2 Bcl-2 (Anti-apoptotic) Yadanzioside_L->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Yadanzioside_L->Bax Promotes Bcl2->Bax Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
Hypothetical Signaling Pathway: Inhibition of Pro-Survival Pathways

Many natural compounds exert their anticancer effects by inhibiting pro-survival signaling pathways such as the PI3K/Akt pathway, which is often dysregulated in leukemia.

G Yadanzioside_L This compound pAkt p-Akt (Active) Yadanzioside_L->pAkt Inhibits PI3K PI3K Akt Akt Akt->pAkt Phosphorylation Cell_Survival Cell Survival & Proliferation pAkt->Cell_Survival

Caption: Hypothetical inhibition of the PI3K/Akt survival pathway by this compound.

Conclusion and Future Directions

While direct evidence is currently lacking, the framework presented in this technical guide provides a robust starting point for the investigation of this compound as a potential antileukemic agent. The proposed experiments are designed to systematically evaluate its efficacy and elucidate its mechanism of action. Future research should focus on validating these hypothetical pathways through rigorous in vitro and subsequent in vivo studies. The identification of a novel, effective, and safe natural compound for the treatment of leukemia would be a significant advancement in oncology. This compound, given the pharmacological profile of related compounds, represents a promising candidate for such exploration.

Early Research on the Anti-inflammatory Effects of Yadanzioside L: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct early research on the anti-inflammatory effects of Yadanzioside L is limited. This guide synthesizes information from studies on structurally related quassinoids and extracts from Brucea javanica, the natural source of this compound, to infer its potential anti-inflammatory mechanisms and guide future research.

Introduction

This compound is a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr.[1][2]. Quassinoids, a class of bitter principles derived from plants of the Simaroubaceae family, have demonstrated a wide range of biological activities, including anti-inflammatory, antiviral, and anti-cancer effects.[3][4]. Research on various compounds from Brucea javanica has revealed significant anti-inflammatory properties, primarily through the modulation of key signaling pathways and the reduction of inflammatory mediators.[5][6][7]. This technical guide provides an in-depth overview of the putative anti-inflammatory effects of this compound, based on the established activities of its chemical class and plant source.

Core Anti-inflammatory Mechanisms of Related Quassinoids

Studies on quassinoids isolated from Brucea javanica and other plants of the Simaroubaceae family suggest that their anti-inflammatory effects are mediated through several key mechanisms:

  • Inhibition of the NF-κB Signaling Pathway: A central mechanism for the anti-inflammatory action of many natural products, including quassinoids, is the suppression of the Nuclear Factor-kappa B (NF-κB) pathway.[5][6]. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.

  • Downregulation of Pro-inflammatory Mediators: Quassinoids have been shown to inhibit the production of key inflammatory molecules such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[5][8].

  • Modulation of MAPK Signaling Pathways: Mitogen-activated protein kinase (MAPK) pathways are also implicated in the inflammatory response, and some quassinoids may exert their effects by modulating these signaling cascades.

Quantitative Data on the Anti-inflammatory Effects of Related Quassinoids

The following tables summarize hypothetical quantitative data for this compound, based on typical values observed for other anti-inflammatory quassinoids from Brucea javanica. These tables are intended for illustrative purposes to guide future experimental design.

Table 1: Hypothetical Inhibitory Effects of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages

Concentration (µM)NO Production Inhibition (%)PGE2 Production Inhibition (%)TNF-α Release Inhibition (%)IL-6 Release Inhibition (%)
115 ± 2.112 ± 1.818 ± 2.514 ± 1.9
535 ± 3.530 ± 2.940 ± 4.133 ± 3.2
1060 ± 5.255 ± 4.865 ± 5.558 ± 5.1
2585 ± 6.880 ± 6.290 ± 7.382 ± 6.5
IC50 (µM) 8.5 9.2 7.8 9.0

Table 2: Hypothetical Effects of this compound on the Expression of Inflammatory Enzymes in LPS-stimulated RAW 264.7 Macrophages

Concentration (µM)iNOS Protein Expression (relative to control)COX-2 Protein Expression (relative to control)
10.850.88
50.600.65
100.350.40
250.100.15

Detailed Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the anti-inflammatory effects of natural compounds like quassinoids.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours).

Nitric Oxide (NO) Production Assay

NO production is measured by quantifying the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm is measured using a microplate reader.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

The concentrations of TNF-α, IL-1β, and IL-6 in the cell culture supernatants are determined using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis

Cells are lysed, and protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, IκBα, phospho-IκBα, NF-κB p65, phospho-NF-κB p65, p38, phospho-p38, ERK, phospho-ERK, JNK, and phospho-JNK, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by this compound.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Transcription YadanziosideL This compound YadanziosideL->IKK Inhibition

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MEK1_2 MEK1/2 TAK1->MEK1_2 MKK4_7 MKK4/7 TAK1->MKK4_7 p38 p38 MKK3_6->p38 AP1 AP-1 p38->AP1 ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK1_2->AP1 JNK JNK MKK4_7->JNK JNK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes YadanziosideL This compound YadanziosideL->TAK1 Inhibition?

Caption: Potential modulation of MAPK signaling pathways by this compound.

Conclusion and Future Directions

While direct experimental evidence for the anti-inflammatory effects of this compound is currently lacking, the wealth of data on related quassinoids from Brucea javanica strongly suggests its potential as a potent anti-inflammatory agent. Future research should focus on isolating this compound in sufficient quantities to perform comprehensive in vitro and in vivo studies to elucidate its precise mechanisms of action. The experimental protocols and signaling pathways outlined in this guide provide a solid framework for initiating such investigations. The exploration of this compound and other quassinoids holds promise for the development of novel anti-inflammatory therapeutics.

References

Methodological & Application

Application Notes and Protocols: Yadanzioside L Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside L is a quassinoid compound isolated from the seeds of Brucea javanica (L.) Merr.[1]. While research has highlighted its potent antiviral activities, particularly against the tobacco mosaic virus (TMV) with an IC50 value of 4.86 μM, its potential as a cytotoxic agent against cancer cells is an emerging area of interest[1][2]. Structurally related compounds, such as Yadanziolide A, have demonstrated the ability to induce apoptosis in hepatocellular carcinoma cells through the JAK-STAT signaling pathway[3]. This suggests that this compound may also exert cytotoxic effects through the induction of programmed cell death.

These application notes provide a comprehensive protocol for evaluating the cytotoxicity of this compound using a standard MTT assay. Additionally, this document outlines protocols for investigating the underlying apoptotic mechanisms and presents a hypothesized signaling pathway based on related compounds.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

The following table presents hypothetical 50% inhibitory concentration (IC50) values for this compound against various cancer cell lines after a 48-hour treatment period. These values are for illustrative purposes to guide initial experimental design.

Cell LineCancer TypeHypothetical IC50 (µM)
HepG2Hepatocellular Carcinoma8.5
A549Lung Carcinoma12.2
MCF-7Breast Adenocarcinoma15.8
HCT116Colon Carcinoma10.4
Table 2: Materials and Reagents
Material/ReagentSupplierCatalog Number
This compoundDC ChemicalsDC46029
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418
Phosphate-Buffered Saline (PBS)Gibco10010023
96-well flat-bottom platesCorning3599
Annexin V-FITC Apoptosis Detection KitBD Biosciences556547
Propidium (B1200493) Iodide (PI)Sigma-AldrichP4170

Experimental Protocols

Cell Culture and Maintenance
  • Culture human cancer cell lines (e.g., HepG2) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with an atmosphere of 5% CO2.

  • Subculture the cells every 2-3 days to maintain exponential growth.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4]

  • Cell Seeding:

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed 5 x 10³ cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the respective this compound dilutions. Include a vehicle control (DMSO) and a negative control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Determine the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration.

Apoptosis Assay by Flow Cytometry

This assay utilizes Annexin V-FITC to detect the externalization of phosphatidylserine, an early marker of apoptosis, and propidium iodide (PI) to identify late apoptotic and necrotic cells.

  • Cell Treatment:

    • Seed 1 x 10⁶ cells in 6-well plates and treat with various concentrations of this compound (e.g., IC50/2, IC50, and 2x IC50) for 24 hours.

  • Cell Staining:

    • Harvest the cells and wash them twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer within 1 hour.

    • Distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Cytotoxicity and Apoptosis Assays cluster_culture Cell Culture cluster_mtt MTT Cytotoxicity Assay cluster_apoptosis Apoptosis Assay cell_culture 1. Maintain and Passage HepG2 Cancer Cells seed_mtt 2. Seed Cells in 96-well Plate cell_culture->seed_mtt seed_apoptosis 8. Seed Cells in 6-well Plate cell_culture->seed_apoptosis treat_mtt 3. Treat with this compound (0.1-100 µM) seed_mtt->treat_mtt add_mtt 4. Add MTT Reagent treat_mtt->add_mtt solubilize 5. Solubilize Formazan add_mtt->solubilize read_mtt 6. Measure Absorbance (570 nm) solubilize->read_mtt analyze_mtt 7. Calculate IC50 read_mtt->analyze_mtt treat_apoptosis 9. Treat with this compound (IC50 concentrations) seed_apoptosis->treat_apoptosis stain_apoptosis 10. Stain with Annexin V-FITC/PI treat_apoptosis->stain_apoptosis analyze_flow 11. Analyze by Flow Cytometry stain_apoptosis->analyze_flow

Caption: Workflow for assessing this compound cytotoxicity.

hypothesized_pathway Hypothesized Apoptotic Pathway of this compound Yadanzioside_L This compound JAK2 JAK2 Yadanzioside_L->JAK2 Inhibition STAT3 STAT3 JAK2->STAT3 Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) STAT3->Bcl2 Upregulation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized signaling pathway for this compound.

References

Application Notes & Protocols for the Purification of Yadanzioside L by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the purification of Yadanzioside L, a quassinoid glycoside isolated from Brucea javanica, using High-Performance Liquid Chromatography (HPLC). The methods described are based on established chromatographic principles for the separation of natural products, particularly triterpenoid (B12794562) glycosides.

Introduction to this compound and HPLC Purification

This compound is a bioactive quassinoid glycoside found in the seeds of Brucea javanica (L.) Merr.[1][2]. Quassinoids are a class of tetracyclic triterpene lactones known for their wide range of pharmacological activities, including antitumor and anti-inflammatory properties[1][3]. The purification of specific bioactive compounds like this compound from complex plant extracts is crucial for drug discovery and development, enabling detailed structural elucidation and pharmacological testing.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the isolation and purification of natural products.[4]. Preparative HPLC, an extension of analytical HPLC, is employed to separate and collect larger quantities of a target compound with high purity. The selection of appropriate stationary and mobile phases is critical for achieving optimal separation. For compounds like this compound, which are moderately polar, reversed-phase (RP) HPLC is a common and effective choice.

Data Presentation: HPLC Purification Parameters for Quassinoid Glycosides

The following table summarizes typical parameters for the analytical and preparative HPLC purification of quassinoid glycosides from Brucea javanica, which can be adapted for this compound.

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 250 mm, 5 µmC18, 20 x 250 mm, 10 µm
Mobile Phase A Water (often with 0.1% Formic Acid)Water (often with 0.1% Formic Acid)
Mobile Phase B Methanol (B129727) or AcetonitrileMethanol or Acetonitrile
Gradient 15-45% B (30 min)20-50% B (60 min)
Flow Rate 1.0 mL/min15.0 mL/min
Detection 221 nm or 254 nm221 nm or 254 nm
Injection Volume 10-20 µL1-5 mL
Column Temp. 25-30 °CAmbient or 25-30 °C
Typical Purity >98% (for quantification)>95% (for isolated fraction)
Typical Recovery N/A80-90%

Experimental Protocols

This section outlines a detailed protocol for the purification of this compound from a crude extract of Brucea javanica seeds using preparative HPLC.

1. Sample Preparation: Extraction of Crude this compound

  • Objective: To obtain a crude extract from Brucea javanica seeds enriched with quassinoid glycosides.

  • Materials:

    • Dried and powdered seeds of Brucea javanica.

    • Methanol (HPLC grade).

    • Rotary evaporator.

    • Filtration apparatus (e.g., Buchner funnel with filter paper).

  • Protocol:

    • Macerate 1 kg of powdered Brucea javanica seeds with 5 L of methanol at room temperature for 24 hours.

    • Filter the extract through filter paper to remove solid plant material.

    • Repeat the extraction process two more times with fresh methanol to ensure exhaustive extraction.

    • Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude residue.

    • The resulting crude extract can be further fractionated using liquid-liquid partitioning (e.g., with ethyl acetate (B1210297) and water) to enrich the glycoside fraction. This compound, being a glycoside, is expected to be in the more polar fractions.

2. Analytical HPLC Method Development

  • Objective: To develop an analytical HPLC method to identify the retention time of this compound and resolve it from other components in the crude extract.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1200 series or equivalent with a Diode Array Detector (DAD).

    • Column: C18, 4.6 x 250 mm, 5 µm.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol.

    • Gradient Program:

      • 0-10 min: 15% to 35% B.

      • 10-30 min: 35% to 45% B.

      • 30-36 min: 45% to 48% B.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 221 nm.

    • Injection Volume: 10 µL of a 1 mg/mL sample solution (dissolved in methanol).

  • Protocol:

    • Prepare a 1 mg/mL solution of the crude extract in methanol.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

    • Inject the sample onto the HPLC system and run the analytical method.

    • Identify the peak corresponding to this compound by comparing the retention time with a reference standard if available, or by collecting the peak and performing structural analysis (e.g., LC-MS).

3. Preparative HPLC Purification

  • Objective: To isolate this compound from the crude extract in sufficient quantity and purity for further research.

  • Instrumentation and Conditions:

    • Preparative HPLC System: With a high-pressure gradient pump, a larger sample loop injector, and a fraction collector.

    • Column: C18, 20 x 250 mm, 10 µm.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol.

    • Gradient Program (scaled from analytical):

      • 0-10 min: 20% B.

      • 10-50 min: 20% to 50% B.

      • 50-60 min: 50% B.

    • Flow Rate: 15.0 mL/min.

    • Detection Wavelength: 221 nm.

    • Injection Volume: 2 mL of a concentrated sample solution (e.g., 50 mg/mL).

  • Protocol:

    • Prepare a concentrated solution of the crude extract (e.g., 50 mg/mL) in methanol.

    • Filter the solution through a 0.45 µm filter.

    • Inject the sample onto the preparative HPLC system.

    • Collect the fraction corresponding to the retention time of this compound as determined by the analytical method.

    • Combine the collected fractions from multiple runs if necessary.

    • Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified this compound.

4. Purity Analysis of the Isolated this compound

  • Objective: To confirm the purity of the isolated this compound.

  • Protocol:

    • Dissolve a small amount of the purified solid in methanol to make a 1 mg/mL solution.

    • Analyze the solution using the developed analytical HPLC method (Protocol 2).

    • The purity can be calculated based on the peak area of this compound as a percentage of the total peak area in the chromatogram. A purity of >95% is generally considered suitable for most biological assays.

Visualizations

HPLC_Purification_Workflow cluster_start Sample Preparation cluster_hplc HPLC Analysis and Purification cluster_end Final Product Start Brucea javanica Seeds Grinding Grinding and Powdering Start->Grinding Extraction Methanol Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Analytical_HPLC Analytical HPLC Method Development Crude_Extract->Analytical_HPLC Method Optimization Preparative_HPLC Preparative HPLC Purification Crude_Extract->Preparative_HPLC Loading Analytical_HPLC->Preparative_HPLC Scaled-up Method Fraction_Collection Fraction Collection Preparative_HPLC->Fraction_Collection Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Purity_Analysis Purity Analysis (Analytical HPLC) Pure_Yadanzioside_L Purified this compound Purity_Analysis->Pure_Yadanzioside_L Purity > 95% Solvent_Evaporation->Purity_Analysis

Caption: Workflow for the purification of this compound.

HPLC_System_Schematic Mobile_Phase Mobile Phase (Solvent A & B) Pump Gradient Pump Mobile_Phase->Pump Injector Injector Pump->Injector Column HPLC Column (e.g., C18) Injector->Column Detector UV-Vis Detector Column->Detector Data_System Data Acquisition System Detector->Data_System Fraction_Collector Fraction Collector Detector->Fraction_Collector Data_System->Fraction_Collector Control Signal Waste Waste Fraction_Collector->Waste Unwanted Fractions

References

Application Note: In Vitro Evaluation of the Anti-inflammatory Activity of Yadanzioside L

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial protective mechanism, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key strategy in the development of novel anti-inflammatory therapeutics is the identification of compounds that can modulate the production of inflammatory mediators and regulate key signaling pathways.

Yadanzioside L, a natural compound of interest, is investigated in this application note for its potential anti-inflammatory properties. This document provides a comprehensive set of protocols for evaluating the in vitro anti-inflammatory activity of this compound using a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line model. Macrophages play a central role in the inflammatory response by producing a variety of pro-inflammatory mediators upon activation.

The assays described herein measure the effect of this compound on the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β). Furthermore, this note details methods to investigate the underlying molecular mechanisms, including the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Principle

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages through Toll-like receptor 4 (TLR4). This activation triggers intracellular signaling cascades, primarily the NF-κB and MAPK pathways.[1] These pathways lead to the transcriptional activation of genes encoding pro-inflammatory enzymes like iNOS and COX-2, and cytokines such as TNF-α, IL-6, and IL-1β.[2][3] iNOS and COX-2 are responsible for the production of the inflammatory mediators NO and PGE2, respectively.[4][5]

This application note describes a series of in vitro assays to quantify the inhibitory effects of this compound on these key inflammatory markers in LPS-stimulated RAW 264.7 macrophages. By measuring the reduction in these mediators and analyzing the phosphorylation status of key proteins in the NF-κB and MAPK pathways, the anti-inflammatory potential and mechanism of action of this compound can be elucidated.

Materials and Reagents

  • This compound

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Griess Reagent System

  • PGE2, TNF-α, IL-6, and IL-1β ELISA Kits

  • BCA Protein Assay Kit

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • Antibodies:

    • Primary antibodies: iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-ERK1/2, ERK1/2, p-p38, p38, p-JNK, JNK, β-actin

    • Secondary antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) Western Blotting Substrate

  • PVDF membranes

  • Cell culture plates (96-well, 24-well, 6-well)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate Buffered Saline (PBS)

  • Trypan Blue solution

Experimental Protocols

Cell Culture and Treatment
  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in appropriate culture plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. A vehicle control (DMSO) should be included.

  • Stimulate the cells with LPS (1 µg/mL) for the desired time (e.g., 24 hours for mediator production, shorter times for signaling pathway analysis). A negative control group (no LPS, no treatment) and a positive control group (LPS only) should be included.

Cell Viability Assay (MTT Assay)
  • Seed RAW 264.7 cells in a 96-well plate.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Measurement of Nitric Oxide (NO) Production
  • After cell treatment as described in 4.1, collect the cell culture supernatant.

  • Determine the nitrite (B80452) concentration, a stable metabolite of NO, using the Griess Reagent System according to the manufacturer's instructions.[6]

  • Briefly, mix equal volumes of the supernatant and Griess reagent and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Measurement of Pro-inflammatory Cytokines and PGE2
  • Collect the cell culture supernatant after treatment.

  • Measure the concentrations of TNF-α, IL-6, IL-1β, and PGE2 using commercially available ELISA kits according to the manufacturers' protocols.[3][7]

Western Blot Analysis for Protein Expression
  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using the BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-ERK1/2, ERK1/2, p-p38, p38, p-JNK, JNK, and β-actin overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control (β-actin) or the total protein.

Data Presentation

The following tables summarize hypothetical quantitative data for the anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Cell Viability, NO, PGE2, and Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells.

TreatmentCell Viability (%)NO (µM)PGE2 (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control100 ± 5.21.2 ± 0.325.4 ± 3.145.8 ± 5.332.1 ± 4.015.7 ± 2.1
LPS (1 µg/mL)98.5 ± 4.845.6 ± 3.9350.2 ± 25.81250.6 ± 98.2850.4 ± 76.5450.9 ± 38.7
LPS + YL (1 µM)99.1 ± 5.140.1 ± 3.5310.5 ± 22.41100.2 ± 85.6780.1 ± 65.4410.3 ± 35.1
LPS + YL (5 µM)98.2 ± 4.532.5 ± 2.8 250.8 ± 18.9850.4 ± 70.1 620.5 ± 55.8320.6 ± 28.4**
LPS + YL (10 µM)97.6 ± 4.920.3 ± 1.9 150.3 ± 12.5550.9 ± 45.3 410.8 ± 38.2210.2 ± 19.8
LPS + YL (25 µM)96.8 ± 5.310.1 ± 1.180.6 ± 7.8 250.1 ± 22.6200.3 ± 18.9 105.7 ± 11.2
LPS + YL (50 µM)95.4 ± 5.05.4 ± 0.6 45.2 ± 4.3120.5 ± 11.9 95.6 ± 9.850.3 ± 5.6***

*Data are presented as mean ± SD (n=3). YL: this compound. *p<0.05, **p<0.01, **p<0.001 vs. LPS group.

Table 2: Effect of this compound on the Protein Expression of iNOS, COX-2, and Phosphorylation of NF-κB and MAPK Pathway Proteins in LPS-stimulated RAW 264.7 Cells (Relative Densitometry Units).

TreatmentiNOS/β-actinCOX-2/β-actinp-p65/p65p-IκBα/IκBαp-ERK/ERKp-p38/p38p-JNK/JNK
Control0.05 ± 0.010.08 ± 0.020.10 ± 0.020.12 ± 0.030.15 ± 0.040.11 ± 0.030.13 ± 0.03
LPS (1 µg/mL)1.00 ± 0.001.00 ± 0.001.00 ± 0.001.00 ± 0.001.00 ± 0.001.00 ± 0.001.00 ± 0.00
LPS + YL (10 µM)0.45 ± 0.05 0.52 ± 0.060.48 ± 0.05 0.55 ± 0.060.60 ± 0.07 0.51 ± 0.05***0.58 ± 0.06
LPS + YL (50 µM)0.15 ± 0.02 0.20 ± 0.030.18 ± 0.02 0.22 ± 0.030.25 ± 0.04 0.20 ± 0.030.23 ± 0.03***

*Data are presented as mean ± SD (n=3). YL: this compound. **p<0.01, **p<0.001 vs. LPS group.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis prep RAW 264.7 Cell Culture seed Seed cells in plates prep->seed pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate viability Cell Viability (MTT) stimulate->viability no_assay NO Production (Griess) stimulate->no_assay cytokine_assay Cytokine/PGE2 (ELISA) stimulate->cytokine_assay western_blot Protein Expression (Western Blot) stimulate->western_blot quantification Quantify Mediators no_assay->quantification cytokine_assay->quantification densitometry Densitometry Analysis western_blot->densitometry statistics Statistical Analysis quantification->statistics densitometry->statistics

Caption: Experimental workflow for in vitro anti-inflammatory activity assay.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_genes Gene Transcription cluster_products Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK Yadanzioside_L This compound MAPKK MAPKK Yadanzioside_L->MAPKK Yadanzioside_L->IKK MAPKKK->MAPKK MAPK p38, ERK, JNK MAPKK->MAPK Nucleus Nucleus MAPK->Nucleus translocation IkB IκBα IKK->IkB inhibits degradation NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 NFkB_p65->Nucleus translocation iNOS_COX2 iNOS, COX-2 Nucleus->iNOS_COX2 Cytokines TNF-α, IL-6, IL-1β Nucleus->Cytokines NO NO iNOS_COX2->NO iNOS PGE2 PGE2 iNOS_COX2->PGE2 COX-2

Caption: Proposed mechanism of this compound on inflammatory signaling pathways.

Discussion

The results from these assays will provide a comprehensive in vitro profile of the anti-inflammatory activity of this compound. A dose-dependent reduction in NO, PGE2, and pro-inflammatory cytokines, without significant cytotoxicity, would indicate a potent anti-inflammatory effect.

Furthermore, the Western blot analysis will help to elucidate the molecular mechanism of action. A reduction in the expression of iNOS and COX-2 would confirm that this compound inhibits the production of NO and PGE2 at the protein level.[8] The inhibition of the phosphorylation of key proteins in the NF-κB (p65, IκBα) and MAPK (ERK, p38, JNK) pathways would suggest that this compound exerts its anti-inflammatory effects by targeting these upstream signaling cascades.[9][10]

Conclusion

The protocols described in this application note provide a robust framework for the in vitro assessment of the anti-inflammatory properties of this compound. The data generated will be valuable for researchers, scientists, and drug development professionals in understanding its therapeutic potential for the treatment of inflammatory diseases.

References

Application Notes and Protocols for Testing Yadanzioside L in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside L is a quassinoid glycoside isolated from the fruit of Brucea javanica (L.) Merr., a plant used in traditional medicine with demonstrated antitumoral, antimalarial, and anti-inflammatory properties.[1] Quassinoids, including this compound, represent a class of compounds with significant therapeutic potential. Yadanzioside P, a related compound, has shown antileukemic activity.[2] This document provides detailed protocols for the preclinical evaluation of this compound in animal models for its potential anti-inflammatory and anticancer activities. The protocols outlined below are based on established methodologies for testing Brucea javanica extracts and other quassinoid glycosides, and they provide a framework for researchers to assess the efficacy and mechanism of action of this compound.

Data Presentation

Table 1: In Vivo Anti-inflammatory Activity of Brucea javanica Ethanolic Extract
Treatment GroupDose (mg/kg)Percent Inhibition of Paw EdemaReference
Ethanolic Extract5050.91%[3][4]
Ethanolic Extract100Not specified[3][4]
Ethanolic Extract200Not specified[3][4]
Celecoxib (Control)Not specified58.52%[3][4]
Table 2: In Vivo Antileukemic Activity of Yadanzioside P
Treatment GroupDose (mg/kg/day)Increased Lifespan (ILS)Reference
Yadanzioside P515.5%[1]
Yadanzioside P1028.9%[1]

Experimental Protocols

Protocol 1: Evaluation of Anti-inflammatory Activity using Carrageenan-Induced Paw Edema in Rats

This protocol is adapted from studies on the ethanolic extract of Brucea javanica fruit.[3][4]

1. Animals:

  • Species: Male Wistar rats

  • Weight: 200–250 g

  • Acclimation: House animals for at least one week before the experiment with standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, ad libitum access to food and water).

2. Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Indomethacin or Celecoxib

  • Plethysmometer

3. Experimental Design:

  • Divide animals into the following groups (n=6 per group):

    • Group 1: Vehicle control (receives vehicle only)

    • Group 2: Negative control (receives vehicle and carrageenan)

    • Group 3-5: this compound (e.g., 25, 50, 100 mg/kg, orally) + carrageenan

    • Group 6: Positive control (e.g., Indomethacin 10 mg/kg, orally) + carrageenan

  • Administer this compound or vehicle orally one hour before carrageenan injection.

4. Procedure:

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the respective treatments (this compound, vehicle, or positive control) orally.

  • One hour after treatment, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the negative control group.

5. Endpoint Analysis:

  • Paw volume measurement and calculation of edema inhibition.

  • At the end of the experiment, animals can be euthanized, and the paw tissue can be collected for histopathological analysis and measurement of inflammatory markers (e.g., TNF-α, IL-1β, IL-6, COX-2) by ELISA or RT-PCR.

Protocol 2: Evaluation of Anticancer Activity using a Xenograft Mouse Model

This protocol is based on general methodologies for establishing xenograft models and studies on Brucea javanica extracts.[5][6][7]

1. Animals:

  • Species: Athymic nude mice (nu/nu)

  • Age: 4–6 weeks

  • Acclimation: House animals in a pathogen-free environment with sterile food, water, and bedding.

2. Materials:

  • Human cancer cell line (e.g., pancreatic, lung, or leukemia cell line)

  • Matrigel

  • This compound

  • Vehicle (appropriate for the route of administration)

  • Positive control (standard chemotherapeutic agent for the chosen cell line)

  • Calipers

3. Experimental Design:

  • Inject cancer cells (e.g., 1 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) subcutaneously into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100–150 mm³).

  • Randomize mice into the following groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2-4: this compound (e.g., 10, 20, 40 mg/kg, daily via oral gavage or intraperitoneal injection)

    • Group 5: Positive control

4. Procedure:

  • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Administer treatments as per the experimental design for a specified period (e.g., 21 days).

  • Monitor animal body weight and overall health throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors.

5. Endpoint Analysis:

  • Tumor growth inhibition.

  • Tumor weight at the end of the study.

  • Immunohistochemical analysis of tumors for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay, cleaved caspase-3).

  • Western blot or RT-PCR analysis of tumor lysates to investigate the effect on signaling pathways (e.g., NF-κB, STAT3, Akt/mTOR, p53/MAPK1).

Protocol 3: Pharmacokinetic Study in Rats

A preliminary pharmacokinetic study is crucial to determine the optimal dosing regimen. Quassinoids are known to have low oral bioavailability.[8]

1. Animals:

  • Species: Male Sprague-Dawley rats

  • Weight: 200–250 g

  • Cannulation: Jugular vein cannulation for serial blood sampling.

2. Materials:

  • This compound

  • Formulation for intravenous (IV) and oral (PO) administration.

  • LC-MS/MS system for bioanalysis.

3. Experimental Design:

  • Divide rats into two groups (n=4-6 per group):

    • Group 1: IV administration (e.g., 1-2 mg/kg)

    • Group 2: PO administration (e.g., 10-20 mg/kg)

4. Procedure:

  • Administer this compound via the respective routes.

  • Collect blood samples (e.g., 100-200 µL) at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

5. Data Analysis:

  • Calculate pharmacokinetic parameters including Cmax, Tmax, AUC, half-life (t1/2), clearance, and volume of distribution.

  • Determine the oral bioavailability (F%) by comparing the AUC from oral and IV administration.

Mandatory Visualizations

experimental_workflow_anti_inflammatory cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_acclimation Animal Acclimation (Wistar Rats) initial_paw_volume Initial Paw Volume Measurement animal_acclimation->initial_paw_volume treatment_prep Prepare this compound and Controls treatment_admin Oral Administration (this compound/Vehicle/Control) treatment_prep->treatment_admin initial_paw_volume->treatment_admin carrageenan_injection Carrageenan Injection (Right Hind Paw) treatment_admin->carrageenan_injection paw_volume_measurement Paw Volume Measurement (1, 2, 3, 4 hours) carrageenan_injection->paw_volume_measurement edema_inhibition Calculate Edema Inhibition paw_volume_measurement->edema_inhibition histopathology Histopathology paw_volume_measurement->histopathology marker_analysis Inflammatory Marker Analysis (ELISA/PCR) paw_volume_measurement->marker_analysis

Caption: Workflow for the anti-inflammatory activity assessment of this compound.

experimental_workflow_anticancer cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_acclimation Animal Acclimation (Nude Mice) tumor_induction Subcutaneous Tumor Induction animal_acclimation->tumor_induction cell_culture Cancer Cell Culture cell_culture->tumor_induction tumor_growth Tumor Growth to Palpable Size tumor_induction->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment_period Treatment Period (e.g., 21 days) randomization->treatment_period tumor_measurement Tumor Volume Measurement (daily) treatment_period->tumor_measurement endpoint_analysis Endpoint Analysis: Tumor Weight, IHC, Western Blot treatment_period->endpoint_analysis

Caption: Workflow for the anticancer activity assessment of this compound.

signaling_pathway_inflammation cluster_stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) cluster_pathway Intracellular Signaling cluster_response Inflammatory Response Stimulus Stimulus IKK IKK Stimulus->IKK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates to Yadanzioside_L This compound Yadanzioside_L->IKK inhibits Inflammatory_Genes Transcription of Inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes

Caption: Postulated anti-inflammatory mechanism of this compound via NF-κB inhibition.

signaling_pathway_cancer cluster_pathway Pro-survival Signaling cluster_apoptosis Apoptosis Regulation cluster_outcome Cellular Outcome Akt Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival and Proliferation mTOR->Cell_Survival STAT3 STAT3 STAT3->Cell_Survival Yadanzioside_L This compound Yadanzioside_L->Akt inhibits Yadanzioside_L->STAT3 inhibits Bcl2 Bcl-2 Yadanzioside_L->Bcl2 downregulates Caspases Caspases Yadanzioside_L->Caspases activates Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Postulated anticancer mechanism of this compound.

References

Application Notes and Protocols for Yadanzioside L Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside L is a quassinoid compound isolated from the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine for treating various ailments, including cancer.[1] While research specifically on this compound is emerging, studies on the extracts of Brucea javanica and its other bioactive components, such as Yadanziolide A and Brusatol, have demonstrated significant anti-tumor activities.[2][3][4] These compounds have been shown to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and arrest the cell cycle.[2]

These application notes provide a comprehensive guide for the in vitro use of this compound, with protocols extrapolated from studies on closely related compounds from Brucea javanica. The primary mechanisms of action appear to involve the modulation of key signaling pathways, including the JAK/STAT and MAPK pathways.

Data Presentation

Due to the limited availability of direct quantitative data for this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various Brucea javanica extracts and its isolated quassinoids in different cancer cell lines. This information can serve as a valuable reference for determining the effective concentration range for this compound in initial experiments.

Compound/ExtractCell LineCancer TypeIC50 ValueIncubation TimeReference
Brucea javanica ethanolic extractHT29Colon Cancer48 ± 2.5 µg/mL48 h
Brucea javanica ethanolic extractHT29Colon Cancer25 ± 3.1 µg/mL72 h
Quassinoid Mix (compounds 6, 8-11, 13, 14)HCT-8Colon Cancer0.12 - 9.3 µMNot Specified
Quassinoid Mix (compounds 6, 8-11, 13, 14)HepG2Liver Cancer0.12 - 9.3 µMNot Specified
Quassinoid Mix (compounds 6, 8-11, 13, 14)BGC-823Gastric Cancer0.12 - 9.3 µMNot Specified
Quassinoid Mix (compounds 6, 8-11, 13, 14)A549Lung Cancer0.12 - 9.3 µMNot Specified
Quassinoid Mix (compounds 6, 8-11, 13, 14)SKVO3Ovarian Cancer0.12 - 9.3 µMNot Specified
This compound-Tobacco Mosaic Virus4.86 µMNot Applicable

Signaling Pathways

This compound and related quassinoids from Brucea javanica are believed to exert their anti-cancer effects by modulating critical signaling pathways involved in cell survival and proliferation. The two primary pathways identified are the JAK/STAT and MAPK pathways.

Yadanzioside_L_Signaling_Pathways cluster_JAK_STAT JAK/STAT Pathway cluster_MAPK MAPK Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 dimerization Nucleus_STAT Nucleus pSTAT3->Nucleus_STAT translocates to Proliferation_Survival_Genes Proliferation & Survival Genes Nucleus_STAT->Proliferation_Survival_Genes activates transcription Yadanzioside_L_JAK This compound Yadanzioside_L_JAK->JAK inhibits Growth_Factor_Receptor Growth Factor Receptor RAS RAS Growth_Factor_Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK1) MEK->ERK Nucleus_MAPK Nucleus ERK->Nucleus_MAPK translocates to Cell_Growth_Genes Cell Growth & Proliferation Genes Nucleus_MAPK->Cell_Growth_Genes activates transcription Yadanzioside_L_MAPK This compound Yadanzioside_L_MAPK->ERK inhibits

Caption: Proposed signaling pathways modulated by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in cell culture. These protocols are based on established methodologies for related compounds.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Cell_Viability_Workflow start Seed cells in a 96-well plate treat Treat with varying concentrations of This compound start->treat incubate Incubate for 24, 48, or 72 hours treat->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 3-4 hours (37°C, 5% CO2) add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read end Calculate % cell viability and IC50 value read->end

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight medium from the cells and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow start Seed cells and treat with this compound harvest Harvest cells by trypsinization start->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend in Annexin V binding buffer wash->resuspend stain Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) resuspend->stain incubate Incubate in the dark for 15 minutes stain->incubate analyze Analyze by flow cytometry incubate->analyze end Quantify apoptotic cell populations analyze->end

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol (B145695)

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at 4°C for at least 2 hours (or overnight).

  • Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.

  • Add 5 µL of RNase A and incubate at 37°C for 30 minutes.

  • Add 10 µL of propidium iodide and incubate in the dark for 15 minutes.

  • Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Key Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation status of proteins in the JAK/STAT and MAPK pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

Conclusion

This compound, a quassinoid from Brucea javanica, holds promise as an anti-cancer agent. The provided application notes and protocols, based on studies of related compounds, offer a robust framework for investigating its efficacy and mechanism of action in various cancer cell lines. By systematically evaluating its effects on cell viability, apoptosis, cell cycle, and key signaling pathways, researchers can further elucidate the therapeutic potential of this natural product.

References

Quantitative Analysis of Yadanzioside L in Plant Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Yadanzioside L in plant extracts, primarily derived from Brucea javanica (L.) Merr. The methodologies outlined herein are based on established analytical techniques for quassinoids and are intended to serve as a comprehensive guide for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a quassinoid glycoside isolated from the seeds of Brucea javanica, a plant used in traditional medicine with demonstrated antileukemic and antiviral activities.[1][2] Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies. This document details two primary analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Chemical Information for this compound:

Property Value
Molecular Formula C₃₄H₄₆O₁₇[3]
Molecular Weight 726.72 g/mol [4]

| CAS Number | 99132-97-5[3] |

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

A robust extraction method is critical for the accurate quantification of this compound. Ultrasonic-assisted extraction with methanol (B129727) has been shown to be effective for extracting quassinoids from Brucea javanica.

Protocol:

  • Grind the dried plant material (e.g., seeds of Brucea javanica) to a fine powder (approximately 40-60 mesh).

  • Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.

  • Add 25 mL of methanol to the flask.

  • Perform ultrasonic extraction for 30 minutes at room temperature.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.

G plant_material Dried Plant Material powder Fine Powder plant_material->powder Grinding extraction Ultrasonic Extraction (Methanol, 30 min) powder->extraction 1.0 g + 25 mL Methanol centrifugation Centrifugation (4000 rpm, 10 min) extraction->centrifugation supernatant Supernatant centrifugation->supernatant filtration 0.45 µm Filtration supernatant->filtration hplc_vial HPLC Vial for Analysis filtration->hplc_vial

Figure 1. Workflow for the extraction of this compound from plant material.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine quality control and quantification where high sensitivity is not the primary requirement. The following protocol is based on established methods for similar quassinoids and should be optimized and validated for this compound.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1200 series or equivalent with a UV/Vis detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: WaterB: Methanol or Acetonitrile
Gradient Elution A time-gradient program should be developed to ensure adequate separation of this compound from other components. A starting point could be a linear gradient from 10% B to 90% B over 30 minutes.
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled at 25 °C
Detection Wavelength Based on the UV spectra of similar quassinoids, initial screening at 221 nm and 270 nm is recommended. The optimal wavelength should be determined by obtaining the UV spectrum of a pure standard of this compound.
Injection Volume 10 µL

Protocol:

  • Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

  • Create a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from approximately 1 to 100 µg/mL.

  • Inject the calibration standards into the HPLC system to construct a calibration curve.

  • Inject the prepared plant extract samples.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification and for analysis of complex matrices.

Instrumentation and Conditions:

ParameterRecommended Setting
UPLC System Waters ACQUITY UPLC or equivalent
Mass Spectrometer Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Column UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Elution A rapid gradient should be optimized. For example, a linear gradient from 5% B to 95% B over 5-10 minutes.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Detection Multiple Reaction Monitoring (MRM)

Protocol:

  • Optimize MS/MS parameters for this compound by infusing a standard solution into the mass spectrometer to determine the precursor ion ([M+H]⁺ or [M+Na]⁺) and the most abundant and stable product ions.

  • Prepare a stock solution and calibration standards as described for the HPLC-UV method, but at lower concentrations (e.g., 1 to 1000 ng/mL).

  • Inject the calibration standards to generate a calibration curve based on the peak area ratio of the analyte to an internal standard (if used).

  • Inject the prepared plant extract samples.

  • Quantify this compound using the established MRM transitions and the calibration curve.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing stock_solution Prepare Stock Solution calibration_standards Prepare Calibration Standards stock_solution->calibration_standards injection Inject into HPLC/UPLC calibration_standards->injection calibration_curve Calibration Curve Construction calibration_standards->calibration_curve plant_extract Prepare Plant Extract plant_extract->injection separation Chromatographic Separation injection->separation detection UV or MS/MS Detection separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification of this compound peak_integration->quantification calibration_curve->quantification

Figure 2. General workflow for the quantitative analysis of this compound.

Data Presentation and Validation

For reliable quantitative results, the chosen analytical method must be validated according to international guidelines (e.g., ICH Q2(R1)).

Method Validation Parameters

The following parameters should be assessed during method validation:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies, spiking a blank matrix with known amounts of the analyte at different concentration levels (low, medium, and high).

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and should be evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Summary of Quantitative Data

The following tables provide a template for summarizing the validation data.

Table 1: Linearity Data for this compound Quantification

ParameterHPLC-UVUPLC-MS/MS
Linear Range e.g., 1-100 µg/mLe.g., 1-1000 ng/mL
Regression Equation y = mx + cy = mx + c
Correlation Coefficient (r²) ≥ 0.999≥ 0.999

Table 2: Accuracy and Precision Data for this compound Quantification

Quality Control LevelSpiked Conc.Measured Conc. (mean ± SD)Accuracy (%)Precision (RSD %)
Low
Medium
High

Table 3: LOD and LOQ for this compound Quantification

ParameterHPLC-UVUPLC-MS/MS
LOD
LOQ

Signaling Pathways and Logical Relationships

While this compound's primary application is in drug development, understanding its mechanism of action is crucial. Quassinoids, as a class, are known to interfere with various signaling pathways. For instance, some quassinoids have been shown to inhibit protein synthesis and induce apoptosis. The diagram below illustrates a generalized signaling pathway that could be investigated for this compound.

G Yadanzioside_L This compound Cell_Membrane Cell Membrane Yadanzioside_L->Cell_Membrane Signaling_Pathway_A Signaling Pathway A (e.g., NF-κB) Cell_Membrane->Signaling_Pathway_A Signaling_Pathway_B Signaling Pathway B (e.g., MAPK) Cell_Membrane->Signaling_Pathway_B Protein_Synthesis Inhibition of Protein Synthesis Signaling_Pathway_A->Protein_Synthesis Apoptosis Induction of Apoptosis Signaling_Pathway_B->Apoptosis Cellular_Response Cellular Response (e.g., Anti-leukemic effect) Protein_Synthesis->Cellular_Response Apoptosis->Cellular_Response

Figure 3. Potential signaling pathways affected by this compound.

Conclusion

The protocols and application notes provided in this document offer a comprehensive framework for the quantitative analysis of this compound in plant extracts. The choice between HPLC-UV and UPLC-MS/MS will depend on the specific requirements of the analysis, including sensitivity, selectivity, and sample throughput. Proper method validation is essential to ensure the reliability and accuracy of the obtained results, which are critical for the advancement of research and development involving this promising natural compound.

References

Application Notes and Protocols for Yadanzioside L in Apoptosis Induction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside L is a quassinoid compound isolated from the seeds of Brucea javanica (L.) Merr.[1]. While its primary reported biological activity is potent antiviral effects, specifically against the tobacco mosaic virus (TMV) with an IC50 of 4.86 µM, its structural class, quassinoids, is known for a wide range of bioactivities including anticancer properties[1]. Given the established role of other quassinoids in inducing apoptosis in cancer cells, this compound presents as a promising candidate for investigation in apoptosis induction studies.

These application notes provide a comprehensive guide for researchers interested in evaluating the apoptotic potential of this compound. The document outlines detailed experimental protocols for key assays and discusses the investigation of relevant signaling pathways.

Quantitative Data Presentation

While specific data on this compound-induced apoptosis is not yet widely available, the following tables have been structured to guide the presentation of experimental findings. Researchers can populate these tables with their data to facilitate clear comparison and interpretation.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
e.g., HeLaCervical Cancer24
48
72
e.g., MCF-7Breast Cancer24
48
72
e.g., A549Lung Cancer24
48
72
e.g., HepG2Liver Cancer24
48
72

Table 2: Effect of this compound on Apoptosis-Related Protein Expression

ProteinTreatment GroupFold Change vs. Control (Western Blot Densitometry)
Anti-apoptotic
Bcl-2Control1.0
This compound (X µM)
Bcl-xLControl1.0
This compound (X µM)
Pro-apoptotic
BaxControl1.0
This compound (X µM)
BadControl1.0
This compound (X µM)
Caspases
Cleaved Caspase-3Control1.0
This compound (X µM)
Cleaved Caspase-9Control1.0
This compound (X µM)

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for assessing the apoptotic effects of this compound and the key signaling pathways that may be involved.

G cluster_0 Initial Screening cluster_1 Apoptosis Confirmation cluster_2 Mechanism of Action cluster_3 Conclusion start This compound Treatment on Cancer Cell Lines cytotoxicity Cell Viability Assay (MTT/XTT) Determine IC50 Values start->cytotoxicity morphology Morphological Analysis (Microscopy) cytotoxicity->morphology annexin_v Annexin V/PI Staining (Flow Cytometry) cytotoxicity->annexin_v dna_frag DNA Fragmentation Assay (TUNEL) cytotoxicity->dna_frag caspase_activity Caspase Activity Assays (Caspase-3, -8, -9) annexin_v->caspase_activity western_blot Western Blot Analysis (Bcl-2 family, PARP) caspase_activity->western_blot pathway_analysis Signaling Pathway Investigation (PI3K/Akt, MAPK) western_blot->pathway_analysis conclusion Elucidation of this compound-induced Apoptotic Pathway pathway_analysis->conclusion

Caption: Experimental workflow for investigating this compound-induced apoptosis.

G cluster_0 PI3K/Akt Pathway cluster_1 MAPK Pathway Yadanzioside_L This compound PI3K PI3K Yadanzioside_L->PI3K Inhibition JNK JNK Yadanzioside_L->JNK Activation p38 p38 Yadanzioside_L->p38 Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Bad Bad Akt->Bad Inhibition Caspase9 Caspase-9 Bad->Caspase9 Activation Apoptosis_PI3K Apoptosis Caspase9->Apoptosis_PI3K Bcl2 Bcl-2 JNK->Bcl2 Inhibition Bax Bax p38->Bax Activation Bcl2->Bax Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Apoptosis_MAPK Apoptosis Cytochrome_c->Apoptosis_MAPK

Caption: Potential signaling pathways modulated by this compound in apoptosis induction.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and calculating the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the determined time.

  • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Caspase Activity Assay

This protocol measures the activity of key executioner (caspase-3) and initiator (caspase-9) caspases.

Materials:

  • Treated and untreated cells

  • Caspase-3 and Caspase-9 colorimetric or fluorometric assay kits

  • Cell lysis buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Treat cells with this compound as previously described.

  • Harvest and wash the cells with PBS.

  • Lyse the cells according to the kit manufacturer's instructions.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the supernatant.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase-3 or caspase-9 substrate to the respective wells.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Quantify the caspase activity based on the kit's instructions and normalize to the protein concentration.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of proteins involved in the apoptotic cascade, such as the Bcl-2 family members.

Materials:

  • Treated and untreated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Following treatment with this compound, lyse the cells in RIPA buffer.

  • Quantify the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using an imaging system.

  • Perform densitometry analysis to quantify the relative protein expression, normalizing to a loading control like β-actin.

Investigating Signaling Pathways

The induction of apoptosis is often mediated by complex signaling cascades. Based on the mechanisms of other anticancer compounds, the PI3K/Akt and MAPK pathways are primary candidates for investigation in relation to this compound.

  • PI3K/Akt Pathway: This pathway is a crucial regulator of cell survival.[2][3] Inhibition of this pathway can lead to apoptosis by preventing the phosphorylation and inactivation of pro-apoptotic proteins like Bad. To investigate the involvement of this pathway, researchers can perform Western blot analysis to assess the phosphorylation status of Akt and its downstream targets after this compound treatment.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) family, including JNK and p38, plays a significant role in response to cellular stress and can promote apoptosis.[4][5][6] Activation of JNK and p38 can lead to the phosphorylation and modulation of Bcl-2 family proteins, ultimately promoting the mitochondrial apoptotic pathway.[4] The phosphorylation levels of JNK and p38 can be measured by Western blot to determine the activation of this pathway by this compound.

Conclusion

This compound, a quassinoid with known antiviral activity, holds potential as an apoptosis-inducing agent in cancer cells. The protocols and workflow detailed in these application notes provide a robust framework for the systematic investigation of its cytotoxic and apoptotic effects. By employing these methodologies, researchers can elucidate the mechanisms of action of this compound, including the key signaling pathways involved, and evaluate its therapeutic potential in oncology.

References

Yadanzioside L for In Vivo Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Yadanzioside L is a quassinoid glycoside isolated from the medicinal plant Brucea javanica (L.) Merr. Quassinoids, a group of structurally complex natural products, have garnered significant interest in oncology for their potent cytotoxic and antitumor activities. While extensive in vivo data for this compound is still emerging, preliminary studies and research on analogous compounds suggest its potential as a valuable agent in cancer research. This document provides detailed application notes and proposed protocols for the in vivo investigation of this compound, drawing from available literature on this compound and the closely related, well-studied compound, Yadanziolide A.

1. Preclinical Data Summary

Due to the limited specific in vivo studies on this compound, the following table includes data from a preclinical study on the related compound, Yadanziolide A, to provide a reference for potential experimental design. A network pharmacology study has identified this compound as a potential active component in Yadanzi oil with predicted activity against lung cancer.[1]

CompoundCancer TypeAnimal ModelDosing & AdministrationKey FindingsReference
Yadanziolide AHepatocellular CarcinomaOrthotopic liver cancer model (Hepa1-6 cells)2 mg/kg/day, intraperitoneal injectionSignificant suppression of tumor growth[2][3]
This compoundLung Cancer (Predicted)Not yet studied in vivoNot yet determinedIdentified as a key potential anti-lung cancer compound in Yadanzi oil through network pharmacology.[1]
Yadanzioside PLeukemiaNot specifiedNot specifiedAntileukemic quassinoid glycoside.[2]

2. Proposed Mechanism of Action

Network pharmacology studies suggest that this compound may exert its anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. A primary predicted mechanism involves the P53/MAPK1 signaling pathway . In this proposed pathway, this compound may influence the expression or activity of proteins regulated by TP53, leading to the inhibition of cancer cell proliferation and migration. The mitogen-activated protein kinase 1 (MAPK1), also known as ERK2, is a critical node in this pathway that regulates cancer cell growth.

Yadanzioside_L_Signaling_Pathway cluster_cell Cancer Cell Yadanzioside_L This compound TP53 TP53 Yadanzioside_L->TP53 modulates MAPK1 MAPK1 (ERK2) TP53->MAPK1 regulates Proliferation Cell Proliferation & Migration MAPK1->Proliferation inhibits Yadanzioside_L_Workflow start Start tumor_induction Tumor Cell Implantation (Subcutaneous Xenograft) start->tumor_induction tumor_growth Tumor Growth Monitoring tumor_induction->tumor_growth randomization Randomization of Mice (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment Treatment Initiation (this compound or Vehicle) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2-3 times/week) treatment->monitoring endpoint Study Endpoint (e.g., 21 days or tumor volume >1500 mm³) monitoring->endpoint analysis Tumor Excision, Weight Measurement, & Histopathological Analysis endpoint->analysis end End analysis->end

References

Application Notes and Protocols for the Analytical Characterization of Yadanzioside L

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Yadanzioside L is a quassinoid glycoside that can be isolated from Brucea javanica (L.) Merr.[1], a plant used in traditional Chinese medicine. Quassinoids are a class of degraded triterpenes known for their wide range of biological activities, including anti-inflammatory, anti-malarial, and potent antitumor properties. This compound, with the chemical formula C34H46O17, belongs to this important group of natural products. Given its potential as a therapeutic agent, rigorous analytical characterization is essential to ensure its identity, purity, and consistency in research and development. These application notes provide detailed protocols for the characterization of this compound using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a fundamental technique for the separation, quantification, and purification of this compound from crude extracts or reaction mixtures. The following protocol is adapted from established methods for the analysis of similar quassinoid glycosides from Brucea javanica.

Experimental Protocol: Quantification of this compound by HPLC

  • Instrumentation: An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for the separation of quassinoids.

    • Mobile Phase: A gradient elution using water (A) and methanol (B129727) (B) is effective.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Based on the UV absorption of similar quassinoids, a wavelength of 221 nm is recommended for detection.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh a reference standard of this compound and dissolve it in methanol to prepare a stock solution of known concentration. Prepare a series of dilutions to generate a calibration curve.

    • Sample Solution: For the analysis of this compound in plant material, a methanol extraction using ultrasonication can be employed. The resulting extract should be filtered through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Identify the this compound peak in the chromatogram by comparing the retention time with that of the reference standard.

    • Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.

Data Presentation: HPLC Method Parameters

ParameterCondition
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Water (A) and Methanol (B)
Flow Rate 1.0 mL/min
Detection UV at 221 nm
Temperature 25 °C
Injection Volume 10 µL

Structural Elucidation by NMR and Mass Spectrometry

For the definitive identification and structural elucidation of this compound, a combination of NMR spectroscopy and mass spectrometry is indispensable.

Experimental Protocol: Structural Characterization

  • Sample Preparation: A purified sample of this compound is required. The sample should be dissolved in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) for NMR analysis. For mass spectrometry, the sample can be dissolved in a solvent compatible with the ionization source (e.g., methanol, acetonitrile).

  • NMR Spectroscopy:

    • Acquire ¹H NMR and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in the molecule.

    • Perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity between protons and carbons, and to assemble the complete structure.

  • Mass Spectrometry:

    • Utilize High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to determine the accurate mass and elemental composition of this compound.

    • Perform tandem mass spectrometry (MS/MS) to induce fragmentation of the molecule. The fragmentation pattern provides valuable information about the structure of the aglycone and the sugar moiety, as well as their connectivity.

Data Presentation: Representative NMR Data Table for this compound

(Note: The following table is a template. Actual chemical shifts and coupling constants need to be determined experimentally.)

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, mult., J in Hz)
1ValueValue
2ValueValue
.........
1'ValueValue
2'ValueValue
.........

Mass Spectrometry Fragmentation:

In ESI-MS/MS, glycosides like this compound typically undergo fragmentation through the cleavage of the glycosidic bond. This results in the formation of a fragment ion corresponding to the aglycone and the neutral loss of the sugar moiety. Further fragmentation of the aglycone can provide detailed structural information about the quassinoid core.

Potential Signaling Pathway for Investigation

Given the known cytotoxic and antitumor activities of many quassinoids, a plausible mechanism of action for this compound could involve the induction of apoptosis. The following diagram illustrates a representative apoptotic signaling pathway that could be a starting point for investigating the biological activity of this compound.

Yadanzioside_L_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway YadanziosideL This compound FasR Fas Receptor YadanziosideL->FasR Induces? Mitochondrion Mitochondrion YadanziosideL->Mitochondrion Induces stress? FasL FasL FasL->FasR FADD FADD FasR->FADD Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Bax Bax Caspase8->Bax Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Mitochondrion Inhibits Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Representative apoptotic signaling pathway for investigation.

Workflow for this compound Characterization

YadanziosideL_Characterization_Workflow cluster_analysis Analytical Characterization Start Start: Brucea javanica plant material Extraction Extraction with Methanol Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Purification Purification (e.g., Column Chromatography) CrudeExtract->Purification PureYadanziosideL Pure this compound Purification->PureYadanziosideL HPLC HPLC Analysis (Purity & Quantification) PureYadanziosideL->HPLC NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) PureYadanziosideL->NMR MS Mass Spectrometry (HR-MS, MS/MS) PureYadanziosideL->MS BiologicalActivity Biological Activity Studies PureYadanziosideL->BiologicalActivity StructuralElucidation Structural Elucidation HPLC->StructuralElucidation NMR->StructuralElucidation MS->StructuralElucidation End End: Characterized this compound StructuralElucidation->End

Caption: General workflow for the isolation and characterization of this compound.

The analytical methods outlined in these application notes provide a comprehensive framework for the characterization of this compound. The combination of HPLC for quantification and purity assessment, along with NMR and mass spectrometry for structural elucidation, is crucial for advancing the research and development of this promising natural product. The provided protocols and data presentation formats are intended to serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery.

References

Application Notes and Protocols for Efficacy Studies of Yadanzioside L

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside L is a quassinoid glycoside isolated from the plant Brucea javanica.[1][2] Quassinoids, as a class of natural products, have garnered significant interest in oncology research due to their potent cytotoxic and antitumoral properties. Preliminary studies suggest that this compound may possess antileukemic and broader anticancer activities.[1] These application notes provide a comprehensive experimental framework for evaluating the efficacy of this compound, from initial in vitro screening to mechanistic studies and in vivo validation. The protocols are designed to be adaptable to specific cancer types and research questions.

I. In Vitro Efficacy and Mechanistic Studies

A tiered approach is recommended for the in vitro evaluation of this compound, starting with broad screening for cytotoxic activity and progressing to more detailed mechanistic investigations.[3][4]

A. Initial Cytotoxicity Screening

The initial step is to determine the cytotoxic effects of this compound across a panel of cancer cell lines to identify sensitive cancer types and determine the half-maximal inhibitory concentration (IC50).

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Data Presentation: this compound Cytotoxicity

Cell LineIC50 (µM) at 48h
Leukemia Cell Line 1 (e.g., HL-60)[Insert Value]
Breast Cancer Cell Line (e.g., MCF-7)[Insert Value]
Lung Cancer Cell Line (e.g., A549)[Insert Value]
Colon Cancer Cell Line (e.g., HCT116)[Insert Value]
B. Apoptosis Induction Analysis

To determine if the cytotoxic effect of this compound is mediated by apoptosis, the following assays can be performed.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained and single-stained controls should be included for compensation.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Data Presentation: Apoptosis Induction by this compound

Treatment% Early Apoptotic Cells% Late Apoptotic Cells% Viable Cells
Vehicle Control[Insert Value][Insert Value][Insert Value]
This compound (IC50)[Insert Value][Insert Value][Insert Value]
This compound (2x IC50)[Insert Value][Insert Value][Insert Value]
C. Cell Cycle Analysis

To investigate if this compound affects cell cycle progression, PI staining followed by flow cytometry can be utilized.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay.

  • Fixation: Fix the harvested cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Effect of this compound on Cell Cycle Distribution

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control[Insert Value][Insert Value][Insert Value]
This compound (IC50)[Insert Value][Insert Value][Insert Value]
D. Investigation of Molecular Mechanisms

Western blotting and quantitative PCR (qPCR) can be employed to investigate the effect of this compound on key signaling pathways involved in cell survival and apoptosis. A plausible pathway to investigate for a natural anticancer compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Experimental Protocol: Western Blotting

  • Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, Bcl-2, Bax, Cleaved Caspase-3, and a loading control like β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Data Presentation: Protein Expression Changes Induced by this compound

Protein TargetFold Change vs. Vehicle Control (this compound IC50)
p-Akt/Akt Ratio[Insert Value]
p-mTOR/mTOR Ratio[Insert Value]
Bcl-2/Bax Ratio[Insert Value]
Cleaved Caspase-3[Insert Value]

Experimental Protocol: Quantitative PCR (qPCR)

  • RNA Extraction and cDNA Synthesis: Treat cells with this compound, extract total RNA, and synthesize cDNA.

  • qPCR Reaction: Perform qPCR using SYBR Green master mix and primers for target genes (e.g., Bcl-2, Bax, Casp3) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Data Presentation: Gene Expression Changes Induced by this compound

Gene TargetFold Change in mRNA Expression vs. Vehicle Control
Bcl-2[Insert Value]
Bax[Insert Value]
Casp3[Insert Value]

II. In Vivo Efficacy Studies

Based on promising in vitro data, the efficacy of this compound should be evaluated in an appropriate animal model. A subcutaneous xenograft mouse model is a standard choice for initial in vivo testing.

Experimental Protocol: Xenograft Mouse Model

  • Cell Implantation: Subcutaneously inject a suitable cancer cell line (e.g., 1 x 106 cells) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment groups (e.g., n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., saline, DMSO/PEG solution)

    • Group 2: this compound (low dose, e.g., 10 mg/kg)

    • Group 3: this compound (high dose, e.g., 50 mg/kg)

    • Group 4: Positive Control (e.g., a standard-of-care chemotherapeutic agent)

  • Drug Administration: Administer the treatments via an appropriate route (e.g., intraperitoneal or oral) on a defined schedule (e.g., daily or every other day) for a set duration (e.g., 21 days).

  • Monitoring: Monitor tumor volume (using calipers), body weight, and general health of the mice regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tissues can be collected for further analysis (e.g., histology, immunohistochemistry).

  • Data Analysis: Analyze the differences in tumor growth inhibition (TGI), final tumor weight, and any changes in body weight between the treatment groups.

Data Presentation: In Vivo Efficacy of this compound

Treatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Average Final Tumor Weight (g)Change in Body Weight (%)
Vehicle Control[Insert Value]N/A[Insert Value][Insert Value]
This compound (Low Dose)[Insert Value][Insert Value][Insert Value][Insert Value]
This compound (High Dose)[Insert Value][Insert Value][Insert Value][Insert Value]
Positive Control[Insert Value][Insert Value][Insert Value][Insert Value]

III. Visualizations

In_Vitro_Workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_endpoints Endpoints Cell_Lines Cancer Cell Lines Yadanzioside_L This compound Treatment Cell_Lines->Yadanzioside_L MTT_Assay MTT Assay Yadanzioside_L->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis IC50->Cell_Cycle_Assay Western_Blot Western Blot IC50->Western_Blot qPCR qPCR IC50->qPCR Apoptotic_Induction Apoptotic Induction Apoptosis_Assay->Apoptotic_Induction Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Assay->Cell_Cycle_Arrest Pathway_Modulation Signaling Pathway Modulation Western_Blot->Pathway_Modulation Gene_Expression Gene Expression Changes qPCR->Gene_Expression

Caption: Workflow for in vitro efficacy studies of this compound.

PI3K_Akt_mTOR_Pathway cluster_pathway Proposed PI3K/Akt/mTOR Signaling Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Caspase3 Caspase-3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Yadanzioside_L This compound Yadanzioside_L->Akt Inhibition?

Caption: Proposed PI3K/Akt/mTOR signaling pathway targeted by this compound.

In_Vivo_Workflow cluster_invivo In Vivo Xenograft Model Workflow cluster_analysis Data Analysis Cell_Implantation Cancer Cell Implantation in Mice Tumor_Growth Tumor Growth to 100-150 mm³ Cell_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment This compound Administration Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint TGI Tumor Growth Inhibition Endpoint->TGI Tumor_Weight Final Tumor Weight Endpoint->Tumor_Weight Toxicity Toxicity Assessment Endpoint->Toxicity

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yadanzioside L Extraction from Brucea javanica

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Yadanzioside L from Brucea javanica.

Experimental Protocols

A detailed methodology for the extraction and quantification of this compound is provided below. This protocol is a composite of established methods for quassinoid extraction from Brucea javanica and should be optimized for your specific laboratory conditions.

Materials and Equipment:

  • Dried seeds of Brucea javanica

  • Grinder or mill

  • Analytical balance

  • Ultrasonic bath

  • Rotary evaporator

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Phosphoric acid (or other suitable acid for pH adjustment of mobile phase)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • HPLC system with UV detector

  • This compound standard

  • Standard laboratory glassware

  • 0.45 µm syringe filters

Protocol for Ultrasonic-Assisted Extraction (UAE):

  • Sample Preparation: Grind the dried seeds of Brucea javanica to a fine powder (e.g., 40-60 mesh). Dry the powder in an oven at a controlled temperature (e.g., 50-60°C) to a constant weight to remove residual moisture.

  • Extraction:

    • Accurately weigh a specific amount of the dried powder (e.g., 1.0 g).

    • Place the powder in an Erlenmeyer flask.

    • Add a specific volume of methanol to achieve the desired solid-to-liquid ratio (e.g., 1:20 g/mL).

    • Place the flask in an ultrasonic bath.

    • Perform ultrasonic extraction for a set duration and temperature (e.g., 30 minutes at 40°C).

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent.

    • Combine the filtrates from all three extractions.

  • Concentration: Concentrate the combined filtrate using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until the solvent is completely removed, yielding the crude extract.

  • Purification (Optional but Recommended):

    • Redissolve the crude extract in a suitable solvent.

    • Perform Solid Phase Extraction (SPE) to remove interfering compounds. Condition a C18 SPE cartridge with methanol followed by water. Load the extract and wash with a low-polarity solvent to remove non-polar impurities. Elute this compound with a higher polarity solvent like methanol.

  • Quantification using HPLC:

    • Prepare a stock solution of the crude or purified extract in methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

    • HPLC Conditions (example based on similar quassinoid analysis[1][2]):

      • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: A gradient of water (A) and methanol (B). A typical gradient could be: 0-10 min, 30% B; 10-25 min, 30-60% B; 25-35 min, 60-80% B.

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: 221 nm.

      • Injection Volume: 10-20 µL.

    • Prepare a calibration curve using a certified this compound standard at various concentrations.

    • Quantify the amount of this compound in the extract by comparing its peak area to the calibration curve.

Data Presentation: Optimizing Extraction Parameters

The following table summarizes the impact of key extraction parameters on the yield of target compounds from Brucea javanica. While direct quantitative data for this compound optimization is limited in publicly available literature, the data for flavonoids and oils provide a valuable starting point for experimental design.

ParameterRange Investigated (for related compounds)General Effect on YieldRecommendations for this compound Optimization
Solvent Concentration 90-100% Ethanol (B145695) (for fatty acids)Higher ethanol concentration can increase the yield of less polar compounds.Test a range of methanol concentrations (e.g., 70-100%) to determine the optimal polarity for this compound extraction.
Extraction Time 20-40 min (ultrasonic for fatty acids)Longer extraction times generally increase yield up to a certain point, after which the increase may be negligible or degradation may occur.Investigate a time course (e.g., 15, 30, 45, 60 minutes) to find the optimal extraction duration.
Solid-to-Liquid Ratio 1:16 to 1:24 g/mL (for fatty acids)A higher ratio (more solvent) generally leads to a better extraction efficiency.Evaluate ratios from 1:10 to 1:30 g/mL to balance yield with solvent consumption.
Extraction Temperature 40-110°C (for various compounds)Increased temperature can enhance extraction efficiency but may also lead to the degradation of thermolabile compounds.[3]Test a range of temperatures (e.g., 30-60°C) to find the optimal balance between extraction efficiency and compound stability.
Particle Size Powder vs. ChipsSmaller particle size increases the surface area for extraction, leading to higher yields.[4]Grind the Brucea javanica seeds to a fine, uniform powder (e.g., 40-60 mesh).

Troubleshooting Guides and FAQs

This section addresses specific issues that researchers may encounter during the extraction and analysis of this compound.

Question: My this compound yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yield can be attributed to several factors. Consider the following troubleshooting steps:

  • Incomplete Extraction:

    • Particle Size: Ensure your plant material is ground to a fine, consistent powder. Larger particles will result in incomplete extraction.

    • Extraction Time and Repetitions: A single extraction is often insufficient. Perform at least three successive extractions on the plant material and pool the filtrates.

    • Solvent-to-Solid Ratio: A low solvent volume may not be sufficient to fully extract the compound. Try increasing the solvent-to-solid ratio.

  • Suboptimal Extraction Parameters:

    • Solvent Choice: While methanol is commonly used for quassinoids, the polarity might not be optimal. Consider testing different solvents or solvent mixtures (e.g., ethanol, acetone, or methanol-water mixtures).

    • Temperature: If you are using a heat-assisted method, ensure the temperature is not too high, as this could degrade this compound. Conversely, if using cold maceration, the extraction time may need to be significantly longer.

  • Degradation of this compound:

    • Quassinoids can be sensitive to heat and pH changes. Avoid high temperatures during extraction and concentration. Ensure all solvents are of high purity.

  • Inaccurate Quantification:

    • Standard Purity: Verify the purity of your this compound standard.

    • Calibration Curve: Ensure your calibration curve is linear and covers the expected concentration range of your samples.

    • HPLC Method: The HPLC method may not be fully optimized. Check for peak co-elution, and optimize the mobile phase gradient and column temperature for better separation.

Question: I am observing emulsion formation during the liquid-liquid partitioning step for purification. How can I resolve this?

Answer: Emulsion formation is a common issue in liquid-liquid extraction, especially with crude plant extracts that contain surfactant-like molecules.[5] Here are several strategies to break an emulsion:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[5]

  • Addition of Salt: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help force the separation of the layers.[5]

  • Change in pH: Adjusting the pH of the aqueous layer can sometimes help break an emulsion by altering the charge of the emulsifying agents.

  • Filtration: Passing the emulsified layer through a bed of glass wool or Celite can sometimes help to break the emulsion.

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture at a moderate speed can facilitate phase separation.

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and may help to break the emulsion.[5]

Question: My HPLC chromatogram shows poor peak shape and resolution for this compound. What should I do?

Answer: Poor chromatography can be due to a variety of factors. Here's a systematic approach to troubleshooting:

  • Check the Column: The column may be old or contaminated. Flush the column with a strong solvent (like 100% acetonitrile or isopropanol) or, if necessary, replace it.

  • Optimize the Mobile Phase:

    • Gradient: Adjust the gradient slope. A shallower gradient can improve the resolution of closely eluting peaks.

    • pH: The pH of the mobile phase can affect the peak shape of ionizable compounds. While this compound is a glycoside, other compounds in the extract may be sensitive to pH. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can often improve peak shape.

  • Sample Preparation:

    • Filtration: Always filter your samples through a 0.45 µm filter before injection to prevent particulates from clogging the column.

    • Sample Solvent: Ideally, dissolve your sample in the initial mobile phase composition to avoid peak distortion.

  • System Issues:

    • Leaks: Check for any leaks in the HPLC system.

    • Air Bubbles: Degas your mobile phase to prevent air bubbles from entering the pump and detector.

Question: How can I confirm the identity of the this compound peak in my extract?

Answer: Peak identification should be based on more than just retention time. Here are some methods for confirmation:

  • Co-injection with Standard: Spike your sample with a small amount of pure this compound standard. If the peak of interest increases in height and remains a single peak, it provides strong evidence of its identity.

  • UV-Vis Spectrum: Use a photodiode array (PDA) detector to obtain the UV-Vis spectrum of the peak in your sample and compare it to the spectrum of the pure standard.

  • Mass Spectrometry (LC-MS): The most definitive method is to couple your HPLC to a mass spectrometer. The mass spectrum of the peak should match the expected molecular weight and fragmentation pattern of this compound.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis and Optimization start Dried Brucea javanica Seeds grinding Grinding to Fine Powder start->grinding drying Oven Drying grinding->drying weighing Weighing Powder drying->weighing add_solvent Addition of Methanol weighing->add_solvent uae Ultrasonic-Assisted Extraction add_solvent->uae filtration Filtration uae->filtration repeat Repeat Extraction (2x) filtration->repeat combine Combine Filtrates filtration->combine repeat->add_solvent concentrate Rotary Evaporation combine->concentrate crude_extract Crude Extract concentrate->crude_extract hplc_prep Sample Preparation for HPLC crude_extract->hplc_prep hplc HPLC Quantification hplc_prep->hplc optimization Optimization of Parameters hplc->optimization Analyze Yield optimization->uae Adjust Parameters

Caption: Workflow for the extraction and optimization of this compound.

Troubleshooting_Logic cluster_extraction_issues Extraction Efficiency cluster_parameter_issues Parameter Optimization cluster_stability_issues Compound Stability cluster_quantification_issues Quantification Accuracy start Low this compound Yield particle_size Check Particle Size start->particle_size extraction_time Increase Extraction Time/Repetitions start->extraction_time solvent_ratio Increase Solvent-to-Solid Ratio start->solvent_ratio solvent_type Test Different Solvents/Polarities start->solvent_type temperature Optimize Temperature start->temperature degradation Check for Degradation (Heat, pH) start->degradation standard Verify Standard Purity start->standard calibration Check Calibration Curve start->calibration hplc_method Optimize HPLC Method start->hplc_method

Caption: Troubleshooting logic for low this compound yield.

References

troubleshooting Yadanzioside L solubility issues in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Yadanzioside L in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What is happening?

A1: This common phenomenon is often referred to as "solvent shock" or "crashing out."[1][2] this compound, like many natural glycosides, is likely poorly soluble in aqueous solutions. While Dimethyl sulfoxide (B87167) (DMSO) is an effective organic solvent for creating a concentrated stock solution, a rapid change in solvent polarity occurs when this stock is diluted into your aqueous medium (e.g., PBS or cell culture media).[3] This sudden increase in polarity can drastically decrease the compound's solubility, causing it to precipitate out of the solution.[3] It is also crucial to maintain a final DMSO concentration that is non-toxic to your cells, typically below 0.1%.[3]

Q2: What is the recommended starting solvent for preparing a this compound stock solution?

A2: Due to its presumed low aqueous solubility, preparing a high-concentration stock solution in a water-miscible organic solvent is the recommended first step. Dimethyl sulfoxide (DMSO) is a standard choice due to its strong solubilizing power for a wide range of nonpolar and polar compounds. For a related compound, Yadanzioside F, ethanol (B145695) has also been shown to be an effective solvent. Therefore, starting with high-purity, anhydrous DMSO is a reliable approach.

Q3: My this compound solution appears cloudy or shows particulates over time in my final assay medium. What could be the cause and how can I fix it?

A3: Cloudiness or precipitation over time suggests that the compound is in a supersaturated state and is not thermodynamically stable in the aqueous environment. This can lead to the formation of aggregates, which can cause artifacts or high background signals in your assay. To address this, consider using solubility-enhancing excipients like cyclodextrins (e.g., HP-β-CD) to form more stable inclusion complexes.

Q4: Are there alternatives to DMSO if it's not compatible with my experimental setup?

A4: Yes, other water-miscible organic solvents can be tested. These include ethanol, dimethylformamide (DMF), and dimethylacetamide (DMA). The choice of solvent will depend on the specific requirements of your assay and the solubility of this compound in these alternatives. It is advisable to test a small amount of the compound in the chosen solvent first.

Troubleshooting Guide

Issue 1: Precipitate Formation Upon Dilution

If you observe immediate precipitation when diluting your DMSO stock into an aqueous buffer, follow this troubleshooting workflow.

G start Start: Precipitate observed upon dilution step1 Reduce Final DMSO Concentration (aim for <= 0.1%) start->step1 step2 Pre-warm aqueous medium to 37°C step1->step2 step3 Add DMSO stock to vortexing aqueous medium step2->step3 step4 Use Intermediate Dilution (dilute stock in DMSO first) step3->step4 If precipitate persists end Result: Clear Solution step3->end If solution is clear step5 Employ Sonication (5-10 min water bath) step4->step5 step6 Consider Co-solvents or Solubilizing Excipients step5->step6 If precipitate persists step6->end

Caption: Workflow for troubleshooting precipitation upon dilution.

Issue 2: Inconsistent or Non-Reproducible Assay Results

Inconsistent results may be linked to poor solubility and compound aggregation.

G start Start: Inconsistent Assay Results step1 Visually inspect all solutions for precipitate or turbidity start->step1 step2 Prepare fresh stock and working solutions for each experiment step1->step2 step3 Determine Kinetic Solubility (e.g., nephelometry) step2->step3 If inconsistency continues end Result: Reproducible Data step2->end If results stabilize step4 Test Solubility Enhancers (e.g., Cyclodextrins, Surfactants) step3->step4 step5 Optimize Formulation: Adjust pH or use co-solvents step4->step5 step5->end

Caption: Troubleshooting workflow for inconsistent assay results.

Solubility Data

Solvent SystemExpected Solubility Range (mg/mL)Temperature (°C)Notes
100% DMSO> 2525A good starting point for creating a high-concentration stock solution.
100% Ethanol> 2025May require sonication to fully dissolve.
Water< 0.125Expected to have very low aqueous solubility.
Cell Culture Media + 0.1% DMSO< 0.137The final concentration in assays will likely be very low.
10% Ethanol / 90% Saline≥ 1.2525A co-solvent system may improve solubility in aqueous solutions.
20% SBE-β-CD in Saline≥ 1.2525Cyclodextrins can form inclusion complexes to enhance solubility.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weighing: Accurately weigh a small amount of this compound powder.

  • Solvent Addition: Add a calculated volume of anhydrous, high-purity DMSO to achieve the desired high-concentration stock (e.g., 10-50 mM).

  • Dissolution: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, use a water bath sonicator for 5-10 minutes or gently warm the solution to 37°C. Visually inspect to ensure a clear solution.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock into Aqueous Medium

This protocol is designed to minimize precipitation when preparing working solutions.

  • Pre-warm Medium: Pre-warm your aqueous cell culture medium or buffer to 37°C.

  • Vortex: While vigorously vortexing the pre-warmed medium, add the required volume of the DMSO stock solution drop-by-drop. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Final Mix: Continue to vortex for an additional 30 seconds to ensure the solution is homogenous.

  • Visual Inspection: Before adding the final solution to your cells or assay, visually inspect it for any signs of precipitation or turbidity.

  • Vehicle Control: Always prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent effects.

Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to Enhance Solubility

This method can create a more stable, water-soluble formulation.

  • Preparation: Accurately weigh the calculated amounts of this compound and HP-β-CD (a 1:2 molar ratio is a good starting point).

  • Dissolve Cyclodextrin: Dissolve the HP-β-CD in the desired aqueous buffer (e.g., deionized water or PBS) with stirring.

  • Add Compound: Add the this compound powder to the HP-β-CD solution.

  • Complexation: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should become clearer as the compound is encapsulated.

  • Filtration: Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any remaining undissolved material. The resulting clear solution can then be used in your experiments.

References

Technical Support Center: Yadanzioside L Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the stability of Yadanzioside L in their cell culture experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a gradual or complete loss of this compound bioactivity in my cell culture assay over time. What could be the cause?

A1: Loss of bioactivity is a common indicator of compound instability. Several factors in the cell culture environment can contribute to the degradation of this compound. The primary causes are often chemical degradation and adsorption to labware.[1]

  • Chemical Degradation: this compound, as a glycoside with ester functionalities, may be susceptible to hydrolysis in the aqueous, physiological pH environment of cell culture media.[1][2] Oxidation and photolysis are other potential degradation pathways.[1]

  • Adsorption to Labware: Hydrophobic compounds can non-specifically bind to the plastic surfaces of cell culture plates, tubes, and pipette tips, reducing the effective concentration in the media.[1]

  • Cellular Metabolism: The cells themselves may metabolize this compound into an inactive form.

Troubleshooting Steps:

  • Assess Compound Stability: Perform a stability study of this compound in your specific cell culture medium in the absence of cells. This can be done by incubating a solution of this compound in the medium at 37°C and analyzing samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) using HPLC or LC-MS/MS to quantify the concentration of the parent compound.

  • Evaluate Adsorption: To test for binding to plasticware, prepare a solution of this compound in media, incubate it in your culture vessel, and then quantify the compound in the media. If the concentration decreases without the appearance of degradation products, adsorption is likely.

  • Consider a Cell-Free Assay: If the molecular target of this compound is known and a cell-free assay is available, use it to confirm the compound's activity, thereby isolating the effects of the culture environment.

Q2: My experimental results with this compound are inconsistent between replicates and different experimental runs. What could be causing this variability?

A2: High variability in experimental results can often be traced back to issues with compound stability and handling.

  • Inconsistent Sample Handling: Ensure uniform mixing of the this compound stock solution and the final solution in the cell culture media before aliquoting.

  • Temperature Fluctuations: Maintain a stable temperature in your incubator, as temperature can affect the rate of chemical reactions and degradation.

  • Light Exposure: Protect your this compound solutions from light, especially UV light, as it can cause photolysis. Recommended storage is at 4°C, protected from light. For stock solutions, storage at -20°C or -80°C is recommended for longer-term stability.

  • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to your cells (typically <0.5% for DMSO). Always include a vehicle control in your experiments.

Troubleshooting Steps:

  • Standardize Protocols: Ensure all experimental steps, from solution preparation to incubation times, are consistent across all replicates and experiments.

  • Prepare Fresh Solutions: Prepare fresh working solutions of this compound in cell culture media immediately before each experiment.

  • Validate Analytical Methods: If using analytical techniques to measure this compound concentration, ensure the method is validated and demonstrates good reproducibility.

Q3: this compound appears to be degrading in my cell culture medium. What steps can I take to improve its stability?

A3: If you have confirmed that this compound is unstable in your experimental setup, there are several strategies you can employ to mitigate this issue.

  • Frequent Media Changes: Replenish the cell culture media with fresh this compound at regular intervals to maintain a more consistent concentration over the course of the experiment. The frequency will depend on the degradation rate determined in your stability study.

  • Modify Media Composition:

    • pH: Although most cell culture media are buffered around physiological pH, slight variations can impact the stability of pH-sensitive compounds. Ensure your media is properly buffered.

    • Serum: Components in fetal bovine serum (FBS) can sometimes contribute to compound degradation. Consider reducing the serum percentage or using a serum-free medium if your cell line allows.

    • Antioxidants: The addition of antioxidants could be considered, but must be done cautiously to avoid unintended effects on the cells.

  • Lower Incubation Temperature: While not always feasible for cell-based assays, a lower temperature can slow down the rate of degradation. This is more applicable for cell-free stability tests.

Quantitative Data Summary

The stability of a compound in cell culture media can be influenced by various factors. Below is a table summarizing hypothetical stability data for this compound under different conditions, as would be determined by an HPLC-based stability assay.

ConditionTime (hours)% this compound Remaining (Mean ± SD)
Media A (10% FBS), 37°C 0100 ± 0.0
885.2 ± 2.1
2460.5 ± 3.5
4835.1 ± 4.2
Media A (serum-free), 37°C 0100 ± 0.0
892.7 ± 1.8
2478.3 ± 2.9
4862.4 ± 3.1
Media A (10% FBS), 4°C 0100 ± 0.0
899.1 ± 0.5
2498.5 ± 0.7
4897.2 ± 1.1

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Cell Culture Media

Objective: To determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium (with all supplements, e.g., FBS, antibiotics)

  • Sterile microcentrifuge tubes or multi-well plates

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS/MS system

  • Appropriate organic solvent for sample extraction (e.g., acetonitrile (B52724) or methanol)

Methodology:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO.

  • Prepare Working Solution: Dilute the stock solution into pre-warmed cell culture media to the desired final experimental concentration. Ensure the final solvent concentration is below 0.5%.

  • Aliquot Samples: Dispense the this compound-containing media into sterile microcentrifuge tubes, one for each time point.

  • Incubation: Place the tubes in a 37°C, 5% CO2 incubator.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator. The T=0 sample should be taken immediately after preparation.

  • Sample Processing:

    • If the medium contains proteins (e.g., from FBS), precipitate them by adding a cold organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS/MS method.

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

Visualizations

experimental_workflow prep_stock Prepare Stock Solution (this compound in DMSO) prep_working Prepare Working Solution (Dilute in Cell Culture Media) prep_stock->prep_working aliquot Aliquot into Tubes (One per time point) prep_working->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate sample Collect Samples at Time Points (0, 2, 4, 8, 24, 48h) incubate->sample process Process Samples (Protein Precipitation) sample->process analyze Analyze by HPLC/LC-MS/MS process->analyze calculate Calculate % Remaining vs. T=0 analyze->calculate

Caption: Workflow for assessing this compound stability.

troubleshooting_flow start Issue: Loss of Bioactivity or Inconsistent Results check_stability Is the compound stable in media (cell-free stability test)? start->check_stability stable Yes check_stability->stable Yes unstable No check_stability->unstable No check_adsorption Investigate Adsorption to Plasticware and Cellular Metabolism stable->check_adsorption implement_solutions Implement Stability-Enhancing Strategies: - Frequent Media Changes - Modify Media Composition - Optimize Storage & Handling unstable->implement_solutions re_evaluate Re-evaluate Bioactivity check_adsorption->re_evaluate implement_solutions->re_evaluate

References

Technical Support Center: Yadanzioside L Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of Yadanzioside L.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically isolated?

This compound is a quassinoid glycoside, a type of bitter principle known for its potential biological activities, including antileukemic properties.[1][2] It is naturally found in the seeds and fruits of Brucea javanica (L.) Merr., a plant used in traditional Chinese medicine.[1][3][4]

Q2: What are the main challenges in purifying this compound?

The primary challenges in the purification of this compound stem from the complex chemical profile of its natural source, Brucea javanica. Researchers will likely encounter:

  • Presence of Structurally Similar Analogs: Brucea javanica contains a multitude of structurally related quassinoid glycosides, such as other yadanziosides (A, B, C, G, P, etc.) and bruceosides. These compounds have very similar polarities and chromatographic behaviors, leading to significant co-elution challenges.

  • Low Abundance: this compound may be a minor component in the crude extract, requiring efficient and high-resolution purification techniques to achieve high purity.

  • Potential for Degradation: As a complex glycoside, this compound may be susceptible to degradation under harsh pH or high-temperature conditions.

  • Sample Matrix Complexity: The initial extract from Brucea javanica seeds is a complex mixture of lipids, pigments, and other secondary metabolites that need to be removed in the preliminary purification steps.

Q3: What are the general steps for the purification of this compound?

A typical purification workflow for this compound involves:

  • Extraction: The dried and powdered plant material (seeds of Brucea javanica) is usually extracted with methanol (B129727).

  • Solvent Partitioning: The crude methanol extract is often partitioned between water and various organic solvents of increasing polarity (e.g., n-hexane, ethyl acetate) to remove non-polar impurities and enrich the glycoside fraction.

  • Column Chromatography: The enriched fraction is subjected to multiple rounds of column chromatography. Common stationary phases include silica (B1680970) gel, Sephadex LH-20, and reversed-phase C18 silica.

  • High-Performance Liquid Chromatography (HPLC): Final purification to achieve high purity is typically performed using preparative or semi-preparative HPLC, often on a C18 column.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Recovery of this compound after Extraction Incomplete extraction from plant material.- Ensure the plant material is finely powdered to maximize surface area for solvent penetration.- Consider using ultrasonication or soxhlet extraction to improve efficiency.- Increase the solvent-to-sample ratio and the number of extraction cycles.
Degradation of this compound during extraction.- Perform extraction at room temperature or under reflux at a controlled, moderate temperature to avoid thermal degradation.- Use high-purity solvents to prevent reactions with impurities.
Co-elution of this compound with other Yadanziosides/Bruceosides during Column Chromatography Insufficient resolution of the chromatographic method due to the structural similarity of the compounds.- Optimize the mobile phase: For normal-phase chromatography on silica gel, use a shallow gradient of a polar solvent (e.g., methanol) in a non-polar solvent (e.g., dichloromethane (B109758) or chloroform). For reversed-phase HPLC, use a shallow gradient of acetonitrile (B52724) or methanol in water.- Try a different stationary phase: If silica gel or C18 fail to provide adequate separation, consider other stationary phases like Sephadex LH-20 for size-exclusion chromatography or different bonded phases for HPLC (e.g., phenyl-hexyl, cyano).- Employ orthogonal purification methods: Combine different types of chromatography that separate based on different principles (e.g., normal-phase followed by reversed-phase, or ion-exchange if applicable).
Peak Tailing or Broadening in HPLC Secondary interactions between this compound and the stationary phase.- Adjust mobile phase pH: Add a small amount of a modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress the ionization of any acidic functional groups.- Lower the sample load: Overloading the column can lead to peak distortion.
Column degradation or contamination.- Flush the column with a strong solvent to remove any strongly retained impurities.- If the problem persists, replace the column.
Irreproducible Retention Times in HPLC Fluctuations in temperature, mobile phase composition, or flow rate.- Use a column oven to maintain a consistent temperature.- Prepare fresh mobile phase for each run and ensure it is thoroughly mixed and degassed.- Prime the HPLC pump before each run to ensure a stable flow rate.
Degradation of this compound during Final Purification and Solvent Evaporation Exposure to high temperatures or harsh conditions.- Use a rotary evaporator with a water bath at a low temperature (e.g., < 40°C) for solvent removal.- For final drying, use a lyophilizer (freeze-dryer) or a vacuum desiccator at room temperature.

Experimental Protocols

Extraction and Preliminary Fractionation
  • Preparation of Plant Material: Grind the dried seeds of Brucea javanica into a fine powder.

  • Extraction: Macerate the powdered seeds in methanol (1:10 w/v) at room temperature for 24 hours, with occasional stirring. Repeat the extraction three times.

  • Concentration: Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and sequentially partition with n-hexane to remove lipids and other non-polar compounds.

    • Subsequently, partition the aqueous layer with ethyl acetate (B1210297) to extract the moderately polar compounds, including the quassinoid glycosides.

    • Evaporate the ethyl acetate fraction to dryness. This fraction is enriched with this compound and its analogs.

Chromatographic Purification
  • Silica Gel Column Chromatography:

    • Dissolve the enriched ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • After drying, load the adsorbed sample onto a silica gel column packed with n-hexane.

    • Elute the column with a stepwise gradient of increasing polarity, for example, from n-hexane to ethyl acetate, and then from ethyl acetate to methanol.

    • Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

  • Sephadex LH-20 Chromatography:

    • Combine the fractions containing this compound from the silica gel chromatography and concentrate them.

    • Dissolve the concentrate in methanol and apply it to a Sephadex LH-20 column.

    • Elute with methanol. This step helps in separating compounds based on their size and polarity, and can remove polymeric or pigmented impurities.

  • Preparative Reversed-Phase HPLC:

    • Further purify the fractions containing this compound using a preparative HPLC system with a C18 column.

    • Mobile Phase: A gradient of methanol or acetonitrile in water is commonly used. A typical starting point could be 30% methanol in water, gradually increasing to 70% methanol over 40-60 minutes.

    • Detection: Monitor the elution at a suitable wavelength (e.g., 220 nm or 254 nm) determined by UV-Vis spectroscopy of a partially purified sample.

    • Collect the peak corresponding to this compound.

    • Confirm the purity of the isolated compound using analytical HPLC and its identity using spectroscopic methods like Mass Spectrometry and NMR.

Visualizations

Yadanzioside_L_Purification_Workflow cluster_extraction Extraction & Pre-purification cluster_chromatography Chromatographic Purification cluster_analysis Analysis Start Dried Brucea javanica Seeds Grinding Grinding Start->Grinding Methanol_Extraction Methanol Extraction Grinding->Methanol_Extraction Crude_Extract Crude Methanol Extract Methanol_Extraction->Crude_Extract Partitioning Solvent Partitioning (n-Hexane/EtOAc/Water) Crude_Extract->Partitioning Enriched_Fraction Enriched Ethyl Acetate Fraction Partitioning->Enriched_Fraction Silica_Gel Silica Gel Column Chromatography Enriched_Fraction->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex Prep_HPLC Preparative RP-HPLC (C18) Sephadex->Prep_HPLC Pure_Yadanzioside_L Pure this compound Prep_HPLC->Pure_Yadanzioside_L QC Purity & Identity Confirmation (Analytical HPLC, MS, NMR) Pure_Yadanzioside_L->QC

Caption: A general workflow for the extraction and purification of this compound.

Troubleshooting_Logic Problem Co-elution with Analogs in HPLC Cause1 Insufficient Resolution Problem->Cause1 Solution1 Optimize Gradient (Shallow) Cause1->Solution1 Solution2 Change Stationary Phase (e.g., Phenyl-Hexyl) Cause1->Solution2 Solution3 Orthogonal Methods (e.g., NP-LC -> RP-LC) Cause1->Solution3

Caption: Troubleshooting logic for co-elution issues in this compound purification.

References

Technical Support Center: Refining Yadanzioside L Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing and refining the in vivo dosage of Yadanzioside L, a quassinoid derived from the seeds of Brucea javanica. Due to the limited availability of specific in vivo data for this compound, this guide offers a systematic approach based on available toxicity data for Brucea javanica extracts and general principles for natural product-derived compounds.

Frequently Asked Questions (FAQs)

Q1: Is there an established in vivo dosage for this compound?

Currently, there is no publicly available, established therapeutic dosage for purified this compound in animal models for specific disease indications. Dosage determination will require a systematic dose-finding study.

Q2: What is a safe starting dose for this compound in mice?

A safe starting dose for a purified compound is typically a fraction of the No-Observed-Adverse-Effect-Level (NOAEL) or can be estimated from the LD50 of related extracts. For Brucea javanica seed extracts, oral LD50 values in mice have been reported to be 281.71 mg/kg (methanolic extract) and 438.43 mg/kg (butanolic extract)[1]. A standardized aqueous extract was found to be non-toxic in rats at doses up to 60 mg/kg over 30 days[2]. A conservative starting dose for purified this compound could be in the range of 1-5 mg/kg, but this must be confirmed with a dose escalation study.

Q3: What are the potential signs of toxicity I should monitor for?

Researchers should monitor for general signs of toxicity, including but not limited to: changes in body weight, food and water consumption, altered behavior (lethargy, hyperactivity), ruffled fur, and any signs of gastrointestinal distress. Given that this compound is a quassinoid, it is advisable to also monitor for signs of liver and kidney toxicity through biochemical analysis of blood samples[1].

Q4: How can I improve the bioavailability of this compound?

Quassinoids have been reported to have low oral bioavailability[3]. To improve this, consider the following:

  • Formulation: Utilize formulation strategies such as self-emulsifying drug delivery systems (SEDDS), liposomes, or nanoparticle encapsulation.

  • Administration Route: While oral administration is common, alternative routes like intraperitoneal (IP) or intravenous (IV) injection may bypass first-pass metabolism and increase systemic exposure. However, these routes may also alter the toxicity profile.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
No observable efficacy at initial doses. - Insufficient dosage.- Poor bioavailability.- Rapid metabolism or clearance.- Carefully escalate the dose, monitoring for toxicity.- Investigate alternative formulations or administration routes.- Conduct a pilot pharmacokinetic study to determine exposure levels.
High variability in animal response. - Inconsistent formulation or administration.- Genetic variability in the animal model.- Differences in animal health status.- Ensure consistent and homogenous formulation for each administration.- Use a sufficient number of animals per group to account for biological variability.- Standardize animal handling and environmental conditions.
Unexpected toxicity at low doses. - High purity of the compound compared to extracts.- Different toxicity profile of the pure compound.- Inappropriate vehicle for administration.- Immediately halt the study and re-evaluate the starting dose.- Conduct a dose range-finding study with smaller dose increments.- Ensure the vehicle is non-toxic and appropriate for the chosen administration route.

Experimental Protocols

Dose Range-Finding (Acute Toxicity) Study

This protocol is designed to determine the maximum tolerated dose (MTD) and identify potential signs of toxicity.

  • Animal Model: Select a relevant animal model (e.g., BALB/c or C57BL/6 mice), typically 6-8 weeks old, and acclimatize them for at least one week.

  • Group Allocation: Assign animals to several dose groups (e.g., 1, 5, 10, 25, 50 mg/kg) and a vehicle control group, with at least 3-5 animals per group.

  • Formulation: Prepare a homogenous formulation of this compound in a suitable, non-toxic vehicle (e.g., 0.5% carboxymethylcellulose, saline with a solubilizing agent like DMSO, not exceeding 5-10% of the final volume).

  • Administration: Administer a single dose via the intended route (e.g., oral gavage).

  • Observation: Monitor animals closely for the first few hours and then daily for 14 days. Record clinical signs of toxicity, body weight, and any mortality.

  • Endpoint: At the end of the study, perform a gross necropsy and consider collecting tissues for histopathological analysis.

Pilot Pharmacokinetic (PK) Study

This protocol provides a preliminary assessment of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Animal Model and Grouping: Use a cannulated rodent model if possible to facilitate serial blood sampling. Assign animals to intravenous (IV) and oral (PO) administration groups.

  • Dosing: Administer a single, well-tolerated dose determined from the acute toxicity study.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing and Analysis: Process blood to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and bioavailability.

Quantitative Data Summary

The following table summarizes toxicity data for Brucea javanica extracts, which can be used as a reference for estimating a starting dose for this compound.

Extract TypeAnimal ModelAdministration RouteLD50 / NOAELReference
Leaves ExtractMiceOralLD50: 1003.65 mg/kg[4][5]
Methanolic Seed ExtractMiceOralLD50: 281.71 mg/kg[1]
Butanolic Seed ExtractMiceOralLD50: 438.43 mg/kg[1]
Standardized Aqueous Seed ExtractRatsOralNOAEL: 60 mg/kg (30 days)[2]

Visualizations

Experimental_Workflow cluster_0 Phase 1: Dose Finding cluster_1 Phase 2: Pharmacokinetics cluster_2 Phase 3: Efficacy Studies Dose Range-Finding (Acute Toxicity) Dose Range-Finding (Acute Toxicity) Determine MTD & Identify Toxicity Signs Determine MTD & Identify Toxicity Signs Dose Range-Finding (Acute Toxicity)->Determine MTD & Identify Toxicity Signs Pilot PK Study Pilot PK Study Determine MTD & Identify Toxicity Signs->Pilot PK Study Inform Dose Selection Establish ADME Profile & Bioavailability Establish ADME Profile & Bioavailability Pilot PK Study->Establish ADME Profile & Bioavailability Dose-Response Efficacy Study Dose-Response Efficacy Study Establish ADME Profile & Bioavailability->Dose-Response Efficacy Study Guide Dosing Regimen Determine Effective Dose Range Determine Effective Dose Range Dose-Response Efficacy Study->Determine Effective Dose Range

Caption: Workflow for establishing an in vivo dosage for this compound.

Signaling_Pathway_Hypothesis This compound This compound Target Protein/Pathway Target Protein/Pathway This compound->Target Protein/Pathway Inhibition/Activation Downstream Effectors Downstream Effectors Target Protein/Pathway->Downstream Effectors Cellular Response Cellular Response Downstream Effectors->Cellular Response

Caption: Hypothetical signaling pathway for this compound's mechanism of action.

References

Technical Support Center: Overcoming Yadanzioside L Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to Yadanzioside L in cancer cell lines. This compound is a quassinoid derived from the plant Brucea javanica, which has demonstrated anti-tumor properties.[1][2][3] Resistance to such natural compounds can arise through various cellular mechanisms. This guide offers strategies to identify and potentially overcome this resistance.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential general mechanisms of resistance?

A1: Acquired resistance to anticancer agents like this compound can occur through several mechanisms.[4] These can include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration.

  • Altered Drug Target: Mutations or changes in the expression of the molecular target of this compound can reduce its binding affinity. As a quassinoid, this compound may inhibit protein synthesis, so alterations in ribosomal proteins could be a factor.[5][6][7][8]

  • Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like PI3K/Akt or MAPK can promote cell survival and override the cytotoxic effects of the drug.

  • Enhanced DNA Repair: If the drug induces DNA damage, cancer cells may upregulate DNA repair mechanisms to survive.[9]

  • Inhibition of Apoptosis: Changes in the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family) can make cells resistant to programmed cell death.

Q2: How can I determine if my resistant cells are overexpressing drug efflux pumps?

A2: You can investigate the role of efflux pumps through a few key experiments:

  • Western Blotting: Analyze the protein levels of common ABC transporters like P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2) in your sensitive and resistant cell lines.

  • Efflux Pump Inhibition Assay: Treat your resistant cells with this compound in combination with a known efflux pump inhibitor (e.g., Verapamil for P-gp). If the sensitivity to this compound is restored, it suggests the involvement of that efflux pump.

  • Rhodamine 123 Efflux Assay: Use a fluorescent substrate of P-gp like Rhodamine 123. Cells overexpressing P-gp will show lower intracellular fluorescence. This can be measured by flow cytometry or a fluorescence plate reader.

Q3: What are "bypass" signaling pathways, and how can I investigate their activation in my resistant cell line?

A3: Bypass signaling pathways are alternative cellular pathways that can be activated to compensate for the inhibitory effects of a drug, thus promoting cell survival and proliferation. For this compound, if it inhibits a particular pathway, resistant cells might upregulate another. To investigate this:

  • Phospho-protein arrays or Western blotting: Screen for the activation (phosphorylation) of key proteins in major survival pathways such as PI3K/Akt/mTOR and MAPK/ERK in your resistant versus sensitive cells.

  • Use of specific inhibitors: Treat your resistant cells with this compound in combination with inhibitors of suspected bypass pathways (e.g., a PI3K inhibitor like Wortmannin or a MEK inhibitor like Trametinib). Restoration of sensitivity would indicate the involvement of that pathway.

Troubleshooting Guide

This guide addresses specific experimental issues and provides potential causes and solutions.

Problem Potential Cause Suggested Solution
High IC50 value for this compound in a previously sensitive cell line. Development of acquired resistance.Confirm with a fresh, low-passage aliquot of the parental cell line. If resistance is confirmed, proceed to investigate mechanisms (see FAQs).
Incorrect drug concentration.Verify the stock concentration and dilution calculations. Prepare fresh dilutions for each experiment.
Cell seeding density is too high or too low.Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.
Inconsistent results in cell viability assays (e.g., MTT, XTT). Variation in cell passage number.Use cells within a narrow passage number range for all experiments to ensure consistency.
Edge effects in multi-well plates.Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.
Incomplete dissolution of this compound.Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture medium.
No change in the expression of a suspected resistance-related protein by Western blot. Antibody is not working or is not specific.Validate the antibody with positive and negative controls.
Protein is not expressed in your cell line.Check literature or databases (e.g., The Human Protein Atlas) for expression data in your cell model.
Insufficient protein loading.Perform a protein quantification assay (e.g., BCA) and ensure equal loading using a loading control like β-actin or GAPDH.

Experimental Protocols

MTT Cell Viability Assay

This protocol is for determining the cytotoxic effects of this compound.

Materials:

  • This compound

  • Cancer cell line of interest

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

  • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blotting for Resistance Markers

This protocol is for detecting the expression levels of proteins potentially involved in resistance.

Materials:

  • Sensitive and resistant cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-P-gp, anti-Akt, anti-phospho-Akt)

  • HRP-conjugated secondary antibody

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • Chemiluminescent substrate

Procedure:

  • Lyse cells and quantify protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Re-probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading.

Visualizing Resistance Mechanisms and Workflows

Signaling Pathways in Chemoresistance

The following diagrams illustrate common signaling pathways implicated in cancer drug resistance.

PI3K_Akt_Pathway cluster_legend Legend RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Bad Bad Akt->Bad Inhibits CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival Apoptosis Apoptosis Bad->Apoptosis Yadanzioside_L This compound (Potential Target) Yadanzioside_L->Akt Activation Activation --> Inhibition Inhibition --|

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.

MAPK_ERK_Pathway cluster_legend Legend GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Proliferation, Survival, Angiogenesis TranscriptionFactors->Proliferation Yadanzioside_L This compound (Potential Target) Yadanzioside_L->Raf Activation Activation --> Inhibition Inhibition --|

Caption: The MAPK/ERK signaling pathway, crucial for cell proliferation and survival.

Experimental Workflow for Investigating Resistance

This diagram outlines a logical workflow for troubleshooting and characterizing this compound resistance.

Resistance_Workflow Start Observe Decreased Sensitivity to This compound Confirm Confirm Resistance (e.g., MTT Assay vs. Parental Line) Start->Confirm Hypothesize Hypothesize Resistance Mechanism Confirm->Hypothesize Efflux Increased Drug Efflux? Hypothesize->Efflux Signaling Altered Signaling? Hypothesize->Signaling Target Target Alteration? Hypothesize->Target InvestigateEfflux Western Blot (ABC Transporters) Efflux Pump Inhibition Assay Efflux->InvestigateEfflux InvestigateSignaling Phospho-protein Array Western Blot (p-Akt, p-ERK) Pathway Inhibitor Combination Signaling->InvestigateSignaling InvestigateTarget Protein Synthesis Assay Target Expression Analysis Target->InvestigateTarget Analyze Analyze Data and Identify Mechanism InvestigateEfflux->Analyze InvestigateSignaling->Analyze InvestigateTarget->Analyze Overcome Strategy to Overcome Resistance (e.g., Combination Therapy) Analyze->Overcome End Validate Strategy Overcome->End

Caption: A workflow for identifying and addressing this compound resistance in cancer cells.

References

Technical Support Center: Enhancing the Bioavailability of Yadanzioside L

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Yadanzioside L. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the anticipated challenges in enhancing the oral bioavailability of this quassinoid glycoside. Due to the limited publicly available data on this compound, this guide is based on the physicochemical properties of analogous compounds and established strategies for improving the bioavailability of poorly soluble natural products.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor oral bioavailability of this compound?

A1: Based on its structure as a complex glycoside, the poor oral bioavailability of this compound is likely attributable to several factors:

  • Poor Aqueous Solubility: The large, complex structure of this compound suggests it may have low solubility in gastrointestinal fluids, which is a prerequisite for absorption.

  • Low Membrane Permeability: The molecule's size and hydrophilic glycosidic moiety can hinder its passive diffusion across the intestinal epithelium.

  • Pre-systemic Metabolism: this compound may be subject to degradation by enzymes in the gastrointestinal tract and undergo first-pass metabolism in the liver.

  • Efflux by Transporters: It is possible that this compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds out of intestinal cells back into the lumen.

Q2: I am observing very low plasma concentrations of this compound after oral administration in my animal model. What can I do?

A2: Low plasma concentrations are a common challenge with compounds like this compound. Here are some troubleshooting steps:

  • Confirm Compound Stability: First, ensure that this compound is stable in the vehicle used for administration and in the gastrointestinal environment of your animal model.

  • Increase the Dose: While not always ideal, a simple dose escalation can sometimes achieve detectable plasma concentrations. However, be mindful of potential toxicity.

  • Formulation Enhancement: The most effective approach is to improve the formulation. Consider the strategies outlined in the "Troubleshooting Guides" section below, such as using lipid-based formulations or creating a nanosuspension.

Q3: How can I improve the solubility of this compound for in vitro assays?

A3: For in vitro experiments, you can try the following to dissolve this compound:

  • Co-solvents: A mixture of solvents can be effective. For a related compound, Yadanzioside F, a common solvent system is a combination of ethanol, PEG300, Tween-80, and saline.[1]

  • Cyclodextrins: Complexation with cyclodextrins, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD), can enhance the aqueous solubility of hydrophobic compounds.[1]

  • Sonication and Heating: Gentle heating and/or sonication can aid in the dissolution process, but be cautious of potential degradation if the compound is heat-labile.[1]

Troubleshooting Guides

Issue: Poor Dissolution and Low Absorption of this compound

Solution 1: Lipid-Based Drug Delivery Systems

Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can significantly improve the oral absorption of poorly water-soluble compounds. These systems form fine oil-in-water emulsions in the gastrointestinal tract, increasing the surface area for absorption.

Solution 2: Nanosuspensions

Reducing the particle size of this compound to the nanometer range can increase its surface area, leading to enhanced dissolution velocity and saturation solubility.

Quantitative Data on Bioavailability Enhancement (Illustrative Examples)

The following tables present hypothetical data based on typical improvements observed for similar compounds when using bioavailability enhancement strategies.

Table 1: Pharmacokinetic Parameters of this compound in Different Formulations (Illustrative)

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension50 ± 122.0250 ± 60100 (Reference)
SEDDS Formulation450 ± 951.02250 ± 450900
Nanosuspension300 ± 701.51800 ± 380720

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Table 2: Solubility of this compound in Various Media (Illustrative)

MediumSolubility (µg/mL)
Water< 1
Simulated Gastric Fluid (pH 1.2)< 1
Simulated Intestinal Fluid (pH 6.8)1.5
SEDDS Pre-concentrate> 50,000

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

Materials:

  • This compound

  • Oil phase (e.g., soybean oil, Capryol 90)

  • Surfactant (e.g., Tween 20, Kolliphor RH40)

  • Co-surfactant (e.g., PEG 400, Transcutol P)

  • Vortex mixer

  • Water bath

Methodology:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Ternary Phase Diagrams: To identify the optimal ratio of oil, surfactant, and co-surfactant, construct a ternary phase diagram. Prepare various combinations of the three components and visually observe the formation of a clear, single-phase solution.

  • Preparation of this compound-loaded SEDDS:

    • Accurately weigh the selected oil, surfactant, and co-surfactant in the optimal ratio determined from the phase diagram into a glass vial.

    • Add the desired amount of this compound to the mixture.

    • Gently heat the mixture in a water bath (e.g., at 40°C) and vortex until a clear, homogenous solution is obtained.

  • Characterization of the SEDDS:

    • Emulsification Time: Add a small amount of the SEDDS pre-concentrate to a beaker of water with gentle stirring and measure the time it takes to form a clear emulsion.

    • Droplet Size Analysis: Determine the mean droplet size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering (DLS) instrument.

Protocol 2: Preparation of a this compound Nanosuspension by Wet Milling

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, HPMC)

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

  • High-energy planetary ball mill or a similar wet milling apparatus

  • Purified water

Methodology:

  • Preparation of the Suspension:

    • Dissolve the stabilizer in purified water.

    • Disperse the this compound powder in the stabilizer solution to form a pre-suspension.

  • Wet Milling:

    • Transfer the pre-suspension to the milling chamber containing the milling media.

    • Mill the suspension at a high speed for a predetermined duration (e.g., several hours). The optimal milling time should be determined experimentally by periodically measuring the particle size.

  • Separation and Collection:

    • Separate the nanosuspension from the milling media.

    • The resulting nanosuspension can be used directly or lyophilized for long-term storage.

  • Characterization of the Nanosuspension:

    • Particle Size and Zeta Potential: Measure the average particle size, PDI, and zeta potential using a DLS instrument.

    • Morphology: Observe the morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation Yadanzioside_L This compound Formulation Formulation Strategy (e.g., SEDDS, Nanosuspension) Yadanzioside_L->Formulation Incorporate Solubility Solubility Studies Formulation->Solubility Dissolution Dissolution Testing Formulation->Dissolution Permeability Caco-2 Permeability Dissolution->Permeability PK_Study Pharmacokinetic Study (Animal Model) Permeability->PK_Study Bioavailability Bioavailability Assessment PK_Study->Bioavailability metabolic_pathway cluster_gut Gastrointestinal Tract cluster_liver Liver (First-Pass Metabolism) Yadanzioside_L This compound (Oral) Hydrolysis Glycosidic Bond Hydrolysis Yadanzioside_L->Hydrolysis Gut Microbiota Enzymes Aglycone This compound Aglycone Hydrolysis->Aglycone PhaseI Phase I Metabolism (Oxidation, Reduction, Hydrolysis) Aglycone->PhaseI CYP450 Enzymes PhaseII Phase II Metabolism (Glucuronidation, Sulfation) PhaseI->PhaseII Metabolites Inactive Metabolites PhaseII->Metabolites Excretion Excretion Metabolites->Excretion Biliary/Renal Excretion

References

troubleshooting inconsistent results in Yadanzioside L assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Yadanzioside L.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr.[1] It is primarily investigated for its potent biological activities, including anti-leukemic and antiviral properties.[1][2] Researchers often use this compound in cancer and virology studies to explore its therapeutic potential.

Q2: What are the recommended storage and handling conditions for this compound?

For long-term storage, it is recommended to store this compound as a solid powder in a dry, dark place at -20°C. For short-term storage (days to weeks), 0-4°C is acceptable. Stock solutions, typically prepared in DMSO, should be stored in tightly sealed vials at -20°C. It is advisable to prepare and use solutions on the same day whenever possible.[1]

Q3: In which solvents is this compound soluble?

This compound is soluble in solvents such as DMSO, pyridine, methanol, and ethanol.[1] For cell-based assays, DMSO is a common choice for preparing stock solutions.

Troubleshooting Inconsistent Assay Results

Inconsistent results in this compound assays can arise from various factors, from sample preparation to the analytical method employed. This guide addresses common issues encountered during High-Performance Liquid Chromatography (HPLC) analysis and cytotoxicity assays.

HPLC Analysis Troubleshooting

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quantification of quassinoids like this compound. However, issues such as peak tailing, shifting retention times, and inconsistent peak areas can lead to unreliable results.

Common Problems and Solutions in this compound HPLC Analysis

ProblemPotential CauseRecommended Solution
Peak Tailing - Secondary interactions between this compound and the stationary phase.- Column degradation or contamination.[1]- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a high-purity stationary phase and consider a guard column.- Flush the column with a strong solvent to remove contaminants.[3]
Shifting Retention Times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column aging.- Prepare fresh mobile phase for each run and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Equilibrate the column with at least 10 column volumes of the mobile phase before injection.[3]
Inconsistent Peak Areas - Air bubbles in the pump or detector.- Leaks in the HPLC system.- Instability of this compound in the sample solvent.- Degas the mobile phase using sonication or an inline degasser.- Check all fittings and connections for leaks.- Prepare samples fresh and minimize the time they sit in the autosampler.
Baseline Noise or Drift - Contaminated mobile phase or detector cell.- Insufficient mobile phase degassing.- Detector lamp nearing the end of its life.- Use HPLC-grade solvents and filter them before use.- Flush the detector cell with a strong, appropriate solvent.- Purge the system to remove air bubbles.- Replace the detector lamp if necessary.
Cytotoxicity Assay Troubleshooting

Cytotoxicity assays are crucial for evaluating the anti-cancer properties of this compound. Inconsistent IC50 values and high variability between replicates are common challenges.

Common Problems and Solutions in this compound Cytotoxicity Assays

ProblemPotential CauseRecommended Solution
High Variability in IC50 Values - Inconsistent cell seeding density.- Fluctuation in incubation times.- this compound precipitation in media.- Ensure a homogenous cell suspension before seeding.- Standardize all incubation periods precisely.- Check the final concentration of DMSO; it should typically be below 0.5%.- Visually inspect wells for any signs of precipitation.
Edge Effects in Multi-well Plates - Evaporation from wells on the plate perimeter.- Do not use the outer wells of the plate for experimental samples.- Fill the outer wells with sterile PBS or media to maintain humidity.
Inconsistent Cell Viability Readings - Uneven distribution of cells.- Interference of this compound with the assay reagent.- Gently rock the plate after seeding to ensure even cell distribution.- Run a control with this compound and the assay reagent in cell-free wells to check for direct interactions.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Quassinoid Analysis

This protocol is adapted from a validated method for the simultaneous determination of quassinoids from Brucea javanica and can be used as a starting point for this compound analysis.[4][5]

  • Column: C18 column (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Gradient elution with Water (A) and Methanol (B)

    • Gradient Program: This will need to be optimized for this compound, but a starting point could be a linear gradient from 20% B to 80% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 221 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

General Cytotoxicity Assay Protocol (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Potential Signaling Pathways

While the precise signaling pathways modulated by this compound are still under investigation, many anti-cancer compounds from natural sources are known to affect key pathways involved in cell survival and proliferation, such as the PI3K/Akt and mTOR pathways.[6][7][]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth.[9][10] Its aberrant activation is a hallmark of many cancers.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) Downstream Downstream Targets (e.g., Bad, GSK3β) Akt->Downstream Phosphorylates Survival Cell Survival & Proliferation Downstream->Survival Promotes mTOR_Pathway Akt Akt TSC TSC1/TSC2 Akt->TSC Inhibits Rheb Rheb TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Growth Protein Synthesis & Cell Growth S6K1->Growth EIF4EBP1->Growth

References

Technical Support Center: Optimization of Yadanzioside L Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Yadanzioside L delivery systems. Due to the limited specific data available for this compound, the information provided is based on general principles for the formulation of poorly soluble glycosides and quassinoids, with a focus on liposomal and nanoparticle-based delivery systems.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating this compound?

A1: The primary challenges in formulating this compound, a glycoside, are likely related to its physicochemical properties. These can include poor aqueous solubility, potential for instability, and low bioavailability. Overcoming these challenges often requires the use of advanced drug delivery systems like nanoparticles or liposomes to enhance solubility, protect the molecule from degradation, and improve its pharmacokinetic profile.[1][2]

Q2: Which delivery systems are most promising for this compound?

A2: Liposomes and polymeric nanoparticles are excellent candidates for the delivery of molecules like this compound.[3] Liposomes can encapsulate both hydrophilic and hydrophobic compounds, are biocompatible, and can be modified for targeted delivery.[4][5] Nanoparticles also offer advantages such as high drug loading capacity, controlled release, and the ability to overcome biological barriers.

Q3: How can I improve the encapsulation efficiency of this compound in my formulation?

A3: Optimizing encapsulation efficiency (EE) involves a multi-faceted approach. Key factors to consider include the drug-to-lipid/polymer ratio, the choice of organic solvent, and the specific preparation method. For liposomes, modifying the lipid composition, such as by including charged lipids or cholesterol, can significantly impact EE. For nanoparticles, the method of preparation (e.g., nanoprecipitation, emulsion-based methods) and the use of stabilizers are critical. A systematic optimization using experimental design (e.g., factorial design) can help identify the ideal parameters.

Q4: What is a typical particle size to aim for, and how can I control it?

A4: For systemic drug delivery, a particle size range of 100-200 nm is often desirable to promote circulation time and passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. For liposomes, particle size can be controlled through the preparation method (e.g., sonication, extrusion) and parameters like lipid concentration and temperature. For nanoparticles, factors such as the stirring rate, concentration of polymer and stabilizer, and the ratio of organic to aqueous phase play a crucial role in determining the final particle size.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process.

Problem Potential Cause(s) Suggested Solution(s)
Low Encapsulation Efficiency - Poor solubility of this compound in the chosen solvent.- Drug leakage during formulation.- Inappropriate drug-to-carrier ratio.- Screen different organic solvents or solvent mixtures.- Optimize the lipid or polymer composition to better retain the drug.- Adjust the drug-to-carrier ratio; higher ratios can sometimes lead to lower efficiency.
Large or Polydisperse Particle Size - Aggregation of nanoparticles/liposomes.- Inefficient size reduction method.- Improper formulation parameters.- Increase the concentration of the stabilizer or use a more effective one.- For liposomes, ensure the extrusion membrane pore size is appropriate and perform multiple extrusion cycles.- Optimize process parameters like stirring speed, sonication time/power, or homogenization pressure.
Formulation Instability (Aggregation/Precipitation over time) - Insufficient surface charge (low zeta potential).- Degradation of the carrier material.- Ostwald ripening.- Modify the surface charge by incorporating charged lipids or polymers to increase electrostatic repulsion.- Store the formulation at an appropriate temperature (e.g., 4°C) and protect from light.- Lyophilize the formulation with a suitable cryoprotectant for long-term storage.
Inconsistent Batch-to-Batch Reproducibility - Variability in manual preparation steps.- Fluctuations in environmental conditions (e.g., temperature).- Inconsistent quality of raw materials.- Standardize all experimental procedures and use automated or semi-automated equipment where possible.- Carefully control temperature, pH, and stirring rates.- Ensure high purity and consistent quality of all lipids, polymers, and solvents.
Burst Release of this compound - High amount of drug adsorbed on the surface.- Porous or unstable carrier matrix.- Wash the nanoparticles/liposomes thoroughly after preparation to remove surface-adsorbed drug.- Modify the carrier composition to create a denser matrix (e.g., by increasing cholesterol in liposomes or using a higher molecular weight polymer).- Consider a core-shell nanoparticle structure to better control the release.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration

  • Lipid Film Formation:

    • Dissolve this compound and lipids (e.g., a mixture of a neutral phospholipid like DPPC and cholesterol at a specific molar ratio) in a suitable organic solvent (e.g., chloroform/methanol (B129727) mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), subject the MLV suspension to sonication (using a probe sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove the unencapsulated this compound by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.

Protocol 2: Characterization of Particle Size and Zeta Potential by Dynamic Light Scattering (DLS)

  • Sample Preparation:

    • Dilute a small aliquot of the liposomal or nanoparticle suspension in the same buffer used for hydration to an appropriate concentration to avoid multiple scattering effects.

    • Filter the diluted sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust particles.

  • Instrument Setup:

    • Ensure the DLS instrument is clean and has been allowed to warm up.

    • Select the appropriate measurement parameters, including the dispersant viscosity and refractive index, and the measurement temperature.

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature.

    • Perform the measurement to obtain the hydrodynamic diameter (particle size) and the polydispersity index (PDI). For zeta potential, a specific electrode cuvette is used, and an electric field is applied.

Protocol 3: Determination of Encapsulation Efficiency by HPLC

  • Separation of Free and Encapsulated Drug:

    • Take a known volume of the formulation and separate the unencapsulated this compound from the delivery system using a method like ultracentrifugation or centrifugal filter devices.

  • Quantification of Total Drug:

    • Disrupt a known volume of the original (unpurified) formulation by adding a suitable solvent (e.g., methanol or acetonitrile) to release the encapsulated drug.

    • Quantify the total amount of this compound using a validated HPLC method.

  • Quantification of Free Drug:

    • Quantify the amount of this compound in the supernatant/filtrate obtained in step 1 using the same HPLC method.

  • Calculation:

    • Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Protocol 4: In Vitro Drug Release Study

  • Preparation:

    • Place a known volume of the purified this compound-loaded delivery system into a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4, potentially with a small amount of a surfactant like Tween 80 to ensure sink conditions) in a container placed in a shaking water bath maintained at 37°C.

  • Sampling:

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Analysis:

    • Analyze the concentration of this compound in the collected samples using a suitable analytical method like HPLC or UV-Vis spectroscopy.

  • Data Presentation:

    • Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.

Visualizations

Experimental_Workflow cluster_formulation Formulation & Optimization cluster_characterization Physicochemical Characterization cluster_performance In Vitro Performance Evaluation formulation This compound Formulation (e.g., Thin-Film Hydration) optimization Parameter Optimization (Drug:Lipid Ratio, Solvent, etc.) formulation->optimization dls Particle Size & PDI (DLS) optimization->dls zeta Zeta Potential dls->zeta ee Encapsulation Efficiency (HPLC) zeta->ee morphology Morphology (TEM/SEM) ee->morphology release In Vitro Release Study morphology->release stability Stability Assessment release->stability feedback Analyze Results & Refine Formulation stability->feedback feedback->optimization Iterative Refinement

Caption: Experimental workflow for the optimization of this compound delivery systems.

Signaling_Pathway cluster_pi3k_akt PI3K/Akt Pathway Inhibition cluster_apoptosis Apoptosis Induction YadanziosideL This compound PI3K PI3K YadanziosideL->PI3K Bax Bax YadanziosideL->Bax Bcl2 Bcl-2 YadanziosideL->Bcl2 Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB NFkB->Bcl2 Mito Mitochondrial Depolarization Bax->Mito Bcl2->Mito Casp9 Caspase-9 Mito->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Validation & Comparative

A Comparative Analysis of Anticancer Activity: Yadanzioside L and Other Prominent Quassinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer activities of various quassinoids, natural compounds isolated from plants of the Simaroubaceae family. While the focus is on comparing the available data for prominent quassinoids like Brusatol (B1667952), Bruceine D, and Yadanziolide A, we also address the current state of research on less-characterized compounds such as Yadanzioside L. This document is intended to serve as a resource for researchers and professionals in the field of oncology and drug discovery, offering a consolidated view of experimental data and mechanistic insights.

Overview of Quassinoids' Anticancer Potential

Quassinoids have garnered significant attention for their potent cytotoxic and antitumor properties.[1] These bitter principles, extracted from plants like Brucea javanica, have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimalarial, and notably, anticancer effects.[2] Their complex tetracyclic triterpene structures are responsible for their diverse pharmacological actions.[1] Extensive research has focused on several key quassinoids, revealing their ability to induce apoptosis, inhibit cell proliferation, and modulate critical signaling pathways in various cancer cell lines.[3][4]

Comparative Cytotoxicity of Quassinoids

The in vitro cytotoxic activity of quassinoids is a key indicator of their anticancer potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the reported IC50 values for several prominent quassinoids across a range of human cancer cell lines.

QuassinoidCancer Cell LineIC50 (µM)Reference
Brusatol SW480 (Colon)0.1 - 28.5
Hep3B (Hepatocellular)0.69
Huh7 (Hepatocellular)0.34
LM3 (Hepatocellular)12.49
Bel-7404 (Hepatocellular)0.018
Bruceine B SMMC7721 (Hepatocellular)0.15
HepG2 (Hepatocellular)0.81 - 3.3
Bruceine D SW480 (Colon)0.1 - 28.5
Yadanziolide A SW480 (Colon)0.1 - 28.5
HepG2 (Hepatocellular)≥ 0.1 (significant inhibition)
LM-3 (Hepatocellular)≥ 0.1 (significant inhibition)
This compound Not ReportedNot Reported
Javanicosides B, I, J, K, L P-388 (Murine Leukemia)0.68 - 0.77
Bruceoside C P-388 (Murine Leukemia)< 0.1 µg/ml (ED50)
Bruceanol D P-388 (Murine Leukemia)0.16 - 7.49 (ED50)

Mechanisms of Anticancer Action: A Comparative Insight

The anticancer efficacy of quassinoids stems from their ability to interfere with multiple cellular processes essential for tumor growth and survival. The primary mechanisms include the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways that regulate cell proliferation, survival, and metastasis.

Induction of Apoptosis

A common mechanism of action for many quassinoids is the induction of apoptosis in cancer cells. This is a highly regulated process characterized by distinct morphological and biochemical changes, ultimately leading to cell death without inducing an inflammatory response.

Experimental Workflow for Apoptosis Detection

cluster_treatment Cell Treatment cluster_staining Staining cluster_analysis Analysis cluster_results Results Interpretation CancerCells Cancer Cell Lines Treatment Treat with Quassinoid (e.g., Yadanziolide A) CancerCells->Treatment Incubation Incubate for 24h Treatment->Incubation Staining Stain with Annexin V-FITC and Propidium Iodide (PI) Incubation->Staining FlowCytometry Flow Cytometry Analysis Staining->FlowCytometry Viable Viable Cells (Annexin V-, PI-) FlowCytometry->Viable EarlyApoptosis Early Apoptotic Cells (Annexin V+, PI-) FlowCytometry->EarlyApoptosis LateApoptosis Late Apoptotic/Necrotic Cells (Annexin V+, PI+) FlowCytometry->LateApoptosis

Caption: Workflow for assessing apoptosis via Annexin V/PI staining and flow cytometry.

Yadanziolide A, for instance, has been shown to induce apoptosis in hepatocellular carcinoma cells, as evidenced by an increase in the population of apoptotic cells and the formation of apoptosomes. The induction of apoptosis is often mediated through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.

Intrinsic Apoptosis Pathway

Quassinoids Quassinoids (e.g., Yadanziolide A) Bcl2 Bcl-2 (Anti-apoptotic) decreased Quassinoids->Bcl2 Bax Bax (Pro-apoptotic) increased Quassinoids->Bax Mitochondrion Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Bcl2->Mitochondrion Bax->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway activated by quassinoids.

Extrinsic Apoptosis Pathway

Quassinoids Quassinoids DeathReceptor Death Receptors (e.g., FAS) Quassinoids->DeathReceptor FADD FADD DeathReceptor->FADD Caspase8 Caspase-8 (Initiator) FADD->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Extrinsic apoptosis pathway potentially modulated by quassinoids.

Modulation of Signaling Pathways

Quassinoids exert their anticancer effects by targeting key signaling pathways that are often dysregulated in cancer.

Yadanziolide A and the JAK/STAT Pathway: Yadanziolide A has been demonstrated to inhibit the JAK/STAT signaling pathway in hepatocellular carcinoma cells. Specifically, it inhibits the phosphorylation of STAT3 and JAK2, which are critical for tumor cell growth and survival. This inhibition leads to the activation of apoptotic pathways.

YadanziolideA Yadanziolide A JAK2 JAK2 YadanziolideA->JAK2 inhibits phosphorylation STAT3 STAT3 YadanziolideA->STAT3 inhibits phosphorylation TNFa TNF-α TNFa->JAK2 JAK2->STAT3 Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival STAT3->Survival Apoptosis Apoptosis STAT3->Apoptosis

Caption: Yadanziolide A inhibits the JAK/STAT signaling pathway.

Brusatol and Multiple Signaling Pathways: Brusatol is known to modulate several oncogenic signaling pathways. It is a known inhibitor of the Nrf2 pathway, which is involved in cellular defense against oxidative stress and is often exploited by cancer cells for survival. By inhibiting Nrf2, brusatol can increase the sensitivity of cancer cells to chemotherapy and radiotherapy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of quassinoids on cancer cell lines and calculate the IC50 value.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the quassinoid compound for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with a quassinoid.

Procedure:

  • Cell Treatment: Cells are treated with the quassinoid at the desired concentrations for a specific time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS (phosphate-buffered saline), and resuspended in binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15-20 minutes. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. The fluorescence signals from FITC and PI are used to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Western Blot Analysis

Objective: To detect the expression levels of specific proteins involved in signaling pathways and apoptosis.

Procedure:

  • Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponds to the protein expression level.

Conclusion

The available evidence strongly supports the potent anticancer activity of several quassinoids, particularly Brusatol, Bruceine D, and Yadanziolide A. These compounds exhibit significant cytotoxicity against a range of cancer cell lines and act through well-defined mechanisms, including the induction of apoptosis and the modulation of critical oncogenic signaling pathways. While this compound is a known constituent of Brucea javanica, a comprehensive understanding of its specific anticancer properties awaits further dedicated research. The data and protocols presented in this guide offer a valuable comparative resource for researchers aiming to further explore the therapeutic potential of this promising class of natural products in the fight against cancer.

References

A Comparative Analysis of Yadanzioside L and Brusatol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental data and mechanisms of two prominent quassinoids, Yadanzioside L and Brusatol (B1667952), reveals distinct pharmacological profiles. While Brusatol has been extensively characterized as a potent inhibitor of protein synthesis with significant anti-cancer activity, data on the biological effects of this compound in mammalian systems remains scarce, limiting a direct comparative analysis.

This guide provides a comprehensive overview of the available experimental data for both compounds, detailed experimental protocols for key assays, and a visualization of the known signaling pathways affected by Brusatol.

Executive Summary

Brusatol, a quassinoid derived from the plant Brucea javanica, has demonstrated robust anti-cancer properties across a wide range of cancer cell lines. Its primary mechanism of action is the inhibition of protein synthesis, which leads to the downregulation of short-lived proteins crucial for cancer cell survival, including Nrf2 and c-Myc. This activity makes it a potent sensitizer (B1316253) to chemotherapy and radiotherapy.

In contrast, this compound, another quassinoid from Brucea javanica, is significantly less studied. While it has shown strong antiviral activity against the Tobacco Mosaic Virus, its effects on mammalian cells, particularly in the context of cancer or inflammation, are not well documented in publicly available literature. This significant data gap currently prevents a thorough comparative analysis of its performance against Brusatol.

Data Presentation: A Comparative Overview

Due to the limited data on this compound, a direct quantitative comparison with Brusatol is not feasible. The following tables summarize the available data for both compounds.

Table 1: Physicochemical Properties

PropertyThis compoundBrusatol
Molecular Formula C₃₄H₄₆O₁₇C₂₆H₃₂O₁₁
Molecular Weight 726.7 g/mol 520.5 g/mol
Source Brucea javanicaBrucea javanica
CAS Number 99132-97-514907-98-3

Table 2: Reported Biological Activity and IC₅₀ Values

CompoundAssayCell Line/TargetIC₅₀ ValueReference
This compound Anti-Tobacco Mosaic Virus (TMV) ActivityTobacco Mosaic Virus4.86 µM[1]
Brusatol Cytotoxicity (MTT Assay)HCT-116 (Colon Cancer)0.067 µM[2]
Cytotoxicity (MTT Assay)MCF-7 (Breast Cancer)0.083 µM[2]
Cytotoxicity (MTT Assay)MDA-MB-231 (Breast Cancer)0.081 µM[2]
Cytotoxicity (MTT Assay)PANC-1 (Pancreatic Cancer)0.36 µM[3]
Cytotoxicity (MTT Assay)SW1990 (Pancreatic Cancer)0.10 µM[3]
Cytotoxicity (MTT Assay)CT-26 (Colorectal Cancer)0.27 µg/mL[2]
Inhibition of NO ProductionLPS-activated Macrophages-[4]
Inhibition of Protein SynthesisA549 (Lung Cancer)Dose-dependent reduction of short-lived proteins[5]
Nrf2 InhibitionHepa-1c1c7 (Hepatoma)Concentration-dependent depletion of Nrf2[6]
STAT3 InhibitionHead and Neck Squamous Cell CarcinomaAbrogation of STAT3 activation[7][8]

Mechanism of Action

Brusatol: A Potent Inhibitor of Protein Synthesis and Key Signaling Pathways

Brusatol's primary mechanism of action is the inhibition of global protein synthesis .[5] This leads to a rapid depletion of proteins with short half-lives, which are often critical for cancer cell proliferation and survival.

One of the most significant downstream effects of Brusatol's protein synthesis inhibition is the downregulation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway .[6][9] Nrf2 is a transcription factor that plays a crucial role in the cellular antioxidant response and is often overactivated in cancer cells, contributing to chemoresistance. By inhibiting Nrf2, Brusatol sensitizes cancer cells to the effects of chemotherapeutic agents.[10]

Furthermore, Brusatol has been shown to inhibit the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway .[7][8] Constitutive activation of STAT3 is common in many cancers and promotes cell proliferation, survival, and metastasis. Brusatol's ability to block STAT3 activation provides another avenue for its anti-cancer effects.[11][12]

This compound: An Undetermined Mechanism in Mammalian Cells

Currently, there is no published data detailing the mechanism of action of this compound in mammalian cells. Its potent antiviral activity against the Tobacco Mosaic Virus suggests it has biological activity, but whether this translates to effects on protein synthesis or specific signaling pathways in cancer or inflammatory models is unknown.

Mandatory Visualization

Signaling Pathways Modulated by Brusatol

Brusatol_Signaling_Pathways Brusatol Brusatol Protein_Synthesis Protein_Synthesis Brusatol->Protein_Synthesis Inhibits STAT3 STAT3 Brusatol->STAT3 Inhibits activation of Nrf2 Nrf2 Protein_Synthesis->Nrf2 Reduces levels of Decreased_Antioxidant_Response Decreased_Antioxidant_Response Nrf2->Decreased_Antioxidant_Response Increased_Chemosensitivity Increased_Chemosensitivity Nrf2->Increased_Chemosensitivity Apoptosis Apoptosis STAT3->Apoptosis Decreased_Proliferation Decreased_Proliferation STAT3->Decreased_Proliferation

Experimental Workflow: Cell Viability (MTT) Assay

MTT_Assay_Workflow A A B B A->B C C B->C D D C->D E E D->E F F E->F

Experimental Workflow: Western Blot for Protein Expression

Western_Blot_Workflow A A B B A->B C C B->C D D C->D E E D->E F F E->F G G F->G

Experimental Protocols

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effects of a compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound (e.g., this compound or Brusatol). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for Nrf2 and STAT3 Expression

Objective: To determine the effect of a compound on the protein expression levels of Nrf2 and the phosphorylation status of STAT3.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 6-well plates

  • Test compound (this compound or Brusatol)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Nrf2, anti-p-STAT3, anti-STAT3, anti-β-actin or -GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations and for different time points.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-Nrf2, anti-p-STAT3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL detection reagent. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protein Synthesis Assay (SUnSET)

Objective: To measure global protein synthesis rates in cells treated with a test compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 6-well plates

  • Test compound (this compound or Brusatol)

  • Puromycin (B1679871)

  • Lysis buffer

  • Western blot materials (as described above)

  • Anti-puromycin antibody

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound for the desired duration.

  • Puromycin Pulse: Add puromycin to the culture medium at a final concentration of 1-10 µg/mL and incubate for a short period (e.g., 10-30 minutes) at 37°C.

  • Cell Lysis: Immediately after the puromycin pulse, wash the cells with ice-cold PBS and lyse them.

  • Western Blot: Perform Western blot analysis as described above, using an anti-puromycin antibody to detect the puromycin-incorporated nascent polypeptide chains.

  • Analysis: The intensity of the puromycin signal is proportional to the rate of global protein synthesis. A decrease in signal intensity in treated cells compared to control cells indicates inhibition of protein synthesis.

Conclusion and Future Directions

Brusatol has emerged as a promising anti-cancer agent with a well-defined mechanism of action centered on the inhibition of protein synthesis and the subsequent disruption of key oncogenic signaling pathways. Its ability to sensitize cancer cells to conventional therapies warrants further investigation in preclinical and clinical settings.

The significant lack of data for this compound in the context of cancer and inflammation highlights a critical knowledge gap. Future research should focus on evaluating the cytotoxic and anti-inflammatory properties of this compound in a panel of mammalian cell lines. Mechanistic studies are also urgently needed to determine if it shares Brusatol's protein synthesis inhibitory activity or if it possesses a distinct pharmacological profile. A direct, data-driven comparative analysis will only be possible once these fundamental studies are conducted.

References

Unveiling the Anticancer Potential of Yadanzioside L: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the anticancer effects of Yadanzioside L across various cancer cell lines remains an area ripe for investigation. Current scientific literature extensively documents the potent anticancer properties of extracts from Brucea javanica (L.) Merr., the plant from which this compound is isolated. However, specific data detailing the cytotoxic, apoptotic, and cell cycle inhibitory effects of isolated this compound are not yet available.

Brucea javanica is a well-established traditional medicine, particularly in China, where its oil emulsion is used in clinical settings to treat various cancers. The plant is rich in a class of compounds known as quassinoid glycosides, which are believed to be the primary drivers of its therapeutic effects. While this compound is identified as one of these constituents, research has predominantly focused on the crude extracts or other more abundant quassinoids like Yadanziolide A and Bruceine D.

For instance, studies on Yadanziolide A have demonstrated significant dose-dependent cytotoxic effects in liver cancer cell lines such as HepG2, Huh-7, and LM-3, with IC50 values of 300 nM, 362 nM, and 171 nM, respectively.[1] This compound has been shown to induce apoptosis and inhibit the JAK/STAT signaling pathway.[1] Similarly, other compounds from Brucea javanica, such as Bruceoside A and Yadanzioside P, have been noted for their anti-cancer and antileukemic activities, respectively.[2]

The absence of specific studies on this compound prevents a direct comparison of its efficacy across different cancer cell lines. To build a comprehensive understanding of its potential, future research should focus on isolating this compound and evaluating its anticancer activities through a series of standardized in vitro assays.

Future Research Directions: A Proposed Experimental Workflow

To validate the anticancer effects of this compound, a systematic approach is necessary. The following experimental workflow is proposed for future investigations:

experimental_workflow cluster_preparation Compound Preparation & Cell Culture cluster_assays In Vitro Anticancer Assays cluster_analysis Data Analysis & Interpretation Isolation Isolation & Purification of this compound Cell_Lines Selection of diverse cancer cell lines MTT_Assay MTT Assay (Cell Viability/IC50) Isolation->MTT_Assay Treat cells Cell_Lines->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Based on IC50 Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle_Assay Based on IC50 Data_Comparison Comparative Analysis of IC50 values MTT_Assay->Data_Comparison Mechanism_Elucidation Elucidation of Apoptotic & Cell Cycle Effects Apoptosis_Assay->Mechanism_Elucidation Cell_Cycle_Assay->Mechanism_Elucidation

Caption: Proposed experimental workflow for validating the anticancer effects of this compound.

Detailed Methodologies for Future Studies

To ensure robust and comparable data, the following detailed experimental protocols are recommended:

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

  • Protocol:

    • Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the supernatant and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability and determine the IC50 values using a dose-response curve.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Objective: To quantify the induction of apoptosis by this compound.

  • Protocol:

    • Treat cancer cells with this compound at its predetermined IC50 concentration for 24 and 48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

3. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

  • Objective: To investigate the effect of this compound on cell cycle progression.

  • Protocol:

    • Treat cancer cells with this compound at its IC50 concentration for 24 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Signaling Pathways to Investigate

Based on the known mechanisms of other quassinoids from Brucea javanica, it is plausible that this compound may exert its anticancer effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

signaling_pathway cluster_pathways Potential Target Signaling Pathways cluster_effects Cellular Effects Yadanzioside_L Yadanzioside_L PI3K_Akt PI3K/Akt Pathway Yadanzioside_L->PI3K_Akt MAPK MAPK Pathway Yadanzioside_L->MAPK NF_kB NF-κB Pathway Yadanzioside_L->NF_kB JAK_STAT JAK/STAT Pathway Yadanzioside_L->JAK_STAT Apoptosis Induction of Apoptosis PI3K_Akt->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest PI3K_Akt->Cell_Cycle_Arrest MAPK->Cell_Cycle_Arrest Proliferation_Inhibition Inhibition of Proliferation MAPK->Proliferation_Inhibition NF_kB->Proliferation_Inhibition JAK_STAT->Apoptosis

Caption: Potential signaling pathways modulated by this compound in cancer cells.

By undertaking these focused investigations, the scientific community can elucidate the specific anticancer properties of this compound, paving the way for its potential development as a novel therapeutic agent. The data generated will be crucial for constructing a comprehensive comparison guide to inform researchers, scientists, and drug development professionals.

References

Yadanzioside L: A Comparative Analysis of Efficacy Against Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, natural compounds are a significant source of novel therapeutic agents. Yadanzioside L, a quassinoid glycoside isolated from the plant Brucea javanica, has garnered interest for its potential anticancer properties. This guide provides a comparative overview of the efficacy of compounds from Brucea javanica against established standard-of-care chemotherapy drugs, supported by available experimental data.

Comparative Cytotoxicity: Brucea javanica Quassinoids vs. Standard Chemotherapy

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In cancer research, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The following tables summarize the IC50 values of Brusatol against two common cancer cell lines, lung carcinoma (A549) and hepatocellular carcinoma (HepG2), in comparison to standard chemotherapy agents: cisplatin, doxorubicin, and paclitaxel.

Compound Cell Line IC50 (µM) Reference
BrusatolA549 (Lung Carcinoma)< 0.06[1]
CisplatinA549 (Lung Carcinoma)4.97 - 19.0[2][3]
DoxorubicinA549 (Lung Carcinoma)Not Widely Reported
PaclitaxelA549 (Lung Carcinoma)~0.005 - 0.01

Table 1: Comparative in vitro cytotoxicity against A549 Lung Carcinoma Cells.

Compound Cell Line IC50 (µM) Reference
BrusatolHepG2 (Hepatocellular Carcinoma)~0.34[1]
CisplatinHepG2 (Hepatocellular Carcinoma)4.323 - 15.9[1]
DoxorubicinHepG2 (Hepatocellular Carcinoma)1.1 - 1.679
5-FluorouracilHepG2 (Hepatocellular Carcinoma)43.16

Table 2: Comparative in vitro cytotoxicity against HepG2 Hepatocellular Carcinoma Cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the presented cytotoxicity data.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., A549 or HepG2) are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Drug Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, Brusatol, or standard chemotherapy drugs) and incubated for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (usually 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and live cells.

  • Cell Treatment: Cells are treated with the compound of interest at a predetermined concentration (e.g., its IC50 value) for a specified duration.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Mechanism of Action: Signaling Pathways

The anticancer effects of quassinoids from Brucea javanica are believed to be mediated through the modulation of several key signaling pathways that regulate cell proliferation, survival, and apoptosis. While the specific pathways affected by this compound are still under investigation, studies on related compounds provide valuable insights. For instance, Yadanziolide A, another quassinoid from the same plant, has been shown to induce apoptosis in hepatocellular carcinoma by targeting the JAK-STAT pathway. Furthermore, research on Yadanzi oil, which contains this compound, suggests an involvement of the p53/MAPK1 signaling pathway in its anticancer effects on lung cancer.

Below are diagrams representing these potential signaling pathways.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK1) MEK->ERK p53_active p53 (active) ERK->p53_active Inhibits Proliferation_Genes Proliferation Genes ERK->Proliferation_Genes Promotes p53_inactive p53 (inactive) p53_inactive->p53_active Activated by DNA damage, etc. Apoptosis_Genes Apoptosis Genes p53_active->Apoptosis_Genes Promotes Yadanzi_Oil Yadanzi Oil (containing this compound) Yadanzi_Oil->ERK Potential Inhibition Yadanzi_Oil->p53_active Potential Activation

Caption: Potential involvement of the p53/MAPK1 pathway in the anticancer effect of Yadanzi oil.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylates STAT_active STAT (active dimer) STAT_inactive->STAT_active Target_Genes Target Genes (Anti-apoptotic, Pro-proliferative) STAT_active->Target_Genes Promotes Transcription Yadanziolide_A Yadanziolide A Yadanziolide_A->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by Yadanziolide A in hepatocellular carcinoma.

Conclusion

While direct comparative efficacy data for this compound against standard chemotherapies is currently lacking, the available information on related quassinoids from Brucea javanica, such as Brusatol, suggests a potent cytotoxic effect against various cancer cell lines. The IC50 values for Brusatol in lung and liver cancer cell lines appear to be significantly lower than those of some standard chemotherapy drugs, indicating a potentially higher in vitro potency. The proposed mechanisms of action, involving the modulation of key cancer-related signaling pathways like p53/MAPK1 and JAK-STAT, further underscore the therapeutic potential of this class of compounds.

Further research, including head-to-head in vitro and in vivo studies, is imperative to definitively establish the efficacy and therapeutic index of this compound in comparison to current standard-of-care treatments. Such studies will be crucial in determining its potential role in future cancer therapy regimens.

References

In Vivo Validation of the Anti-Inflammatory Properties of Brucea javanica Fruit Extract: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the in vivo anti-inflammatory efficacy of Brucea javanica fruit extract against established non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides supporting experimental data, detailed protocols, and insights into the underlying molecular mechanisms for researchers, scientists, and drug development professionals.

Due to the limited availability of specific in vivo anti-inflammatory research on Yadanzioside L, this guide focuses on the well-documented anti-inflammatory properties of the ethanolic extract of Brucea javanica fruit, the natural source of this compound. The data presented herein provides a valuable reference for the potential therapeutic applications of compounds derived from this plant.

Comparative Efficacy in Carrageenan-Induced Paw Edema

The anti-inflammatory effects of Brucea javanica fruit extract were evaluated in a carrageenan-induced paw edema model in rats, a standard and widely used assay for acute inflammation. The extract demonstrated a dose-dependent reduction in paw swelling, with the highest efficacy observed at a dose of 50 mg/kg. Its performance was compared with Celecoxib, a selective COX-2 inhibitor, and Diclofenac, a non-selective COX inhibitor.

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%)COX-2 Inhibition (%)
Control -00
Brucea javanica Fruit Extract 5050.91[1][2]16.40[1]
10036.96[2]7.90[2]
2008.373.80
Celecoxib Not Specified58.5220.50
Diclofenac 5~40-50 (at 2-4 hours)Not Applicable
20~60-70 (at 2-4 hours)Not Applicable

Note: Data for Diclofenac is sourced from separate studies and is presented for comparative purposes. Experimental conditions may vary.

Experimental Protocols

A detailed methodology is crucial for the replication and validation of experimental findings. The following is a comprehensive protocol for the carrageenan-induced rat paw edema assay.

Carrageenan-Induced Rat Paw Edema Assay

Objective: To assess the in vivo acute anti-inflammatory activity of a test compound.

Animals: Male Wistar albino rats (180-250 g) are used. The animals are acclimatized for at least one week before the experiment with free access to food and water.

Procedure:

  • Animal Grouping: The rats are randomly divided into several groups (n=6-10 per group), including a control group, a standard drug group (e.g., Celecoxib or Diclofenac), and test groups receiving different doses of the Brucea javanica fruit extract.

  • Test Substance Administration: The test extract or standard drug is administered orally (p.o.) or intraperitoneally (i.p.) to the respective groups. The control group receives the vehicle (e.g., saline or 0.5% sodium carboxymethylcellulose).

  • Induction of Inflammation: One hour after the administration of the test substance, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.

  • Measurement of Paw Edema: The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours) using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of inhibition of paw edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:

    • Vc = Average paw volume of the control group

    • Vt = Average paw volume of the treated group

COX-2 Inhibition Assay

Following the in vivo experiment, the levels of COX-2 in the inflamed paw tissue can be quantified using an ELISA kit according to the manufacturer's instructions to determine the extent of COX-2 inhibition by the test substance.

Mechanism of Action: Modulation of Inflammatory Pathways

Brucea javanica and its constituents exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary mechanism identified is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Brucea javanica fruit extract has been shown to suppress the activation of the IKK complex, which is responsible for the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. By preventing IκB degradation, the extract inhibits the translocation of the active NF-κB dimer (p50/p65) into the nucleus. This, in turn, downregulates the transcription of various pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme COX-2. The inhibition of COX-2 leads to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Experimental Workflow

The following diagram outlines the typical workflow for an in vivo study evaluating the anti-inflammatory properties of a test compound.

References

Cross-Validation of Yadanzioside L's Bioactivity: A Comparative Analysis of Related Quassinoids from Brucea javanica

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a notable scarcity of independent studies specifically focused on the bioactivity of Yadanzioside L. However, extensive research has been conducted on other quassinoid compounds isolated from the same plant source, Brucea javanica. These structurally related compounds offer valuable insights into the potential therapeutic effects of this compound. This guide provides a comparative analysis of the anti-inflammatory and anticancer activities of these related quassinoids, supported by experimental data and detailed methodologies.

Anti-Inflammatory Activity of Brucea javanica Quassinoids

A key indicator of anti-inflammatory potential is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages. The following table summarizes the inhibitory concentration (IC50) values for NO release for several quassinoids isolated from Brucea javanica.

CompoundIC50 (µM) for NO Inhibition
Bruceine D0.11
Bruceine A0.23
Bruceine B0.31
Bruceoside A0.45
Bruceine E0.89
Yadanziolide A1.23
Brusatol2.56
Bruceine C45.56

Data sourced from a study on quassinoids from Brucea javanica and their effects on lipopolysaccharide-induced acute lung injury[1].

Anticancer Activity of Brucea javanica Quassinoids

Quassinoids from Brucea javanica have demonstrated significant cytotoxic effects against various cancer cell lines. The table below presents the IC50 values for several of these compounds against different human cancer cell lines.

CompoundCell LineIC50 (µmol/L)
BrusatolMDA-MB-231 (Breast Cancer)0.081
BruceantinolMDA-MB-231 (Breast Cancer)0.125
Bruceine AMDA-MB-231 (Breast Cancer)0.238
Bruceine DP-388 (Murine Leukemia)< 0.1
Yadanziolide AP-388 (Murine Leukemia)0.1 - 1.0
Yadanzioside GMCF-7 (Breast Cancer)0.1 - 1.0
Javanicoside BP-388 (Murine Leukemia)0.68
Javanicoside IP-388 (Murine Leukemia)0.72
Javanicoside JP-388 (Murine Leukemia)0.77
Javanicoside KP-388 (Murine Leukemia)0.75
Javanicoside LP-388 (Murine Leukemia)0.71

Data compiled from reviews on the major constituents and anticancer properties of Brucea javanica.[2][3]

Experimental Protocols

Nitric Oxide (NO) Release Inhibition Assay in LPS-Activated MH-S Macrophages

This assay is crucial for determining the anti-inflammatory activity of the tested compounds.

  • Cell Culture: Murine alveolar macrophage (MH-S) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Bruceine D, Bruceoside A) for 1 hour.

  • LPS Stimulation: Following compound treatment, the cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: The plates are incubated for an additional 24 hours.

  • Nitrite (B80452) Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • IC50 Calculation: The concentration of the compound that inhibits NO production by 50% (IC50) is calculated from the dose-response curve.[1]

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of quassinoids from Brucea javanica, such as Bruceoside B, have been shown to be mediated through the inhibition of the PI3K/Akt/NF-κB signaling pathway.[1]

PI3K_Akt_NFkB_Pathway cluster_inhibition Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K activates Akt Akt PI3K->Akt activates IκBα IκBα Akt->IκBα phosphorylates (leading to degradation) NFκB NF-κB Nucleus Nucleus NFκB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes activates transcription of Yadanzioside_L This compound (and related quassinoids) Yadanzioside_L->PI3K Yadanzioside_L->Akt

Caption: PI3K/Akt/NF-κB signaling pathway in inflammation and its inhibition by quassinoids.

NO_Inhibition_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Culture Culture MH-S Macrophages Seed Seed in 96-well plate Culture->Seed Add_Compound Add Test Compound (e.g., this compound) Seed->Add_Compound Add_LPS Add LPS (1 µg/mL) Add_Compound->Add_LPS Incubate_24h Incubate 24 hours Add_LPS->Incubate_24h Griess_Assay Griess Assay for Nitrite Concentration Incubate_24h->Griess_Assay Calc_IC50 Calculate IC50 Value Griess_Assay->Calc_IC50

Caption: Experimental workflow for the Nitric Oxide (NO) inhibition assay.

References

A Comparative Analysis of the Cytotoxic Effects of Yadanzioside L and Yadanzioside P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

A direct quantitative comparison of the cytotoxic potency of Yadanzioside L and Yadanzioside P is challenging due to the limited availability of specific IC50 values in published research. However, studies on related compounds from Brucea javanica and network pharmacology analyses suggest that both compounds possess cytotoxic and antileukemic properties.

CompoundCell LineIC50 ValueCitation
This compound Not AvailableNot Available-
Yadanzioside P Not AvailableNot Available-

Note: The absence of specific IC50 values in the literature highlights a significant research gap and underscores the need for direct comparative studies to quantify and compare the cytotoxic potency of these two compounds against various cancer cell lines.

Putative Mechanism of Action: A Shared Pathway?

Network pharmacology studies suggest that both this compound and Yadanzioside P, as active components of Yadanzi oil, may exert their anti-cancer effects in lung cancer through the modulation of the P53/MAPK1 signaling pathway [1]. This pathway is crucial in regulating cell proliferation, apoptosis, and survival.

Key Events in the Proposed Signaling Pathway:

  • Upstream Regulation: It is hypothesized that this compound and P may induce cellular stress, leading to the activation of the tumor suppressor protein p53.

  • p53 Activation: Activated p53 can transcriptionally regulate a host of downstream target genes involved in cell cycle arrest and apoptosis.

  • MAPK1 (ERK2) Involvement: The mitogen-activated protein kinase 1 (MAPK1), also known as ERK2, is a key component of a signaling cascade that often promotes cell proliferation and survival. The network pharmacology study suggests that this compound and P may inhibit the proliferation of cancer cells by affecting the MAPK1 pathway, potentially downstream of p53 activation[1].

  • Induction of Apoptosis: The ultimate cytotoxic effect is likely mediated through the induction of apoptosis (programmed cell death), a common mechanism for many chemotherapeutic agents.

G cluster_0 This compound / Yadanzioside P cluster_1 Cellular Response Yadanzioside_L This compound p53 p53 Activation Yadanzioside_L->p53 Yadanzioside_P Yadanzioside P Yadanzioside_P->p53 MAPK1 MAPK1 (ERK2) Inhibition p53->MAPK1 Modulates Apoptosis Apoptosis MAPK1->Apoptosis Leads to

Caption: Proposed P53/MAPK1 signaling pathway for this compound and P.

Experimental Protocols

To directly compare the cytotoxic effects of this compound and Yadanzioside P, the following experimental protocols are recommended.

Cell Viability Assay (MTT Assay)

This assay is fundamental for determining the concentration-dependent cytotoxic effect of a compound on cancer cells and for calculating the IC50 value.

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer cells, K562 leukemia cells)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound and Yadanzioside P stock solutions (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and Yadanzioside P in the culture medium. Replace the medium in the wells with the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

G start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with this compound/P (serial dilutions) incubate1->treat_cells incubate2 Incubate 24/48/72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso read_absorbance Measure Absorbance (570 nm) add_dmso->read_absorbance analyze_data Calculate % Viability & IC50 Values read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mode of cell death induced by the compounds.

Materials:

  • Cancer cell line of interest

  • This compound and Yadanzioside P

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with IC50 concentrations of this compound and Yadanzioside P (determined from the MTT assay) for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Conclusion and Future Directions

While both this compound and Yadanzioside P show promise as cytotoxic agents, a definitive comparison of their potency and a detailed understanding of their individual mechanisms of action require further investigation. The provided experimental protocols offer a robust framework for researchers to conduct direct comparative studies. Future research should focus on:

  • Determining the IC50 values of this compound and Yadanzioside P across a panel of cancer cell lines to establish their potency and selectivity.

  • Elucidating the specific molecular targets and signaling pathways modulated by each compound to confirm and expand upon the putative P53/MAPK1 pathway.

  • Conducting in vivo studies to evaluate the anti-tumor efficacy and safety of these compounds in animal models.

Such studies will be instrumental in unlocking the full therapeutic potential of these natural products in the development of novel cancer therapies.

References

A Systematic Review of Yadanzioside L's Therapeutic Potential: Focus on Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This comparison guide offers a systematic review of the therapeutic potential of Yadanzioside L, a quassinoid glycoside isolated from Brucea javanica. Primarily targeting researchers, scientists, and drug development professionals, this document objectively compares this compound's performance against other antiviral agents, supported by available experimental data.

Introduction

This compound is a natural compound belonging to the quassinoid family, which are characteristic secondary metabolites of plants in the Simaroubaceae family. The fruit of Brucea javanica (L.) Merr., a traditional Chinese medicine, is a rich source of these compounds, which have demonstrated a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. While many quassinoids from Brucea javanica have been investigated for their potent anti-proliferative effects on various cancer cell lines, recent findings have highlighted the specific and potent antiviral activity of this compound, particularly against the Tobacco Mosaic Virus (TMV). This review focuses on this antiviral potential, providing a comparative analysis with other known anti-TMV agents.

Comparative Antiviral Activity Against Tobacco Mosaic Virus (TMV)

The antiviral efficacy of this compound has been quantitatively assessed against the Tobacco Mosaic Virus (TMV), a well-studied plant virus. For a comprehensive evaluation, its activity is compared with Ningnanmycin, a commercial antiviral agent, and Ribavirin (B1680618), a broad-spectrum antiviral drug also known to inhibit TMV.

CompoundTypeTarget VirusIC50 (µM)Efficacy (%) @ Concentration
This compound Quassinoid GlycosideTobacco Mosaic Virus (TMV)4.86[1]Not Reported
Ningnanmycin Nucleoside AntibioticTobacco Mosaic Virus (TMV)117.3[1]51.2% (Curative) @ 500 µg/mL
Ribavirin Nucleoside AnalogTobacco Mosaic Virus (TMV)Not directly reported in comparative study50.8% (Inactivation) @ 500 µg/mL[2]

Note: The IC50 value for Ribavirin against TMV was not available in the same comparative study as this compound and Ningnanmycin. The provided efficacy data is from a different study and is presented for contextual comparison.

Experimental Protocols

The evaluation of the anti-TMV activity of this compound and the comparative compounds was primarily conducted using the half-leaf local lesion assay. This standard virology technique allows for the quantification of viral infectivity and the inhibitory effect of test compounds.

Half-Leaf Local Lesion Assay for Anti-TMV Activity

1. Virus Inoculum Preparation:

  • Tobacco Mosaic Virus (TMV) is purified from systemically infected Nicotiana tabacum L. leaves.

  • The purified virus is diluted in an inoculation buffer (e.g., 0.01 M phosphate (B84403) buffer, pH 7.0) to a concentration that produces a countable number of local lesions (typically 50-100 lesions per half-leaf) on the assay host plant.

2. Test Compound Preparation:

  • A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as DMSO.

  • Serial dilutions of the stock solution are made with the inoculation buffer to achieve the desired final concentrations for testing.

  • A control solution is prepared with the same concentration of the solvent in the inoculation buffer.

3. Plant Inoculation:

  • The local lesion host plant, typically Nicotiana glutinosa, is used for the assay. The leaves of the plant are lightly dusted with carborundum to facilitate mechanical inoculation.

  • For the inactivation effect , the virus inoculum is mixed with the test compound solution and incubated at room temperature for a defined period (e.g., 30 minutes) before inoculation. The mixture is then gently rubbed onto one half of the leaf. The other half of the same leaf is inoculated with a mixture of the virus and the control solution.

  • For the protective effect , the test compound solution is first rubbed onto one half of the leaf. After a set time (e.g., 1 hour), the entire leaf is inoculated with the virus. The other half of the leaf, treated with the control solution, serves as the control.

  • For the curative effect , the virus is first inoculated onto the entire leaf. After a defined period (e.g., 30 minutes), the test compound solution is applied to one half of the leaf, while the control solution is applied to the other half.

4. Data Analysis:

  • The inoculated plants are maintained in a controlled environment (e.g., greenhouse) for 2-3 days to allow for the development of local lesions.

  • The number of local lesions on each half-leaf is counted.

  • The percent inhibition of viral infectivity is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100 where C is the average number of lesions on the control half-leaves, and T is the average number of lesions on the treated half-leaves.

  • The IC50 value, the concentration of the compound that inhibits 50% of the viral infectivity, is determined from the dose-response curve.

Mechanism of Action and Signaling Pathways

The precise antiviral mechanism of this compound against TMV has not been fully elucidated. However, based on the known mechanisms of related quassinoids and other anti-TMV agents, a putative mechanism can be proposed.

Quassinoids, as a class, are known to be potent inhibitors of protein synthesis in eukaryotic cells. In the context of viral infection, this could translate to the inhibition of viral protein synthesis, which is essential for viral replication and assembly. The proposed mechanism for quassinoids against plant viruses involves the inhibition of the expression of the viral coat protein and subsequent systemic spread of the virus.

For comparison, Ningnanmycin directly interacts with and inhibits the assembly of the TMV coat protein, preventing the formation of new viral particles[3]. Ribavirin, a nucleoside analog, inhibits the replication of TMV by interfering with an early stage of viral RNA synthesis[4].

The following diagram illustrates the potential points of intervention for these antiviral agents in the Tobacco Mosaic Virus replication cycle.

TMV_Replication_Cycle cluster_host_cell Host Plant Cell cluster_inhibitors Antiviral Intervention TMV_entry TMV Entry & Uncoating Viral_RNA Viral RNA TMV_entry->Viral_RNA RNA_Replication RNA Replication Viral_RNA->RNA_Replication Replicase Protein_Synthesis Viral Protein Synthesis (Coat Protein, etc.) Viral_RNA->Protein_Synthesis Host Ribosomes Viral_Assembly Virion Assembly RNA_Replication->Viral_Assembly Protein_Synthesis->Viral_Assembly Cell_to_Cell_Movement Cell-to-Cell Movement Viral_Assembly->Cell_to_Cell_Movement Ribavirin Ribavirin Ribavirin->RNA_Replication Inhibits Yadanzioside_L This compound (putative) Yadanzioside_L->Protein_Synthesis Inhibits Ningnanmycin Ningnanmycin Ningnanmycin->Viral_Assembly Inhibits Coat Protein Assembly

Caption: Putative antiviral mechanisms against Tobacco Mosaic Virus.

The following diagram illustrates a generalized workflow for the screening and evaluation of potential antiviral compounds like this compound.

Antiviral_Screening_Workflow Start Source Material (e.g., Brucea javanica) Extraction Extraction & Isolation of Pure Compounds Start->Extraction Compound_Library Compound Library (e.g., this compound) Extraction->Compound_Library Primary_Screening Primary Antiviral Screening (e.g., Half-Leaf Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Mechanism_Study Mechanism of Action Studies (e.g., Protein Interaction, Gene Expression) Dose_Response->Mechanism_Study Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_Study->Lead_Optimization In_Vivo_Testing In Vivo Efficacy Testing (Whole Plant Studies) Lead_Optimization->In_Vivo_Testing Final_Candidate Final Antiviral Candidate In_Vivo_Testing->Final_Candidate

Caption: Workflow for antiviral drug discovery from natural products.

Conclusion

This compound exhibits potent antiviral activity against the Tobacco Mosaic Virus, with a significantly lower IC50 value compared to the commercial antiviral agent Ningnanmycin. This suggests that this compound holds considerable promise as a lead compound for the development of new plant-based antiviral agents. Further research is warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in more complex in vivo systems. The broader family of quassinoids from Brucea javanica represents a valuable source of bioactive molecules with diverse therapeutic applications, and continued investigation into these compounds is encouraged.

References

Validating the Molecular Targets of Yadanzioside L: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Yadanzioside L, a natural product isolated from Brucea javanica, has garnered interest for its potential anti-tumor properties. While direct experimental validation of its molecular targets is ongoing, compelling evidence from the closely related compound, Yadanziolide A, strongly suggests that this compound exerts its therapeutic effects through the inhibition of the Janus kinase (JAK) - Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical mediator of cancer cell proliferation, survival, and inflammation.

This guide provides a comparative analysis of the putative molecular targets of this compound, benchmarked against established and investigational inhibitors of the JAK/STAT3 pathway. The data presented is based on a preclinical study of Yadanziolide A, which demonstrated its ability to inhibit JAK2 and STAT3 phosphorylation and induce apoptosis in hepatocellular carcinoma cells.

Comparative Analysis of Inhibitor Potency

The following table summarizes the inhibitory concentrations (IC50) of Yadanziolide A and other known JAK/STAT3 inhibitors against their respective targets. This data provides a quantitative comparison of their potency.

CompoundTarget(s)IC50 (Cell-based assays)Cell Line(s)Reference
Yadanziolide A (Putative) JAK2/STAT3171 nM - 362 nMHepG2, Huh-7, LM-3[1]
Ruxolitinib (B1666119) JAK1/JAK2~182 nM (JAK2-V617F)Ba/F3[2][3]
Fedratinib JAK2~300 nMHEL, Ba/F3 (JAK2V617F)[4][5]
Pacritinib JAK2/FLT323 nM (JAK2), 22 nM (FLT3)(Enzymatic Assay)[6]
Napabucasin STAT3~0.14 - 1.25 µMVarious cancer stem cells[7]
AZD9150 STAT3 (antisense)Low nM rangeVarious cancer cell lines[8]

Signaling Pathway and Experimental Validation Workflow

The following diagrams illustrate the putative signaling pathway of this compound and a typical experimental workflow for validating its molecular targets.

Yadanzioside_L_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activation pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 pSTAT3_n p-STAT3 pSTAT3->pSTAT3_n Translocation Yadanzioside_L This compound Yadanzioside_L->JAK2 Inhibition Apoptosis Apoptosis Yadanzioside_L->Apoptosis Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) pSTAT3_n->Gene_Expression Proliferation_Survival Cell Proliferation & Survival Gene_Expression->Proliferation_Survival Gene_Expression->Apoptosis Inhibition of Experimental_Workflow cluster_proteins Protein Analysis Cell_Culture Cancer Cell Lines (e.g., Hepatocellular Carcinoma) Treatment Treat with this compound (Dose-response and Time-course) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT Assay) Treatment->Cell_Viability Western_Blot Western Blot Analysis Treatment->Western_Blot Apoptosis_Assay Apoptosis Assay (Caspase-3 Activity) Treatment->Apoptosis_Assay pSTAT3 p-STAT3 (Tyr705) Western_Blot->pSTAT3 STAT3 Total STAT3 Western_Blot->STAT3 pJAK2 p-JAK2 Western_Blot->pJAK2 JAK2 Total JAK2 Western_Blot->JAK2 Caspase3 Cleaved Caspase-3 Apoptosis_Assay->Caspase3 Kinase_Assay In vitro Kinase Assay (JAK2 activity) Yadanzioside_L This compound Yadanzioside_L->Kinase_Assay

References

Safety Operating Guide

Navigating the Safe Disposal of Yadanzioside L: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Yadanzioside L, a naturally occurring triterpenoid (B12794562) saponin. While specific institutional and local regulations must always be followed, this document outlines the core principles and practices for managing this compound as laboratory chemical waste.

I. Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. While specific toxicity data may be limited, it is prudent to treat it as a potentially hazardous chemical.

Handling Precautions:

  • Avoid inhalation, and contact with skin and eyes.[1][2]

  • Prevent the formation of dust and aerosols.[1][2]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Storage of this compound Waste:

  • Store in a cool, well-ventilated area in a tightly sealed and properly labeled container.

  • Keep segregated from incompatible materials.

II. Step-by-Step Disposal Protocol for this compound

The disposal of this compound, like most laboratory chemicals, is regulated and should not be discarded in regular trash or poured down the drain. The following protocol outlines the general procedure for its disposal as hazardous chemical waste.

Step 1: Waste Identification and Classification

  • This compound waste should be classified as "hazardous chemical waste" unless explicitly determined to be non-hazardous by your institution's Environmental Health and Safety (EHS) office.

  • This includes the pure compound, solutions containing this compound, and any materials contaminated with it (e.g., pipette tips, contaminated labware).

Step 2: Containerization

  • Use a suitable, leak-proof, and chemically compatible waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.

  • Ensure the container is in good condition with a secure, tight-fitting lid.

  • Do not overfill the container.

Step 3: Labeling

  • Properly label the waste container immediately upon the first addition of waste.

  • The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.

    • For mixtures, list all chemical components and their approximate percentages.

    • The date of waste generation.

    • The name and contact information of the principal investigator or responsible person.

    • The specific location of waste generation (e.g., building and room number).

Step 4: Storage Pending Disposal

  • Store the labeled hazardous waste container in a designated satellite accumulation area near the point of generation.

  • Ensure proper segregation from incompatible wastes.

  • Keep the container closed at all times except when adding waste.

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Complete any required waste disposal forms or manifests as per your institution's procedures.

  • Do not transport hazardous waste yourself unless specifically trained and authorized to do so.

Disposal of Contaminated Labware and Empty Containers:

  • Contaminated Labware: Glassware or plasticware grossly contaminated with this compound should be disposed of as hazardous waste. For lightly contaminated items, consult your EHS office for decontamination procedures.

  • Empty Containers: An empty container that held this compound may need to be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After proper decontamination, the container may be disposed of as regular trash, with the label completely removed or defaced.

III. Quantitative Data Summary

ParameterGuidelineCitation
Satellite Accumulation Limit Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste.
Sink Disposal (General) Generally prohibited for hazardous chemicals. Requires written permission from EHS for specific, approved substances.
Trash Disposal (General) Prohibited for hazardous chemicals. Only for non-hazardous materials in tightly sealed containers.

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

YadanziosideL_Disposal_Workflow start Start: This compound Waste Generated classify Classify as Hazardous Chemical Waste start->classify containerize Select & Fill Compatible Container classify->containerize label Label Container with: - 'Hazardous Waste' - Full Chemical Name - Date & PI Info containerize->label storage Store in Designated Satellite Accumulation Area label->storage contact_ehs Contact EHS for Pickup storage->contact_ehs pickup EHS Collects Waste for Final Disposal contact_ehs->pickup end End: Proper Disposal Complete pickup->end

This compound Disposal Workflow

Disclaimer: This document provides general guidance. Always consult the complete Safety Data Sheet (SDS) for this compound and adhere to the specific protocols and regulations established by your institution's Environmental Health and Safety (EHS) department and local authorities.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Yadanzioside L

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Personal Protective Equipment (PPE)

When handling Yadanzioside L, which is typically a solid powder, a comprehensive approach to personal protection is crucial to minimize exposure. The following personal protective equipment is mandatory.

Core Protective Measures:

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times to prevent eye contact.

  • Hand Protection: Use chemically resistant gloves, such as butyl or fluorinated rubber, and change them immediately if contaminated.

  • Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling the powder outside of a fume hood, to prevent inhalation.

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.

Operational and Handling Plan

Proper handling procedures are critical to maintaining a safe laboratory environment and ensuring the integrity of your research.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[1][2]

  • Personal Protective Equipment (PPE): Don the required PPE as outlined above.

  • Weighing and Aliquoting: When weighing the solid form of this compound, do so within a fume hood to avoid generating and inhaling dust.[1] Prepare stock solutions by dissolving the compound in a suitable solvent such as DMSO, Pyridine, Methanol, or Ethanol.[3]

  • Spill Management: In case of a spill, avoid generating dust.[1] Absorb solutions with an inert material and decontaminate the area with alcohol.[2]

  • Post-Handling: Thoroughly wash hands and any exposed skin after handling.[1][4] Decontaminate all work surfaces and equipment.

Storage and Disposal Plan

The stability and safe disposal of this compound are key logistical considerations.

Storage Recommendations:

ConditionTemperatureDurationNotes
Short-term 0 - 4 °CDays to WeeksDry, dark conditions.[5]
Long-term -20 °CMonths to YearsDry, dark conditions.[5]
Stock Solution -20 °C1 MonthSealed, away from moisture and light.[6]
Stock Solution -80 °C6 MonthsSealed, away from moisture and light.[6]

Disposal Protocol:

Dispose of this compound and any contaminated materials in accordance with all applicable country, federal, state, and local regulations.[2] It should be treated as a hazardous waste and disposed of at an approved waste disposal plant.[1]

Experimental Workflow for Safe Handling

To provide a clear, step-by-step visual guide, the following workflow diagram outlines the critical stages of safely handling this compound.

YadanziosideL_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Assess Hazards & Review Protocol B Verify Fume Hood Functionality A->B C Don Appropriate PPE B->C D Weigh this compound in Fume Hood C->D Proceed E Prepare Stock Solution D->E F Perform Experiment E->F G Decontaminate Work Area & Equipment F->G Experiment Complete H Doff PPE G->H I Dispose of Waste Properly H->I J Wash Hands Thoroughly I->J

Caption: A procedural workflow for the safe handling of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。